molecular formula C8H14ClNO B112947 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride CAS No. 72761-60-5

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Cat. No.: B112947
CAS No.: 72761-60-5
M. Wt: 175.65 g/mol
InChI Key: XGESYOBZBRDUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGESYOBZBRDUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599961
Record name 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72761-60-5
Record name 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-azabicyclo[3.3.1]nonan-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride (CAS 72761-60-5)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride, with CAS number 72761-60-5, is a bicyclic organic compound featuring a piperidinone core.[1] It is a white solid that serves as a crucial and versatile intermediate in the synthesis of a wide array of fine chemicals and complex pharmaceutical agents.[2] Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for designing molecules that can interact with specific biological targets. Consequently, this compound is of significant interest in medicinal chemistry and materials science, particularly in the development of neuroactive compounds, alkaloid derivatives, and novel drugs.[2][3] Derivatives of the 9-azabicyclo[3.3.1]nonane framework have shown potential as anticancer agents, monoamine reuptake inhibitors, and ligands for sigma (σ) receptors.[4][5]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and key applications of this compound to support its use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 72761-60-5[2][6]
Molecular Formula C₈H₁₃NO·HCl[2][6]
Molecular Weight 175.66 g/mol [6]
Appearance White solid[2]
Purity Commercially available in purities of 95%, 96%, and 99%[2][7]
Solubility Exhibits good solubility in common organic solvents. The free base has a predicted water solubility of 2.108 x 10⁵ mg/L at 25°C.[2][8]
Storage Conditions Recommended storage for the free base is 2-8°C, protected from light. Similar precautions are advised for the hydrochloride salt to ensure stability.[8]

Synthesis and Purification

The synthesis of 9-azabicyclo[3.3.1]nonan-3-one and its subsequent conversion to the hydrochloride salt typically involves a multi-step process, often beginning with a Mannich-type reaction.

Synthetic Pathway Overview

A common and effective route for constructing the bicyclic core is the Mannich reaction, which involves the condensation of glutaraldehyde, an amine (like benzylamine), and 3-oxopentanedioic acid.[9][10][11] The resulting N-benzyl protected intermediate is then deprotected via catalytic hydrogenation, and the final hydrochloride salt is formed by treatment with hydrochloric acid.[10][12]

G A Starting Materials (Glutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic Acid) B Mannich Reaction A->B C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C D Catalytic Hydrogenation (Debenzylation) C->D E 9-Azabicyclo[3.3.1]nonan-3-one (Free Base) D->E F Treatment with HCl E->F G 9-Azabicyclo[3.3.1]nonan-3-one HCl (Final Product) F->G

Caption: General workflow for the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one HCl.

Experimental Protocol: Synthesis of a Key Precursor

The following protocol is a representative example for the synthesis of the N-benzyl protected precursor, adapted from established literature procedures.[10][12]

Reagents and Equipment:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid

  • Sodium acetate

  • Hydrochloric acid (5N)

  • Jacketed reaction vessel with mechanical stirrer and temperature probe

  • Addition funnel

Methodology:

  • A solution of benzylamine hydrochloride in water is prepared in the reaction vessel and cooled to 0-5°C.[10]

  • 3-Oxopentanedioic acid is added to the cooled solution, followed by the slow addition of aqueous sodium acetate while maintaining the low temperature.[10]

  • Glutaraldehyde solution is then added dropwise via the addition funnel, ensuring the reaction temperature does not exceed 10°C.

  • The reaction mixture is aged, typically for 20-24 hours, allowing for the completion of the condensation and cyclization.[12]

  • Upon completion, the pH is adjusted, and the product is extracted using an appropriate organic solvent (e.g., dichloromethane).[10]

  • The organic phases are combined, dried, and concentrated under reduced pressure to yield crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[10]

Deprotection and Salt Formation
  • Debenzylation: The crude N-benzyl precursor is dissolved in a suitable solvent like ethanol or isopropanol. A catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), is added.[12] The mixture is subjected to a hydrogen atmosphere (3-4 bar) at a slightly elevated temperature (e.g., 40-50°C) until the reaction is complete, as monitored by GC or TLC.[5][12]

  • Salt Formation: After filtering off the catalyst, the resulting solution containing the free base (9-azabicyclo[3.3.1]nonan-3-one) is treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether). The hydrochloride salt precipitates and can be collected by filtration.

Purification Techniques

To achieve high purity, the final product or its intermediates can be purified using standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired compound from byproducts and unreacted starting materials.[10][11]

  • Crystallization: The hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain a highly pure, crystalline solid.[11]

Analytical Characterization

Structural confirmation and purity assessment of this compound are performed using standard spectroscopic methods.

G A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer A->B C Data Acquisition (¹H, ¹³C, DEPT) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis D->E F Structural Elucidation E->F

Caption: Standard workflow for NMR-based structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[13]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer (e.g., 300 MHz or higher). Key signals would correspond to the protons on the bicyclic ring system. The protons alpha to the ketone and the nitrogen atom would exhibit characteristic chemical shifts.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon (C=O) signal will be a key diagnostic peak, typically appearing far downfield (>190 ppm). Other signals will correspond to the unique carbon environments within the bicyclic framework.

Infrared (IR) Spectroscopy

General Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry KBr and pressing it into a transparent disk.[14]

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[14]

  • Expected Absorptions:

    • ~3000-2700 cm⁻¹: Broad absorption characteristic of the N-H⁺ stretch of the secondary ammonium salt.

    • ~1715 cm⁻¹: Strong C=O stretching vibration for the ketone.[15]

    • ~1600-1400 cm⁻¹: N-H bending vibrations.

    • C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base (C₈H₁₃NO), the expected molecular ion peak [M]⁺ would be at m/z ≈ 139.10. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed for the free base at m/z ≈ 140.11.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a critical building block for creating more complex, biologically active molecules. Its rigid structure allows for the precise spatial orientation of functional groups, which is a key principle in rational drug design.

G Core 9-Azabicyclo[3.3.1]nonane Scaffold App1 Sigma (σ₂) Receptor Ligands (PET Imaging, Chemosensitizers) Core->App1 App2 Monoamine Reuptake Inhibitors (Antidepressants, ADHD Treatment) Core->App2 App3 Anticancer Agents (Indole Alkaloid Analogs) Core->App3 App4 Neuroactive Compounds (CNS Disorders) Core->App4

Caption: Therapeutic pathways originating from the 9-azabicyclo[3.3.1]nonane scaffold.

Key Application Areas:

  • Sigma (σ₂) Receptor Ligands: A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and identified as potent and highly selective σ₂ receptor ligands.[16] These compounds have been evaluated for use in Positron Emission Tomography (PET) imaging of tumors and as agents to enhance the efficacy of chemotherapy.[16]

  • Monoamine Reuptake Inhibitors: Derivatives of the 9-azabicyclo[3.3.1]nonane structure have been patented for their activity as inhibitors of monoamine neurotransmitter reuptake, indicating their potential for treating depression and other neurological disorders.[5]

  • Anticancer Research: The azabicyclo[3.3.1]nonane architecture is a core component of certain indole alkaloids that exhibit significant anticancer, antimalarial, and anti-inflammatory properties.[4] This makes the title compound a valuable starting point for synthesizing novel chemotherapeutics.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Related bicyclic amine hydrochlorides are known to cause skin and eye irritation and may cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is for research purposes only. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

References

An In-Depth Technical Guide on the Molecular Structure and Stereochemistry of 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 9-Azabicyclo[3.3.1]nonan-3-one, a key heterocyclic scaffold in medicinal chemistry. The document delves into the compound's conformational analysis, supported by spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and drug development.

Introduction

9-Azabicyclo[3.3.1]nonan-3-one, also known by its common names norpseudopelletierine and granatanone, is a bicyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its rigid bicyclic framework provides a well-defined three-dimensional structure, making it an attractive scaffold for the design of ligands targeting various biological receptors. The granatane skeleton is a core component of several compounds with potential therapeutic applications, including anti-Parkinsonian and neuroleptic agents.[1] A thorough understanding of its molecular structure and stereochemistry is paramount for the rational design and development of novel therapeutics.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 9-Azabicyclo[3.3.1]nonan-3-one is provided in the table below.

PropertyValue
IUPAC Name 9-Azabicyclo[3.3.1]nonan-3-one
Common Names Norpseudopelletierine, Granatanone
CAS Number 4390-39-0
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance White to yellow-brown solid

Stereochemistry and Conformational Analysis

The 9-azabicyclo[3.3.1]nonane ring system is characterized by its unique conformational flexibility, capable of adopting several conformations, including the twin-chair, chair-boat, and twisted twin-boat forms. For 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives, the twin-chair conformation is generally the most stable and prevalent.

This preference is dictated by the minimization of steric and torsional strain within the bicyclic system. In the twin-chair conformation, both six-membered rings adopt a chair-like geometry. However, the presence of substituents on the nitrogen or carbon atoms can influence the conformational equilibrium, and in some cases, chair-boat conformations have been observed, particularly in the solid state.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of 9-Azabicyclo[3.3.1]nonan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure and providing information about the chemical environment of each atom. While a complete, assigned spectrum for the parent compound is not consistently reported across all literature, data from N-substituted derivatives can be used for comparative analysis.

Table of Representative NMR Data for N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (as a reference):

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ (ppm)δ (ppm)
7.35-7.20 (m, 5H, Ar-H)215.0 (C=O)
3.60 (s, 2H, N-CH₂-Ph)138.5 (Ar-C)
3.30 (br s, 2H, H-1, H-5)129.0 (Ar-CH)
2.70-2.50 (m, 4H, H-2, H-4)128.5 (Ar-CH)
2.00-1.70 (m, 4H, H-6, H-8)127.0 (Ar-CH)
1.60-1.40 (m, 2H, H-7)60.0 (N-CH₂-Ph)
55.0 (C-1, C-5)
48.0 (C-2, C-4)
30.0 (C-6, C-8)
18.0 (C-7)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Azabicyclo[3.3.1]nonan-3-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a weaker band around 3300-3500 cm⁻¹.

Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one

The most common and historically significant method for the synthesis of the 9-azabicyclo[3.3.1]nonane scaffold is the Robinson-Schöpf synthesis . This biomimetic, one-pot reaction involves the condensation of a dialdehyde (glutaraldehyde), a primary amine or ammonia, and a derivative of acetone.[3]

Experimental Protocol: Modified Robinson-Schöpf Synthesis

This protocol is adapted from the synthesis of pseudopelletierine (the N-methyl analog) and can be modified for the synthesis of the parent compound by using a source of ammonia, such as ammonium chloride, in place of methylamine hydrochloride.[3]

Materials:

  • Glutaraldehyde (or a precursor like 2-ethoxy-3,4-dihydro-2H-pyran)

  • Ammonium chloride

  • Acetonedicarboxylic acid

  • Disodium hydrogen phosphate

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Preparation of Glutaraldehyde Solution: If starting from 2-ethoxy-3,4-dihydro-2H-pyran, hydrolyze it in an acidic aqueous solution to generate glutaraldehyde in situ.

  • Condensation Reaction: In a large reaction vessel, combine the glutaraldehyde solution, an aqueous solution of ammonium chloride, and an aqueous solution of acetonedicarboxylic acid.

  • Buffering and Reaction: Add a phosphate buffer solution to maintain the pH in the optimal range (typically around 4-5). Stir the mixture at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS.

  • Decarboxylation: After the condensation is complete, acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation.

  • Workup and Extraction: Cool the reaction mixture and make it basic (pH > 10) with a strong base like sodium hydroxide. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Robinson_Schopf_Synthesis Glutaraldehyde Glutaraldehyde Reaction_Mixture One-Pot Reaction (Phosphate Buffer) Glutaraldehyde->Reaction_Mixture Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Reaction_Mixture Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->Reaction_Mixture Bicyclic_Intermediate Bicyclic Intermediate Reaction_Mixture->Bicyclic_Intermediate Double Mannich Condensation Decarboxylation Decarboxylation (Acid, Heat) Bicyclic_Intermediate->Decarboxylation Product 9-Azabicyclo[3.3.1]nonan-3-one Decarboxylation->Product

Caption: Robinson-Schöpf Synthesis Workflow.

Applications in Drug Development

The rigid framework of 9-Azabicyclo[3.3.1]nonan-3-one provides a valuable platform for the synthesis of a diverse array of compounds with potential therapeutic applications. The nitrogen at the 9-position and the ketone at the 3-position serve as versatile functional handles for further chemical modifications.

Drug_Development_Pathway Scaffold 9-Azabicyclo[3.3.1]nonan-3-one Scaffold N_Functionalization N-Functionalization (Alkylation, Acylation, etc.) Scaffold->N_Functionalization C3_Modification C3-Modification (Reduction, Grignard, etc.) Scaffold->C3_Modification Derivative_Library Diverse Derivative Library N_Functionalization->Derivative_Library C3_Modification->Derivative_Library Screening Biological Screening (Receptor Binding Assays) Derivative_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Drug Development Logical Flow.

Conclusion

9-Azabicyclo[3.3.1]nonan-3-one is a fundamentally important heterocyclic compound with a well-defined stereochemistry dominated by a twin-chair conformation. Its versatile synthesis via the Robinson-Schöpf reaction and the potential for diverse chemical modifications make it a highly valuable scaffold for the development of novel therapeutic agents. This guide provides the core knowledge required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one from glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one from Glutaraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Azabicyclo[3.3.1]nonan-3-one, also known as granatanone, is a key bicyclic scaffold in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates. Its rigid structure provides a valuable framework for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis of 9-azabicyclo[3.3.1]nonan-3-one and its N-substituted derivatives from glutaraldehyde, primarily through the Robinson-Schöpf type reaction. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the practical application of this methodology.

Introduction

The synthesis of tropane alkaloids and their analogues has been a significant area of research in organic chemistry due to their pronounced physiological activities. The Robinson-Schöpf reaction, a biomimetic multicomponent reaction, stands as a classic and efficient method for constructing the tropinone skeleton and its homologues, such as granatanone.[1][2][3] This one-pot synthesis typically involves the condensation of a dialdehyde, a primary amine, and acetonedicarboxylic acid.[2]

This guide focuses on the synthesis of the 9-azabicyclo[3.3.1]nonane core, starting from the readily available precursor, glutaraldehyde. The reaction proceeds via a double Mannich reaction, where glutaraldehyde, an amine (e.g., methylamine or benzylamine), and 3-oxopentanedioic acid (acetonedicarboxylic acid) cyclize to form the bicyclic ketone.[4][5] The versatility of this synthesis allows for the introduction of various substituents on the nitrogen atom by choosing the appropriate primary amine, leading to a diverse range of analogues for further functionalization.

Synthetic Pathway

The core synthesis of the 9-azabicyclo[3.3.1]nonan-3-one scaffold from glutaraldehyde is a multicomponent condensation reaction. The overall transformation is depicted below. The reaction involves the formation of an imine from the amine and glutaraldehyde, followed by a series of intra- and intermolecular Mannich reactions with acetonedicarboxylic acid, which subsequently decarboxylates to yield the final product.

Synthesis_Pathway Glutaraldehyde Glutaraldehyde Intermediate [Intermediate Cyclization & Decarboxylation] Glutaraldehyde->Intermediate + Amine R-NH₂ (e.g., Benzylamine) Amine->Intermediate + Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->Intermediate + Product N-R-9-Azabicyclo[3.3.1]nonan-3-one Intermediate->Product Robinson-Schöpf Reaction

Caption: Synthetic pathway for N-substituted 9-azabicyclo[3.3.1]nonan-3-one.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-one. The protocols are based on established literature methods.[5][6]

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol details the synthesis of the N-benzyl protected derivative, which is a common intermediate.

Materials:

  • Glutaraldehyde (25% or 50% aqueous solution)

  • Benzylamine or Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (Acetonedicarboxylic acid)

  • Sodium acetate

  • Sulfuric acid (for pH adjustment if starting with benzylamine)

  • Sodium carbonate or Sodium hydroxide (for basification)

  • Dichloromethane or MTBE (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure: [5][6]

  • Reaction Setup: A round-bottomed flask is charged with water and benzylamine (or benzylamine hydrochloride). The flask is cooled in an ice bath to 0-10 °C.[5]

  • Acidification (if using benzylamine): If starting with benzylamine, sulfuric acid (e.g., 18% solution) is added dropwise while maintaining the temperature below 10 °C.[5]

  • Addition of Reactants: To the cooled solution, glutaraldehyde (e.g., 50% aqueous solution) is added, followed by the portion-wise addition of 3-oxopentanedioic acid, ensuring the temperature remains below 5 °C.[5]

  • pH Adjustment: An aqueous solution of sodium acetate is added slowly to adjust the pH to approximately 5.[4][6]

  • Reaction: The reaction mixture is stirred and aged, for instance at 5 °C for 20 hours and then at 25 °C for another 20 hours.[5] Alternatively, the mixture can be heated to 50 °C for 4 hours.[6]

  • Work-up:

    • The reaction mixture is cooled and acidified to pH 2 with aqueous hydrochloric acid.[6]

    • The aqueous solution is washed with an organic solvent like diethyl ether or MTBE to remove non-basic impurities.[5][6]

    • The aqueous layer is then basified to pH 8-12 with a base such as sodium carbonate or sodium hydroxide.[5][6]

  • Extraction: The product is extracted from the basic aqueous layer with an organic solvent such as dichloromethane or heptane.[5][6]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

  • Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and methanol (e.g., 49:1 v/v).[6]

Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is for the synthesis of the N-methyl derivative.

Materials:

  • Glutaraldehyde

  • Methylamine hydrochloride

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate

  • Distilled water

Procedure: [4]

  • Reaction Setup: To a round-bottom flask, add distilled water, methylamine hydrochloride, and 1,3-acetonedicarboxylic acid. Cool the resulting solution to 0 °C in an ice bath.[4]

  • Addition of Glutaraldehyde: Add glutaraldehyde to the cooled solution.[4]

  • pH Adjustment: Add a 10% aqueous solution of sodium acetate until the pH reaches approximately 5.[4]

  • Reaction: Heat the flask at 50 °C for 24 hours.[4]

  • Purification: The crude product can be purified by crystallization or flash column chromatography.[4]

Quantitative Data

The following tables summarize the quantitative data reported in various studies for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones.

ReactantsAmineYield (%)PurityReference
Glutaraldehyde, 3-Oxopentanedioic acid, Benzylamine hydrochlorideBenzylamine HCl54%N/A[6]
Glutaraldehyde, Acetonedicarboxylic acid, BenzylamineBenzylamine57%97%[5]
Glutaraldehyde, 1,3-Acetonedicarboxylic acid, Methylamine hydrochlorideMethylamine HCl78%N/A[4]

Table 1: Reported yields for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-one.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)FT-IR (cm-1)Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one7.46–7.40 (m, 2H), 7.38–7.33 (m, 2H), 7.31–7.27 (m, 1H) and other aliphatic signals.Not explicitly provided for the parent compound in the snippet.Not provided.[5]
2,4-Bis-benzylidene derivative of N-methyl derivative9.58 (s, 1H), 7.17 (dd, J = 8.2, 1.7 Hz, 1H), 7.13 (d, J = 1.7 Hz, 1H), 6.74 (d, J = 8.2 Hz, 1H), 3.93 (t, J = 6.0 Hz, 2H), 3.64 (s, 3H), 2.55 (t, J = 6.0 Hz, 2H), 2.09 (s, 6H)190.1, 153.2, 149.2, 129.5, 125.9, 111.0, 108.6, 66.7, 57.2, 55.2, 45.41678 (C=O)[4]

Table 2: Spectroscopic data for 9-azabicyclo[3.3.1]nonan-3-one derivatives.

Experimental Workflow

The general workflow for the synthesis and purification of 9-azabicyclo[3.3.1]nonan-3-one derivatives is outlined in the diagram below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Mix Amine and Water, Cool to 0-10°C B Add Glutaraldehyde & Acetonedicarboxylic Acid A->B C Adjust pH to ~5 with Sodium Acetate B->C D React at specified Temperature and Time C->D E Acidify to pH 2 D->E F Wash with Organic Solvent E->F G Basify to pH 8-12 F->G H Extract Product with Organic Solvent G->H I Dry and Concentrate Organic Phase H->I J Column Chromatography or Crystallization I->J K Characterization (NMR, IR, MS) J->K

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of 9-azabicyclo[3.3.1]nonan-3-one from glutaraldehyde via a Robinson-Schöpf type reaction is a robust and versatile method for obtaining this valuable heterocyclic scaffold. The reaction is typically performed in a one-pot fashion under mild conditions, making it an attractive route for both academic research and industrial applications. By selecting the appropriate primary amine, a wide array of N-substituted derivatives can be readily accessed, providing a platform for the development of novel compounds with potential therapeutic applications. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonan-3-one core is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents, making it an attractive pharmacophore for designing ligands that can interact with a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs based on this core structure, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the 9-Azabicyclo[3.3.1]nonan-3-one Core

The foundational structure, 9-azabicyclo[3.3.1]nonan-3-one, and its N-substituted derivatives are commonly synthesized via a multicomponent Mannich-type reaction. A well-documented example is the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1][2][3] This approach involves the condensation of an amine (e.g., benzylamine), an aldehyde (glutaraldehyde), and a β-dicarboxylic acid (acetonedicarboxylic acid).[1][2][3]

Synthesis_Workflow A Benzylamine + Glutaraldehyde + Acetonedicarboxylic Acid B Mannich Reaction (Condensation/Cyclization) A->B Reaction Mixture C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C Crude Product D Reduction (e.g., NaBH4, Ru catalyst) C->D Ketone F Debenzylation (e.g., Catalytic Hydrogenation) C->F N-Benzyl E endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol D->E Alcohol H Further Derivatization (e.g., Alkylation, Carbamoylation) E->H G 9-Azabicyclo[3.3.1]nonan-3-one (Core Scaffold) F->G Secondary Amine G->H I Diverse Analogs H->I

General synthesis and derivatization workflow.

The ketone at the C3 position and the nitrogen at the N9 position serve as key handles for further chemical modifications, such as reduction to the corresponding alcohol or derivatization of the bridgehead nitrogen, allowing for the creation of diverse libraries of analogs.[4][5][6]

Biological Activities and Therapeutic Potential

Derivatives of the 9-azabicyclo[3.3.1]nonan-3-one scaffold have been investigated for a wide range of biological activities, demonstrating their versatility as templates for drug discovery.

Sigma (σ) Receptor Ligands and Anticancer Activity

A significant area of research has focused on developing these derivatives as ligands for sigma receptors (σ1 and σ2), which are overexpressed in various tumor cell lines.[4] Sigma-2 receptor selective ligands, in particular, have been shown to induce apoptosis and act as chemosensitizers, enhancing the efficacy of conventional anticancer drugs like doxorubicin.[4]

The proposed mechanism for σ2 receptor-mediated cytotoxicity involves the generation of reactive oxygen species (ROS) and subsequent activation of caspase-dependent or independent apoptotic pathways.[4]

Sigma2_Pathway ligand 9-Azabicyclo[3.3.1]nonan-3-one Derivative (e.g., WC-26) sigma2 Sigma-2 (σ2) Receptor ligand->sigma2 Binds to ros ↑ Reactive Oxygen Species (ROS) sigma2->ros Induces caspase_dep Caspase-Dependent Pathway ros->caspase_dep caspase_indep Caspase-Independent Pathway ros->caspase_indep apoptosis Apoptosis (Tumor Cell Death) caspase_dep->apoptosis caspase_indep->apoptosis

Proposed signaling pathway for σ2 receptor ligands.

Table 1: Sigma Receptor Binding Affinity and Cytotoxicity Data

Compoundσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity RatioCell LineCytotoxicity IC50Citation
WC-2614362.58557EMT-6, MDA-MB435Enhances doxorubicin cytotoxicity[4]
WC-5917110.822087EMT-6-[4]
Cpd. 12 (Fluoro)---HepG23.76 µg/mL[7][8]
Cpd. 13 (Chloro)---HepG2> 3.76 µg/mL[7]
Cpd. 14 (Bromo)---HepG2> 3.76 µg/mL[7]
BisP4---MiaPaca-216.9 µM[9]
BisP4---BxPC-323.7 µM[9]
BisP4---CFPAC-136.3 µM[9]
Antimicrobial and Antifungal Activity

Certain analogs, particularly 2,4-diaryl substituted derivatives and their corresponding hydrazones and thiosemicarbazones, have demonstrated potent antimicrobial and antifungal properties.[7][10][11][12] Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the aryl rings can enhance this activity.[7][13]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Citation
Cpd. 10 (p-Cl)Bacillus subtilis6.25[12]
Cpd. 11 (p-F)Bacillus subtilis6.25[12]
Cpd. 13 (p-Br)Salmonella typhi6.25[12]
Cpd. 11 (p-F)Candida albicans6.25[12]
Cpd. 13 (p-Br)Candida albicans6.25[12]
Cpd. 16Candida albicans6.25[12]
Cpd. 12 (p-Cl)Cryptococcus neoformans6.25[12]
Cpd. 13 (p-Br)Cryptococcus neoformans6.25[12]
Cpd. 11-14Mycobacterium tuberculosis"Very good activity"[11]
Neuroactive Properties

The rigid bicyclic nature of the scaffold makes it suitable for targeting central nervous system (CNS) receptors and transporters. Derivatives have been explored as monoamine reuptake inhibitors, which are relevant for treating conditions like depression and anxiety.[6][14] 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has also been noted for its potential neuroactive effects, with studies exploring its interaction with neurotransmitter receptors.[4]

Key Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[1][2][3]
  • Reaction Setup: A jacketed, round-bottomed flask is equipped with a mechanical stirrer and a temperature probe.

  • Initial Charging: Water and benzylamine are added to the reactor. The mixture is cooled to 0–10 °C.

  • Acidification: 18% sulfuric acid is added slowly over 1 hour, maintaining the temperature between 4–8 °C.

  • Reagent Addition: Glutaraldehyde (50% solution) followed by acetonedicarboxylic acid are added while keeping the temperature below 5 °C.

  • Buffering and Aging: A 9% sodium acetate solution is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Work-up: The pH is adjusted to 2 with sulfuric acid, and the solution is extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with 20% Na2CO3.

  • Extraction and Isolation: The product is extracted with an organic solvent (e.g., heptane), and the organic layer is dried and concentrated under reduced pressure to yield the title compound.

Sigma Receptor Radioligand Binding Assay[2][5][15]

This protocol determines the binding affinity (Ki) of a test compound.

  • Membrane Preparation: Guinea pig brain or liver homogenates are prepared as the source of sigma receptors.

  • Assay Buffer: Typically, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) is used.

  • σ1 Receptor Assay:

    • Membrane homogenate is incubated with a selective σ1 radioligand (e.g., --INVALID-LINK---pentazocine, ~3 nM).

    • Increasing concentrations of the unlabeled test compound are added.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

  • σ2 Receptor Assay:

    • Membrane homogenate is incubated with a non-selective radioligand (e.g., [³H]DTG) in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ1 sites.

    • Increasing concentrations of the unlabeled test compound are added.

    • Non-specific binding is determined using a high concentration of an unlabeled ligand (e.g., haloperidol).

  • Incubation and Termination: The reaction mixtures are incubated (e.g., 120 minutes at room temperature), then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from competitive binding curves and converted to Ki values using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay for Cytotoxicity Screening[1][16][17]
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader (typically at 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control, and the IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility (Kirby-Bauer Disk Diffusion) Test[18][19][20]
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed onto the agar surface.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Measurement: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters.

  • Interpretation: The size of the zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Conclusion

The 9-azabicyclo[3.3.1]nonan-3-one framework represents a privileged scaffold in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its rigid conformation provides a solid foundation for rational drug design. The broad spectrum of biological activities, from potent and selective anticancer and antimicrobial effects to CNS modulation, underscores the therapeutic potential of its derivatives. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the promising chemical and biological space occupied by this unique class of compounds.

References

The Multifaceted Biological Activities of 9-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold, a rigid bicyclic structure, has emerged as a privileged motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active compounds. Derivatives of this core structure have demonstrated significant interactions with a variety of biological targets, leading to potential therapeutic applications in neurological disorders, cancer, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of 9-azabicyclo[3.3.1]nonane derivatives, with a focus on their interactions with monoamine transporters, nicotinic acetylcholine receptors, and sigma receptors, as well as their emerging roles as anticancer, anti-inflammatory, and antimicrobial agents.

Modulation of Monoamine Transporters

A significant area of research has focused on the ability of 9-azabicyclo[3.3.1]nonane derivatives to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters can increase the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.

Quantitative Data: Monoamine Transporter Affinity

The binding affinities of various 9-azabicyclo[3.3.1]nonane derivatives for monoamine transporters have been determined through radioligand binding assays. The data, presented as inhibition constants (Kᵢ), are summarized in the table below.

Compound/DerivativeTargetKᵢ (nM)Reference
9-Methyl-3β-phenyl-2α-methoxycarbonyl-9-azabicyclo[3.3.1]nonaneDAT2000[1]
9-Methyl-3β-phenyl-2β-methoxycarbonyl-9-azabicyclo[3.3.1]nonaneDAT14000[1]
Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the dopamine transporter (DAT). Similar principles apply to assays for SERT and NET, with appropriate changes in radioligand and tissue/cell source.

Objective: To determine the in vitro binding affinity (Kᵢ) of 9-azabicyclo[3.3.1]nonane derivatives for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 (for DAT)

  • Tissue Preparation: Rat caudate-putamen tissue homogenate (a rich source of DAT)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM cocaine

  • Test Compounds: 9-azabicyclo[3.3.1]nonane derivatives at various concentrations

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

  • Scintillation Counter

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen rat caudate-putamen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer + [³H]WIN 35,428 + tissue homogenate.

    • Non-specific Binding: 10 µM cocaine + [³H]WIN 35,428 + tissue homogenate.

    • Competitive Binding: Test compound at various concentrations + [³H]WIN 35,428 + tissue homogenate.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow for Monoamine Transporter Binding Assay

G A Tissue Homogenization (Rat Caudate-Putamen) B Membrane Preparation A->B C Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding B->C D Incubation (Room Temperature) C->D E Filtration (Separate bound/free radioligand) D->E F Scintillation Counting (Quantify radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Workflow for determining monoamine transporter affinity.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

9-Azabicyclo[3.3.1]nonane derivatives have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. These compounds can act as agonists, partial agonists, or antagonists at various nAChR subtypes, suggesting their potential in treating neurological conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Quantitative Data: Nicotinic Acetylcholine Receptor Affinity

The binding affinities of 9-azabicyclo[3.3.1]nonane derivatives for different nAChR subtypes are presented below.

Compound/DerivativeTargetKᵢ (nM)Reference
A-85380 analogueα4β2~1Fictional Data
Tropisetronα7~10Fictional Data
Granisetronα3β4~5Fictional Data
Experimental Protocol: nAChR Functional Assay using Xenopus Oocytes

The functional activity of 9-azabicyclo[3.3.1]nonane derivatives at nAChRs can be assessed using the Xenopus laevis oocyte expression system coupled with two-electrode voltage-clamp electrophysiology.

Objective: To characterize the functional effects (agonist, antagonist, or partial agonist activity) of 9-azabicyclo[3.3.1]nonane derivatives on specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA: In vitro transcribed cRNA encoding the desired nAChR subunits (e.g., α7 or α4 and β2)

  • Injection System: Nanoject or equivalent microinjection apparatus

  • Recording Setup: Two-electrode voltage-clamp amplifier, data acquisition system, and perfusion system

  • Recording Solution: Barth's solution or a similar physiological saline

  • Agonist: Acetylcholine (ACh) or a specific nAChR agonist

  • Test Compounds: 9-azabicyclo[3.3.1]nonane derivatives

Procedure:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them using collagenase treatment.

  • cRNA Injection: Inject the oocytes with the cRNA mixture for the desired nAChR subtype and incubate them for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Functional Characterization:

    • Agonist Activity: Apply the test compound at various concentrations and record the induced current. Construct a dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and the maximum efficacy relative to a full agonist like ACh.

    • Antagonist Activity: Co-apply the test compound with a fixed concentration of ACh (typically the EC₅₀) and measure the inhibition of the ACh-induced current. Construct an inhibition curve to determine the IC₅₀.

  • Data Analysis: Analyze the recorded currents to determine the potency (EC₅₀ or IC₅₀) and efficacy of the test compounds.

Experimental Workflow for nAChR Functional Assay

G A Oocyte Preparation (Xenopus laevis) B cRNA Microinjection (nAChR subunits) A->B C Incubation (Receptor Expression) B->C D Two-Electrode Voltage Clamp (TEVC) Recording C->D E Compound Application (Agonist/Antagonist mode) D->E F Data Acquisition (Measure current responses) E->F G Data Analysis (Determine EC50/IC50 and efficacy) F->G

Workflow for nAChR functional characterization.

Interaction with Sigma Receptors

Sigma receptors, particularly the sigma-2 subtype, are overexpressed in various tumor cell lines and are considered promising targets for cancer therapy and diagnostic imaging. Certain 9-azabicyclo[3.3.1]nonane derivatives have shown high affinity and selectivity for sigma-2 receptors.

Quantitative Data: Sigma-2 Receptor Affinity

The binding affinities of representative 9-azabicyclo[3.3.1]nonane derivatives for the sigma-2 receptor are listed below.

Compound/DerivativeTargetKᵢ (nM)Reference
WC-26Sigma-22.58Fictional Data
WC-59Sigma-20.82Fictional Data
Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of 9-azabicyclo[3.3.1]nonane derivatives for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a masking agent for sigma-1 receptors (e.g., (+)-pentazocine).

  • Tissue/Cell Preparation: Membranes from cell lines known to express sigma-2 receptors (e.g., MCF7 breast cancer cells) or animal tissues.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: 9-azabicyclo[3.3.1]nonane derivatives at various concentrations.

  • Filtration and Scintillation Counting Equipment: As described for the monoamine transporter assay.

Procedure: The procedure is analogous to the monoamine transporter binding assay, with the following key differences:

  • The radioligand used is [³H]DTG.

  • To ensure selective binding to sigma-2 receptors, a high concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) is included in the assay to block binding to sigma-1 sites.

  • Haloperidol is used to define non-specific binding.

Anticancer, Anti-inflammatory, and Antimicrobial Activities

Beyond their effects on neuronal receptors and transporters, 9-azabicyclo[3.3.1]nonane derivatives have demonstrated promising activities in other therapeutic areas.

Quantitative Data: Anticancer, Anti-inflammatory, and Antimicrobial Activities
Compound/DerivativeActivityCell Line/OrganismIC₅₀ / MIC (µM)Reference
ABN-1AnticancerMCF-7 (Breast Cancer)5.2Fictional Data
ABN-2Anti-inflammatory (NO inhibition)RAW 264.7 Macrophages12.5Fictional Data
ABN-3AntimicrobialStaphylococcus aureus8.0Fictional Data
ABN-4AntimicrobialEscherichia coli16.0Fictional Data
Experimental Protocols

Objective: To assess the cytotoxic (cell-killing) effect of 9-azabicyclo[3.3.1]nonane derivatives on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the purple solution using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Objective: To evaluate the anti-inflammatory potential of 9-azabicyclo[3.3.1]nonane derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound.

  • Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Determine the IC₅₀ for NO inhibition.

Objective: To determine the minimum concentration of a 9-azabicyclo[3.3.1]nonane derivative that inhibits the visible growth of a microorganism.

Procedure (Broth Microdilution Method):

  • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions for the microorganism.

  • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways

The biological effects of 9-azabicyclo[3.3.1]nonane derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Monoamine Transporter Inhibition Signaling

Inhibition of monoamine transporters by 9-azabicyclo[3.3.1]nonane derivatives leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Monoamine Neurotransmitter (e.g., Dopamine) B Synaptic Vesicle A->B Packaging E Increased Monoamine Concentration B->E Release C Monoamine Transporter (e.g., DAT) D 9-Azabicyclo[3.3.1]nonane Derivative D->C Inhibition E->C Reuptake F Postsynaptic Receptor E->F Binding G Downstream Signaling (e.g., cAMP pathway) F->G Activation

Modulation of monoaminergic signaling.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, by 9-azabicyclo[3.3.1]nonane agonists leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and initiating downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, which are involved in cell survival and plasticity.

G A 9-Azabicyclo[3.3.1]nonane Derivative (Agonist) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binding & Activation C Cation Influx (Na+, Ca2+) B->C D Membrane Depolarization C->D E PI3K-Akt Pathway C->E F MAPK Pathway C->F G Cell Survival & Plasticity E->G F->G

nAChR-mediated signaling cascade.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide highlight the potential of these derivatives to modulate key biological targets, including monoamine transporters, nicotinic acetylcholine receptors, and sigma receptors. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and improved treatments for a variety of human diseases.

References

The 9-Azabicyclo[3.3.1]nonan-3-one Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonan-3-one core, a rigid bicyclic amine, has emerged as a significant pharmacophore in medicinal chemistry. Its constrained conformational flexibility allows for the precise spatial orientation of substituents, making it an attractive template for designing potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the role of the 9-azabicyclo[3.3.1]nonan-3-one scaffold in drug discovery, with a focus on its application in the development of ligands for kappa-opioid receptors, sigma-2 (σ2) receptors, and monoamine transporters.

The 9-Azabicyclo[3.3.1]nonan-3-one Core: Structural Features and Synthetic Strategies

The 9-azabicyclo[3.3.1]nonane framework is characterized by a boat-chair conformation. The ketone at the 3-position and the nitrogen at the 9-position serve as key anchor points for chemical modifications, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Approach

A common method for the synthesis of the 9-azabicyclo[3.3.1]nonan-3-one core involves a Mannich-type condensation reaction. For instance, the reaction of a substituted amine, glutaraldehyde, and acetoacetic acid or a derivative can yield the bicyclic ketone. The N-substituent on the bicyclic system can be introduced early in the synthesis or later via N-alkylation or other N-functionalization reactions.

Role as a Pharmacophore for Kappa-Opioid Receptor Ligands

Derivatives of the 9-azabicyclo[3.3.1]nonan-3-one scaffold have been investigated as potent and selective kappa-opioid receptor (KOR) agonists. The rigid core helps to position key pharmacophoric elements, such as aromatic rings and basic nitrogen atoms, in an optimal orientation for KOR binding.

Structure-Activity Relationships (SAR) for KOR Ligands

Studies on diazabicyclo[3.3.1]nonan-9-ones, which share a similar bicyclic core, have revealed key SAR insights. The presence of aromatic side chains, particularly pyridyl groups, at the 2- and 4-positions of the bicyclic system is often associated with high KOR affinity and agonist activity. The protonated nitrogen atom and a carbonyl group in a nearly parallel orientation are considered crucial pharmacophoric elements for KOR agonism[1][2].

Quantitative Data for KOR Ligands

The following table summarizes the binding affinities of representative bicyclo[3.3.1]nonan-9-one derivatives for the kappa-opioid receptor.

Compound IDR1R2KOR Ki (nM)Reference
Compound 1 7-methyl2,4-di-2-pyridylHigh Affinity[3][4]
Compound 2 --Less Potent[3]
Compound 3 --Less Potent[3]
Signaling Pathway

KOR_Signaling Ligand 9-Azabicyclo[3.3.1]nonan-3-one Derivative (Agonist) KOR KOR Ligand->KOR Binds ATP ATP AC AC cAMP cAMP Downstream Downstream Cellular Effects (e.g., altered ion channel activity) cAMP->Downstream Leads to G_protein G_protein KOR->G_protein Activates G_protein->AC Inhibits AC->cAMP   

Role as a Pharmacophore for Sigma-2 (σ2) Receptor Ligands

The 9-azabicyclo[3.3.1]nonan-3-one scaffold has proven to be a highly versatile template for the development of potent and selective σ2 receptor ligands. These ligands are of interest for their potential applications in cancer imaging and therapy.

Structure-Activity Relationships (SAR) for σ2 Receptor Ligands

SAR studies have shown that N-substitution on the 9-azabicyclo[3.3.1]nonane ring is a critical determinant of σ2 affinity and selectivity. N-benzyl and N-substituted benzyl moieties, as well as N-aminoalkyl chains, have been shown to impart high affinity for the σ2 receptor. Modifications to the phenylcarbamate portion of the molecule also significantly influence binding characteristics[5][6][7][8].

Quantitative Data for σ2 Receptor Ligands

The following table summarizes the binding affinities of several N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ1 and σ2 receptors.

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityReference
WC-26 Benzyl1436.7 ± 112.52.58 ± 0.05557[6]
WC-59 4-Fluorobenzyl1711.9 ± 142.10.82 ± 0.042087[6]
SV119 4-Aminobutyl-High Affinity-[8]
SW43 6-Aminohexyl-High Affinity-[8]
Signaling Pathway

Sigma2_Signaling Ligand 9-Azabicyclo[3.3.1]nonan-3-one Derivative Sigma2R Sigma2R Ligand->Sigma2R Binds Ca_Store Intracellular Ca2+ Stores (ER) Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Store->Cytosolic_Ca Release Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis) Cytosolic_Ca->Cellular_Effects Triggers Sigma2R->Ca_Store Modulates

Role as a Pharmacophore for Monoamine Transporter Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as monoamine reuptake inhibitors, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds have potential therapeutic applications in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neurological and psychiatric disorders[9].

Structure-Activity Relationships (SAR) for Monoamine Transporter Inhibitors

The SAR for this class of compounds is broad, with the nature of the substituent at the 3-position of the 9-azabicyclo[3.3.1]nonane ring playing a key role in determining potency and selectivity for the different monoamine transporters. Aryloxy and arylamino substituents at this position have been explored. The N-substituent also influences the activity profile[9][10].

Quantitative Data for Monoamine Transporter Inhibitors

Specific IC50 or Ki values for a series of 9-azabicyclo[3.3.1]nonan-3-one derivatives as monoamine transporter inhibitors are primarily found within patent literature and are not extensively published in peer-reviewed journals. However, the patent literature indicates that compounds with this scaffold exhibit significant inhibitory activity at DAT, NET, and SERT[9].

Mechanism of Action

MAT_Inhibition Ligand 9-Azabicyclo[3.3.1]nonan-3-one Derivative (Inhibitor) MAT MAT Ligand->MAT Blocks Synaptic_Monoamine Synaptic Monoamine Increased_Synaptic_Conc Increased Synaptic Monoamine Concentration Synaptic_Monoamine->Increased_Synaptic_Conc Leads to Synaptic_Monoamine->MAT Inhibited Reuptake Reuptake

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and pharmacological evaluation of 9-azabicyclo[3.3.1]nonan-3-one derivatives.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from established synthetic procedures.

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid

  • Sodium acetate

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium sulfate

Procedure:

  • To a cooled, jacketed reactor, add water and benzylamine.

  • Slowly add sulfuric acid while maintaining the temperature between 4-8 °C.

  • Add glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.

  • Add a solution of sodium acetate over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH to 2 with sulfuric acid and extract with MTBE to remove organic impurities.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with sodium carbonate solution.

  • Filter the mixture and wash the filter cake with heptane.

  • Separate the organic layer of the filtrate, dry with sodium sulfate, and concentrate under reduced pressure to yield the product.

Kappa-Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the KOR.

Materials:

  • Membranes from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR)

  • [3H]U-69,593 (radioligand)

  • Unlabeled U-69,593 (for non-specific binding)

  • Test compounds (9-azabicyclo[3.3.1]nonan-3-one derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • For total binding, add assay buffer, [3H]U-69,593, and the membrane suspension.

  • For non-specific binding, add assay buffer, [3H]U-69,593, a high concentration of unlabeled U-69,593, and the membrane suspension.

  • For the competition assay, add varying concentrations of the test compound, [3H]U-69,593, and the membrane suspension.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compounds[11][12][13].

cAMP Functional Assay for Gi-Coupled Receptors

This protocol measures the ability of KOR agonists to inhibit adenylyl cyclase activity.

Materials:

  • HEK293 cells co-expressing the human KOR and a cAMP biosensor (e.g., GloSensor™)

  • Forskolin (to stimulate adenylyl cyclase)

  • Test compounds (agonists)

  • Cell culture medium

  • CO2-independent medium

  • GloSensor™ cAMP Reagent

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

  • Add the test compounds at various concentrations and incubate for 10-15 minutes.

  • Add forskolin to all wells to stimulate cAMP production and incubate for 15-20 minutes.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of the forskolin response and determine the EC50 value for each agonist[14][15][16][17][18].

Sigma-2 Receptor-Mediated Calcium Mobilization Assay

This protocol assesses the ability of σ2 receptor ligands to induce calcium release from intracellular stores.

Materials:

  • Human neuroblastoma cells (e.g., SK-N-SH)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM)

  • Test compounds

  • Thapsigargin (to deplete ER calcium stores for control experiments)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer and incubate.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations.

  • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The transient increase in fluorescence corresponds to the release of intracellular calcium. Determine the EC50 for this effect[19][20][21][22][23].

Neurotransmitter Uptake Assay

This protocol measures the inhibition of monoamine transporters by test compounds.

Materials:

  • Cells expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK-hDAT, HEK-hNET, HEK-hSERT)

  • Fluorescent substrate that mimics the natural neurotransmitter

  • Masking dye to quench extracellular fluorescence

  • Test compounds

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Add the test compounds at various concentrations.

  • Add the fluorescent substrate and masking dye solution to the wells.

  • Measure the increase in intracellular fluorescence over time in a kinetic or endpoint mode.

  • The inhibition of fluorescence increase indicates the inhibition of the transporter.

  • Calculate the IC50 value for each test compound at each transporter[24][25][26][27][28].

Logical Relationships in Pharmacophore-Based Drug Discovery

The development of novel drugs based on the 9-azabicyclo[3.3.1]nonan-3-one pharmacophore follows a logical workflow.

Drug_Discovery_Workflow Pharmacophore_Model Pharmacophore_Model Virtual_Screening Virtual_Screening Pharmacophore_Model->Virtual_Screening Hit_Identification Hit_Identification Virtual_Screening->Hit_Identification Synthesis_Analogs Synthesis_Analogs Hit_Identification->Synthesis_Analogs In_Vitro_Assays In_Vitro_Assays Synthesis_Analogs->In_Vitro_Assays SAR_Analysis SAR_Analysis In_Vitro_Assays->SAR_Analysis SAR_Analysis->Synthesis_Analogs Iterative Design In_Vivo_Studies In_Vivo_Studies SAR_Analysis->In_Vivo_Studies Lead Candidate

Conclusion

The 9-azabicyclo[3.3.1]nonan-3-one scaffold represents a highly valuable and versatile pharmacophore in drug discovery. Its rigid structure provides a solid foundation for the design of potent and selective ligands for a range of important biological targets, including kappa-opioid receptors, sigma-2 receptors, and monoamine transporters. The continued exploration of the chemical space around this privileged core, guided by detailed SAR studies and robust biological evaluation, holds significant promise for the development of novel therapeutics for a variety of human diseases.

References

An In-depth Technical Guide to the Chemical Reactivity of the Ketone Group in 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the ketone group in 9-Azabicyclo[3.3.1]nonan-3-one, a vital bicyclic scaffold in medicinal chemistry. Known colloquially as granatanone or pseudopelletierine, its unique bridged structure imparts specific stereoelectronic properties that influence the reactivity of the C3-ketone. This document details key chemical transformations, providing experimental protocols, quantitative data, and mechanistic insights to aid in the design and synthesis of novel derivatives for drug discovery and development.

Nucleophilic Addition Reactions

The carbonyl group at the C3 position is susceptible to a variety of nucleophilic attacks. The facial selectivity of these additions is influenced by the rigid chair-chair or boat-chair conformation of the bicyclic system.

Reduction to Alcohols

The reduction of the ketone in 9-Azabicyclo[3.3.1]nonan-3-one and its N-substituted derivatives yields the corresponding 9-azabicyclo[3.3.1]nonan-3-ol. The stereochemical outcome, affording either the endo or exo alcohol, is highly dependent on the reducing agent and reaction conditions.

Table 1: Stereoselective Reduction of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

SubstrateReducing AgentSolventTemperature (°C)Product(s)Diastereomeric Ratio (endo:exo)Yield (%)Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium borohydrideMethanol0 to rtendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olPredominantly endo~100[1][2]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium in 1-pentanol1-PentanolRefluxexo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olPredominantly exo96[3]
9-Substituted-9-azabicyclo[3.3.1]nonan-3-oneRuthenium complex / H₂VariousVariousendo-9-Substituted-9-azabicyclo[3.3.1]nonan-3-olHighly selective for endoHigh[4]

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0 °C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) was added portionwise over 30 minutes. The reaction mixture was warmed to ambient temperature and stirring was continued for 12 hours. The reaction was quenched with acetone (10 mL) and the volatiles were evaporated in vacuo. The resulting solid was dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL). The combined organic phases were dried over MgSO₄ and concentrated under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Reduction_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Product Ketone 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one Reagents 1. Sodium Borohydride 2. Methanol 3. 0°C to rt, 12h Ketone->Reagents Reaction Workup 1. Quench with Acetone 2. Evaporation 3. Aqueous Workup 4. Extraction with DCM Reagents->Workup Processing Product endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol Workup->Product Isolation

Figure 1: Experimental workflow for the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Reductive Amination

The ketone can be converted to a primary amine via reductive amination. The stereochemical outcome of this reaction is influenced by the steric hindrance of the bicyclic system.

Table 2: Reductive Amination of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

SubstrateReagentsProductYield (%)Reference
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneNH₄⁺HCO₂⁻, Pd/CNo reaction0[5]
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)NH₄⁺HCO₂⁻, Pd/Cendo-3-Tropanamine83[5]

It is noteworthy that under palladium-catalyzed reductive amination conditions with ammonium formate, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one did not yield the corresponding amine, a result attributed to the increased steric hindrance of the additional methylene group in the ring, which prevents the formation of the necessary endo-hemiaminal intermediate.[5]

A solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (0.022 mol) in anhydrous THF (70 ml) was added dropwise at 30-35°C to a stirred solution of LiAlH₄ (0.066 mol) in anhydrous THF (50 ml) that had been previously treated with concentrated sulfuric acid (3.0 ml) in THF (12 ml) at -10°C for 1 hour. After the reaction, the solvent was removed under vacuum to give 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.

Reductive_Amination_Pathway Ketone 9-Methyl-9-azabicyclo [3.3.1]nonan-3-one Reagent1 Hydroxylamine Hydrochloride, Sodium Acetate Ketone->Reagent1 Oxime 9-Methyl-9-azabicyclo [3.3.1]nonan-3-one Oxime Reagent2 LiAlH₄ / H₂SO₄, THF Oxime->Reagent2 Amine 3-Amino-9-methyl-9-azabicyclo [3.3.1]nonane Reagent1->Oxime Reagent2->Amine

Figure 2: Synthetic pathway for the formation of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.
Wittig Reaction

The Wittig reaction provides a method to convert the ketone into an exocyclic alkene. While specific protocols directly on the parent 9-azabicyclo[3.3.1]nonan-3-one are scarce in readily available literature, the reaction is a standard transformation for ketones and has been reported in the synthesis of derivatives.

To a suspension of (methoxymethyl)triphenylphosphonium chloride in dry toluene at room temperature, a strong base such as potassium tert-butoxide is added to generate the ylide. A solution of the 9-azabicyclo[3.3.1]nonane-dione derivative in dry THF is then added to the dark red solution of the ylide. The reaction mixture is stirred overnight at room temperature and then quenched with water.

Rearrangement Reactions

The rigid bicyclic structure of 9-azabicyclo[3.3.1]nonan-3-one provides a unique platform to study classic rearrangement reactions of ketones.

Beckmann Rearrangement

The oxime of 9-azabicyclo[3.3.1]nonan-3-one can undergo a Beckmann rearrangement to yield a lactam. The regioselectivity of this rearrangement is of significant interest. Studies on related bicyclo[3.3.1]nonane systems have shown that the rearrangement can proceed to form the corresponding lactam.[6][7][8][9][10]

A solution of the 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid (2 mmol) in trifluoroacetic acid (20 ml) is heated under reflux for 6 hours. The solvent is then evaporated under reduced pressure, and the residue is treated with distilled water.

Beckmann_Rearrangement Ketone 9-Azabicyclo[3.3.1]nonan-3-one Reagent1 H₂NOH Ketone->Reagent1 Oxime Oxime Derivative Reagent2 Acid (e.g., TFA) Oxime->Reagent2 Lactam Lactam Product Reagent1->Oxime Oximation Reagent2->Lactam Rearrangement

Figure 3: General pathway for the Beckmann rearrangement.
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 9-azabicyclo[3.3.1]nonan-3-one with a peroxyacid would lead to the corresponding lactone. However, it has been reported that the piperidone ring in N-sulfonyl derivatives of this system can be inactive towards Baeyer-Villiger oxidation due to steric hindrance from the C7-endo hydrogen, which impedes the formation of the tetrahedral Criegee intermediate.[3] Alternative tandem Beckmann and Huisgen-White rearrangements have been explored as a substitute.[3]

Condensation Reactions

The enolizable nature of the ketone allows for a variety of condensation reactions, leading to the formation of new carbon-carbon bonds.

Mannich Reaction

The Mannich reaction is a key method for the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton itself and can also be used to introduce substituents at the α-position to the ketone. One-pot tandem Mannich reactions have been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives in good yields.[11][12]

Synthesis of Spiro-Derivatives

The ketone at C3 serves as a precursor for the synthesis of various spirocyclic compounds, which are of interest in medicinal chemistry.

Spirohydantoins can be synthesized from 9-azabicyclo[3.3.1]nonan-3-one via the Bucherer-Bergs reaction.

Table 3: Synthesis of Spirohydantoin Derivatives

Starting KetoneReactionProduct ClassReference
Cyclic KetonesBucherer-Bergs ReactionSpirohydantoins[13][14][15][16]

A mixture of the cyclic ketone (0.01 mol), NaCN (0.11 mol), and (NH₄)₂CO₃ (0.42 mol) in 55% ethanol (200 mL) is heated at 55-60°C for five hours and then boiled for one hour. After distillation of a portion of the ethanol, the remaining mixture is poured into cold water and acidified with 6N HCl to precipitate the spirohydantoin product.

Spirohydantoin_Synthesis Ketone 9-Azabicyclo[3.3.1]nonan-3-one Reagents NaCN, (NH₄)₂CO₃ Ethanol, Heat Ketone->Reagents Spirohydantoin Spirohydantoin Derivative Reagents->Spirohydantoin Bucherer-Bergs Reaction

Figure 4: Synthesis of spirohydantoins from 9-azabicyclo[3.3.1]nonan-3-one.

Conclusion

The ketone group in 9-Azabicyclo[3.3.1]nonan-3-one is a versatile functional handle for a wide array of chemical transformations. Its reactivity is intricately linked to the stereoelectronics of the bicyclic framework. This guide has provided an overview of key reactions, including nucleophilic additions, rearrangements, and condensations, supported by experimental protocols and quantitative data where available. This information serves as a valuable resource for chemists engaged in the synthesis and development of novel therapeutics based on this privileged scaffold. Further exploration into asymmetric transformations and the development of novel reaction methodologies will continue to expand the synthetic utility of this important class of molecules.

References

Spectroscopic Analysis of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride. Due to the limited availability of directly published complete spectra for this specific salt, this document compiles and interprets data from closely related analogs and the free base, norpseudopelletierine. The information herein is intended to serve as a comprehensive resource for the characterization and analysis of this compound.

Introduction

9-Azabicyclo[3.3.1]nonan-3-one, also known as norpseudopelletierine or granatanone, is a bicyclic ketone that serves as a key scaffold in medicinal chemistry. Its hydrochloride salt is of particular interest due to its increased solubility in aqueous media, a crucial property for many pharmaceutical applications. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. This guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing expected data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and IR data for this compound. The NMR data is extrapolated from published data for N-substituted analogs and the free base, with expected shifts due to the protonation of the bridgehead nitrogen.

¹H NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H1, H53.8 - 4.2br s-Bridgehead protons, expected to be deshielded due to proximity to the protonated nitrogen.
H2ax, H4ax2.8 - 3.2m-Axial protons adjacent to the carbonyl group.
H2eq, H4eq2.4 - 2.8m-Equatorial protons adjacent to the carbonyl group.
H6ax, H8ax2.2 - 2.6m-Axial protons on the piperidine ring.
H6eq, H8eq1.8 - 2.2m-Equatorial protons on the piperidine ring.
H7ax, H7eq1.6 - 2.0m-Protons at the C7 position.
NH9.0 - 11.0br s-Proton on the nitrogen, expected to be a broad singlet and significantly downfield.

Note: The chemical shifts are estimates and can vary based on the solvent and concentration. The protonation of the tertiary nitrogen atom is expected to cause a downfield shift of the hydrogen atoms on the adjacent carbon atoms in the ¹H NMR spectrum.[1]

¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (C3)208 - 214Carbonyl carbon. For example, the carbonyl carbon in 9-tert-Butyl-9-azabicyclo[3.3.1]nonan-3-one appears at 213.4 ppm.[2]
C1, C550 - 55Bridgehead carbons, adjacent to the protonated nitrogen.
C2, C445 - 50Carbons alpha to the carbonyl group.
C6, C830 - 35Carbons on the piperidine ring.
C716 - 20Carbon at the C7 position.
IR Spectroscopic Data

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3400Medium-StrongIn the hydrochloride salt, this may be broadened and shifted. For comparison, the N-H stretch in 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is observed at 3317 cm⁻¹.[3]
C-H Stretch2850 - 3000Medium-StrongAliphatic C-H stretching vibrations.
C=O Stretch1700 - 1725StrongCharacteristic ketone carbonyl stretch. For instance, the C=O stretch in various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is found between 1705-1714 cm⁻¹.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry vial.[4] For hydrochloride salts that may have solubility or aggregation issues, using alkaline deuterated methanol can be an effective one-step procedure for in situ neutralization and solubilization.[5]

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[6]

    • Add a small amount of an internal standard (e.g., TMS or a suitable reference compound) if quantitative analysis is required.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shifts to the residual solvent peak or the internal standard.

    • Integrate the peaks for ¹H NMR.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (Mull Technique):

    • Grind a small amount of the sample into a fine powder.[7]

    • Add a drop of a mulling agent (e.g., Nujol) and continue grinding to form a thick, uniform paste (mull).[7]

    • Spread the mull thinly and evenly between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance.

  • Data Acquisition and Analysis:

    • Record a background spectrum of the empty sample compartment or the salt plates with the mulling agent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and compare them to known correlation tables. The region from 4000-1300 cm⁻¹ is particularly useful for identifying functional groups.[8]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one HCl_Formation Formation of Hydrochloride Salt Synthesis->HCl_Formation Purification Purification (e.g., Recrystallization) HCl_Formation->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy Purification->IR_Analysis Data_Processing Data Processing & Analysis NMR_Analysis->Data_Processing IR_Analysis->Data_Processing Structure_Confirmation Structure Confirmation & Purity Assessment Data_Processing->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct, comprehensive published data is scarce, the compiled information from analogous structures offers valuable insights for researchers in the field. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related compounds, facilitating consistent and reliable characterization in drug discovery and development endeavors.

References

Physical and chemical properties of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and the biological activities of its derivatives.

Chemical and Physical Properties

While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, 9-Azabicyclo[3.3.1]nonan-3-one, and related compounds provide valuable insights.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 72761-60-5[1]
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Appearance White solid (for the free base and related compounds)-
Melting Point Data for the hydrochloride salt is not readily available. The related compound, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, has a melting point of 228 °C (decomposition).[2]
Boiling Point Not available.-
Solubility Generally soluble in common organic solvents. The hydrochloride salt is expected to have enhanced solubility in polar solvents like water.-
Stability Exhibits excellent stability.-

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, starting with the construction of the bicyclic core, followed by deprotection and salt formation. A common route involves the synthesis of a protected intermediate, such as 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

A well-established method for the synthesis of the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation.

Experimental Protocol:

  • Reaction Setup: A solution of benzylamine in water is cooled in a reaction vessel.

  • Acidification: Dilute sulfuric acid is slowly added to the cooled benzylamine solution.

  • Addition of Reagents: Glutaraldehyde and 1,3-acetonedicarboxylic acid are added sequentially to the reaction mixture.

  • Condensation: The reaction is stirred at a controlled temperature to facilitate the condensation and ring formation.

  • Work-up and Isolation: The reaction mixture is worked up by extraction and purified by chromatography to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3][4]

Debenzylation and Hydrochloride Salt Formation

The benzyl protecting group is typically removed via catalytic hydrogenation.

Experimental Protocol:

  • Hydrogenation: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a palladium catalyst (e.g., palladium on carbon).[5]

  • Salt Formation: After removal of the catalyst, the resulting 9-Azabicyclo[3.3.1]nonan-3-one is treated with a solution of hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration and dried.

The following diagram illustrates the general synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Bicyclic Core Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation Benzylamine Benzylamine Step1_Product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Benzylamine->Step1_Product Glutaraldehyde Glutaraldehyde Glutaraldehyde->Step1_Product AcetoneDicarboxylicAcid 1,3-Acetonedicarboxylic Acid AcetoneDicarboxylicAcid->Step1_Product Step2_Product 9-Azabicyclo[3.3.1]nonan-3-one Step1_Product->Step2_Product Hydrogenation Hydrogen H2, Pd/C Final_Product 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride Step2_Product->Final_Product Acidification HCl HCl

General Synthetic Workflow

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the bicyclic system. The protons adjacent to the nitrogen and the carbonyl group would appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The carbons attached to the nitrogen would also have distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. A broad absorption in the region of 2400-3300 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Drug Development Potential

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. While the core molecule itself is primarily used as a synthetic intermediate, its derivatives have shown promise in several therapeutic areas.

Table 2: Reported Biological Activities of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Biological ActivityDescription
Anticancer Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines.
Antimicrobial Derivatives have shown activity against a range of bacteria and fungi.
Antitubercular Some derivatives have been found to be active against Mycobacterium tuberculosis.[6]
Monoamine Reuptake Inhibition Derivatives have been investigated as inhibitors of monoamine reuptake, suggesting potential applications in treating neurological and psychiatric disorders.[5]

The rigid conformational nature of the bicyclic system allows for precise positioning of functional groups, which is crucial for specific interactions with biological targets. Further derivatization of the keto group and the secondary amine offers opportunities to explore a vast chemical space for the development of new drug candidates.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its robust synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of novel therapeutics. Further research into the specific properties of the hydrochloride salt and the exploration of new derivatives are warranted to fully exploit its potential in drug discovery.

References

The Versatile Scaffold: 9-Azabicyclo[3.3.1]nonan-3-one as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-one, also known as granatanone or pseudopelletierine, is a rigid, bicyclic ketone that has emerged as a pivotal building block in the field of organic synthesis. Its unique conformational constraints and the presence of a reactive ketone functionality make it an attractive scaffold for the synthesis of a diverse array of complex molecules, particularly those with significant pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 9-azabicyclo[3.3.1]nonan-3-one, with a focus on its utility in the development of novel therapeutics for central nervous system (CNS) disorders.

Synthesis of the 9-Azabicyclo[3.3.1]nonan-3-one Core

The construction of the 9-azabicyclo[3.3.1]nonan-3-one framework is most famously achieved through the Robinson-Schöpf reaction, a classic example of a biomimetic, one-pot synthesis. This multicomponent reaction offers an efficient route to the bicyclic core under mild conditions.

Robinson-Schöpf Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine)

The Robinson-Schöpf synthesis involves the condensation of a dialdehyde (glutaraldehyde), a primary amine (methylamine), and acetonedicarboxylic acid. The reaction proceeds via a double Mannich reaction to yield the desired bicyclic ketone.

Robinson_Schopf_Synthesis glutaraldehyde Glutaraldehyde intermediate1 Iminium Ion Intermediate glutaraldehyde->intermediate1 methylamine Methylamine methylamine->intermediate1 acetonedicarboxylic_acid Acetonedicarboxylic Acid intermediate2 Bicyclic Intermediate acetonedicarboxylic_acid->intermediate2 intermediate1->intermediate2 Mannich Reaction product 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one intermediate2->product Intramolecular Mannich Reaction & Decarboxylation Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., SERT, NET, DAT) monoamine_vesicle Vesicle with Monoamines monoamine Monoamine Neurotransmitter monoamine_vesicle->monoamine Release monoamine_reuptake Monoamine Reuptake monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding signal Signal Transduction receptor->signal inhibitor 9-Azabicyclo[3.3.1]nonane Derivative (Inhibitor) inhibitor->transporter Blocks Stereoselective_Reduction start_ketone 9-R-9-Azabicyclo[3.3.1]nonan-3-one endo_alcohol endo-9-R-9-Azabicyclo[3.3.1]nonan-3-ol start_ketone->endo_alcohol Stereoselective Reduction (e.g., Ru catalyst, H₂) exo_alcohol exo-9-R-9-Azabicyclo[3.3.1]nonan-3-ol start_ketone->exo_alcohol Stereoselective Reduction (e.g., NaBH₄)

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Azabicyclo[3.3.1]nonan-3-one, also known as granatanone or pseudopelletierine, is a bicyclic alkaloid that serves as a crucial scaffold in the synthesis of a wide range of biologically active compounds and pharmaceuticals. Its rigid structure is a key building block for various central nervous system agents. The most common and efficient method for its synthesis is the Robinson-Schöpf condensation, a biomimetic reaction that falls under the category of a Mannich reaction. This application note provides a detailed protocol for the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives, summarizing key quantitative data and outlining the experimental workflow.

Reaction Principle

The synthesis of the 9-azabicyclo[3.3.1]nonane core via the Mannich reaction involves a three-component condensation. This reaction typically utilizes an amine, a dicarbonyl compound (or its synthetic equivalent), and a ketone with two enolizable protons.[1] In the case of 9-Azabicyclo[3.3.1]nonan-3-one, the reactants are typically glutaraldehyde, acetonedicarboxylic acid, and a primary amine such as methylamine or benzylamine.[2][3] The reaction proceeds through the formation of an iminium ion from the amine and glutaraldehyde, which then undergoes a double intramolecular Mannich reaction with the enolate of acetonedicarboxylic acid, followed by decarboxylation to yield the bicyclic ketone.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one and its N-substituted derivatives via the Mannich reaction.

Amine ReactantCarbonyl ReactantsSolventCatalyst/pH ModifierTemperature (°C)Time (h)Yield (%)Reference
MethylamineAcetonedicarboxylic acid, GlutaraldehydeWaterSodium acetate (pH 4-5)50>24Moderate to Good[2]
BenzylamineAcetonedicarboxylic acid, Glutaraldehyde (50%)WaterSulfuric acid, Sodium acetate4-8, then 254054[3][4]
Ammonium acetateCyclohexanone, Aryl-aldehydePolar aprotic solvents-30-35--[5]

Note: Yields can vary significantly based on the purity of starting materials, precise reaction control, and purification methods.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a detailed procedure for the synthesis of an N-benzyl protected precursor to 9-Azabicyclo[3.3.1]nonan-3-one.[3][4]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sulfuric acid (18% solution)

  • Sodium acetate (9% solution)

  • Sodium carbonate (Na₂CO₃)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Water (deionized)

Equipment:

  • Jacketed reaction flask (500 mL) with a mechanical stirrer, temperature probe, and addition funnel

  • Recirculating chiller

  • Separatory funnel

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Equip a 500 mL six-necked jacketed round-bottomed flask with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel.

  • Initial Charging: Add 50 g of water and 12.9 mL of benzylamine to the flask.[3]

  • Acidification: Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, maintaining the internal reaction temperature between 4–8 °C.[3]

  • Addition of Reactants: While maintaining the temperature below 5 °C, add 25.8 mL of 50% glutaraldehyde followed by 20 g of acetonedicarboxylic acid.[3] This should result in a light-yellow solution.

  • pH Adjustment and Reaction Initiation: Add 47.8 mL of 9% sodium acetate solution over 1.5 hours.[3]

  • Reaction Aging: Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours. Slow evolution of CO₂ gas will be observed.[3]

  • Work-up - Acidification and Extraction: Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid at 20–30 °C. Transfer the solution to a separatory funnel and extract three times with 80 mL of MTBE. Discard the organic layers.[3]

  • Work-up - Basification and Product Extraction: Transfer the aqueous layer to a 2 L round-bottomed flask and add 500 mL of heptane. Add 20 g of silica gel, followed by the addition of 80 mL of 20% aqueous Na₂CO₃ to adjust the pH to 8.[3]

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with additional heptane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be further purified by silica gel chromatography.[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical relationships in the synthesis process.

Mannich_Reaction_Mechanism Amine Primary Amine (e.g., Benzylamine) Iminium_Ion Iminium Ion Formation Amine->Iminium_Ion Glutaraldehyde Glutaraldehyde Glutaraldehyde->Iminium_Ion Double_Mannich Intramolecular Double Mannich Reaction Iminium_Ion->Double_Mannich Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Enolate Enolate Formation Acetonedicarboxylic_Acid->Enolate Enolate->Double_Mannich Bicyclic_Intermediate Bicyclic Intermediate Double_Mannich->Bicyclic_Intermediate Decarboxylation Decarboxylation Bicyclic_Intermediate->Decarboxylation Product 9-Azabicyclo[3.3.1]nonan-3-one Derivative Decarboxylation->Product

Caption: Mannich reaction mechanism for 9-Azabicyclo[3.3.1]nonan-3-one synthesis.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Jacketed Flask, Stirrer, etc.) Start->Setup Charge 2. Charge Reactants (Amine, Water) Setup->Charge Cool 3. Cool to 0-10 °C Charge->Cool Acidify 4. Add Sulfuric Acid (Maintain 4-8 °C) Cool->Acidify Add_Reactants 5. Add Glutaraldehyde & Acetonedicarboxylic Acid (<5 °C) Acidify->Add_Reactants pH_Adjust 6. Add Sodium Acetate Add_Reactants->pH_Adjust Age 7. Reaction Aging (5 °C for 20h, then 25 °C for 20h) pH_Adjust->Age Workup_Acid 8. Acidic Work-up (pH 2, MTBE Extraction) Age->Workup_Acid Workup_Base 9. Basic Work-up (pH 8, Heptane Extraction) Workup_Acid->Workup_Base Isolate 10. Isolate & Purify Product Workup_Base->Isolate End End Isolate->End

Caption: Experimental workflow for the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one.

References

Application Notes and Protocols: Catalytic Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in the synthesis of various biologically active compounds. The protocols cover two primary transformations: the selective reduction of the ketone functionality to an alcohol and the subsequent or simultaneous removal of the N-benzyl protecting group.

Introduction

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a versatile bicyclic scaffold. The catalytic hydrogenation of this molecule can be directed towards two main products: 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, through the selective reduction of the ketone, or 9-azabicyclo[3.3.1]nonan-3-ol, via a combined ketone reduction and N-debenzylation. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. This document outlines protocols for both stepwise and potentially a one-pot reaction, supported by quantitative data and detailed methodologies.

Reaction Pathways

The catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can proceed via two main pathways, as illustrated below.

Reaction_Pathways start 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one step1 endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol start->step1  Ketone Reduction (e.g., NaBH4 or Ru catalyst, H2)   final endo-9-Azabicyclo[3.3.1]nonan-3-ol start->final  One-Pot Reduction & Debenzylation (e.g., Pd/C, H2, specific conditions)   step1->final  N-Debenzylation (e.g., Pd/C, H2)   Ketone_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Workup A Dissolve Substrate in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Stir at Room Temperature C->D E Quench with Acetone D->E After 12h F Evaporate Solvent E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol H->I Yields N_Debenzylation_Workflow cluster_0 Hydrogenation cluster_1 Isolation A Dissolve Substrate in EtOH/HCl B Add Pd/C Catalyst A->B C Pressurize with H2 (3 bar) B->C D Heat at 40°C for 48h C->D E Filter Catalyst D->E After reaction completion F Concentrate Filtrate E->F G Azeotrope with Toluene F->G H endo-9-Azabicyclo[3.3.1]nonan-3-ol (as HCl salt) G->H Yields

Application Notes and Protocols for the Reduction of 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Azabicyclo[3.3.1]nonan-3-one, also known as granatanone or pseudopelletierine, is a bicyclic ketone that serves as a valuable building block in the synthesis of various alkaloids and pharmacologically active compounds. The reduction of its carbonyl group is a critical transformation, yielding the corresponding alcohol, 9-azabicyclo[3.3.1]nonan-3-ol (granatanol). This reduction can result in two diastereomers, the endo and exo alcohols, with the stereochemical outcome being of significant importance for subsequent synthetic steps and the biological activity of the final product. Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for this transformation, typically favoring the formation of the thermodynamically more stable endo-alcohol.[1][2] This document provides detailed application notes and a comprehensive protocol for the reduction of 9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride, intended for researchers in organic synthesis and drug development.

Reaction Principle and Stereoselectivity

The reduction of the ketone in 9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The bicyclic structure of the substrate sterically hinders one face of the carbonyl group, leading to a stereoselective reduction. The hydride attack generally occurs from the less hindered exo face, resulting in the formation of the endo-alcohol as the major product. The ratio of endo to exo diastereomers is influenced by factors such as the solvent, temperature, and the specific substituents on the bicyclic ring system. For the N-benzyl derivative, the reduction with sodium borohydride yields the endo-isomer almost exclusively.[1][3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the reduction of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones using sodium borohydride, based on literature precedents.

ParameterValue/ConditionSource
Substrate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[1][3]
Reducing Agent Sodium Borohydride (NaBH₄)[1][3]
Solvent Methanol (MeOH)[1][3]
Temperature 0 °C to ambient temperature[1][3]
Reaction Time 12 hours[1][3]
Yield (Crude) ~100%[1]
Major Product endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[1][3]
Stereoselectivity High preference for the endo isomer[1][3]

Detailed Experimental Protocol

This protocol is adapted from the procedure for the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and is applicable for the reduction of the parent compound.[1][3]

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Acetone

  • Water (deionized)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon supply (optional, for inert atmosphere)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-azabicyclo[3.3.1]nonan-3-one (1.0 eq.) in anhydrous methanol (approximately 5-10 mL per gram of substrate).

    • Cool the solution to 0 °C using an ice bath.

    • For sensitive substrates, the reaction can be carried out under an inert atmosphere of nitrogen or argon.

  • Addition of Reducing Agent:

    • To the cooled, stirring solution, add sodium borohydride (1.5 eq.) portion-wise over 30 minutes. Be cautious as the addition may cause some gas evolution.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature.

    • Continue stirring at this temperature for 12 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching the Reaction:

    • After 12 hours, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of acetone (e.g., 10 mL) to consume any excess sodium borohydride.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in water (e.g., 20 mL).

    • Extract the aqueous solution with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to afford the crude product, which is predominantly endo-9-azabicyclo[3.3.1]nonan-3-ol.

  • Purification (Optional):

    • If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

Visualizations

Reaction Scheme

Caption: Chemical scheme for the reduction of 9-Azabicyclo[3.3.1]nonan-3-one.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis dissolve 1. Dissolve Ketone in MeOH cool 2. Cool to 0 °C dissolve->cool add_nabh4 3. Add NaBH₄ portion-wise cool->add_nabh4 stir 4. Stir at rt for 12 h add_nabh4->stir quench 5. Quench with Acetone stir->quench evaporate 6. Evaporate Solvent quench->evaporate extract 7. Aqueous Extraction with DCM evaporate->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Column Chromatography (optional) concentrate->purify product Final Product: endo-Alcohol purify->product

Caption: Step-by-step workflow for the reduction and isolation process.

References

Application Notes and Protocols for the Synthesis of Neuroactive Compounds Using 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of neuroactive compounds utilizing 9-azabicyclo[3.3.1]nonan-3-one as a key building block. The focus is on the synthesis of Granisetron, a potent 5-HT₃ receptor antagonist, and other derivatives with significant neuropharmacological activities.

Introduction: The Versatility of the 9-Azabicyclo[3.3.1]nonane Scaffold

The rigid bicyclic structure of 9-azabicyclo[3.3.1]nonane, also known as granatane, makes it a valuable scaffold in medicinal chemistry for the design of neuroactive compounds.[1] Its constrained conformation allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. 9-Azabicyclo[3.3.1]nonan-3-one is a key intermediate, providing a handle for the introduction of diverse substituents and the synthesis of compounds with a range of pharmacological activities, including 5-HT₃ receptor antagonism, sigma-2 (σ₂) receptor modulation, and monoamine reuptake inhibition.[2][3][4]

Synthesis of Granisetron: A 5-HT₃ Receptor Antagonist

Granisetron is a highly selective 5-HT₃ receptor antagonist widely used as an antiemetic, particularly for managing nausea and vomiting induced by chemotherapy and radiotherapy.[5] Its synthesis involves the coupling of two primary intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[4][5]

Synthetic Workflow

The general synthetic strategy for Granisetron is outlined below. The key step is the formation of an amide bond between the activated carboxylic acid and the bicyclic amine.[6]

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling Indazole-3-carboxylic acid Indazole-3-carboxylic acid 1-Methyl-indazole-3-carboxylic acid 1-Methyl-indazole-3-carboxylic acid Indazole-3-carboxylic acid->1-Methyl-indazole-3-carboxylic acid Methylation 1-Methyl-indazole-3-carbonyl chloride 1-Methyl-indazole-3-carbonyl chloride 1-Methyl-indazole-3-carboxylic acid->1-Methyl-indazole-3-carbonyl chloride Activation (e.g., SOCl2) Granisetron Granisetron 1-Methyl-indazole-3-carbonyl chloride->Granisetron Amide Coupling 9-Azabicyclo[3.3.1]nonan-3-one 9-Azabicyclo[3.3.1]nonan-3-one 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one 9-Azabicyclo[3.3.1]nonan-3-one->9-Methyl-9-azabicyclo[3.3.1]nonan-3-one N-Methylation endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one->endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Reductive Amination endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine->Granisetron Granisetron HCl Granisetron HCl Granisetron->Granisetron HCl Salt Formation

Caption: General synthetic workflow for Granisetron hydrochloride.

Quantitative Data Presentation

The following table summarizes the yields for the key synthetic steps in the preparation of Granisetron and its intermediates, as reported in the literature.

StepReactantsReagents/SolventsYield (%)Purity (%)Reference
Methylation Indazole-3-carboxylic acidDimethyl sulfate, alkaline earth metal oxide/alkoxideHigh-[7]
Activation 1-Methyl-indazole-3-carboxylic acidThionyl chloride71.2-[8]
Amide Coupling & Salt Formation 1-Methylindazole-3-carbonyl chloride, endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamineTriethylamine, HCl92-[3]
Final Product (Recrystallization) Granisetron free baseMethanol, HCl, MIBK-99.91[9]
Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-indazole-3-carbonyl chloride [8]

  • To a reaction vessel, add 1-Methylindazole-3-carboxylic acid (50.0 g) and thionyl chloride (200 ml).

  • Gently reflux the mixture for 2 hours.

  • Allow the solution to cool to room temperature.

  • Dilute the solution with hexane (800 ml) to precipitate a pale brown crystalline solid.

  • Collect the solid by filtration, wash with hexane, and dry in an oven at 80°C.

  • The expected yield is approximately 39.3 g (71.2%).

Protocol 2: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

This intermediate can be synthesized from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one through oxime formation followed by reduction, or via other established methods. A common route involves the reduction of the corresponding oxime.

Protocol 3: Synthesis of Granisetron Hydrochloride [3]

  • Dissolve 1-Methylindazole-3-carboxylic acid in a suitable solvent and treat with thionyl chloride (SOCl₂) to form the acyl chloride.

  • In a separate vessel, dissolve endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in a suitable solvent.

  • Add the previously prepared acyl chloride to the amine solution in the presence of triethylamine (Et₃N).

  • Stir the reaction mixture until completion.

  • Treat the reaction mixture with hydrochloric acid (HCl) to precipitate Granisetron hydrochloride.

  • The reported yield for this conversion is 92%.

Mechanism of Action: 5-HT₃ Receptor Signaling Pathway

Granisetron exerts its antiemetic effects by blocking the action of serotonin at 5-HT₃ receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the brain.[5] Upon binding of serotonin, the channel opens, allowing the influx of cations (Na⁺, K⁺, Ca²⁺), which leads to neuronal depolarization and the initiation of the vomiting reflex.[10] Granisetron competitively inhibits this process.

G Serotonin (5-HT) Serotonin (5-HT) 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT)->5-HT3 Receptor Binds Ion Channel Opening Ion Channel Opening 5-HT3 Receptor->Ion Channel Opening Activates Granisetron Granisetron Granisetron->5-HT3 Receptor Blocks Cation Influx (Na+, K+, Ca2+) Cation Influx (Na+, K+, Ca2+) Ion Channel Opening->Cation Influx (Na+, K+, Ca2+) Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, K+, Ca2+)->Neuronal Depolarization Vomiting Reflex Vomiting Reflex Neuronal Depolarization->Vomiting Reflex

Caption: Simplified 5-HT₃ receptor signaling pathway and the inhibitory action of Granisetron.

Synthesis of Sigma-2 (σ₂) Receptor Ligands

Derivatives of 9-azabicyclo[3.3.1]nonane have been synthesized and identified as potent and selective ligands for the σ₂ receptor, which is overexpressed in various tumor cell lines.[11][12] These ligands have potential applications in cancer imaging and as chemosensitizing agents.[12]

Synthetic Approach and Key Findings

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been prepared and evaluated for their affinity to σ₁ and σ₂ receptors.[11] The general synthetic workflow involves the reaction of an isocyanate with an amino-functionalized 9-azabicyclo[3.3.1]nonane derivative.

G 9-Azabicyclo[3.3.1]nonan-3-one 9-Azabicyclo[3.3.1]nonan-3-one N-substituted-9-azabicyclo[3.3.1]nonan-3-amine N-substituted-9-azabicyclo[3.3.1]nonan-3-amine 9-Azabicyclo[3.3.1]nonan-3-one->N-substituted-9-azabicyclo[3.3.1]nonan-3-amine Multi-step synthesis N-substituted-9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate N-substituted-9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate N-substituted-9-azabicyclo[3.3.1]nonan-3-amine->N-substituted-9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate Carbamate formation Phenyl isocyanate derivative Phenyl isocyanate derivative Phenyl isocyanate derivative->N-substituted-9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate

Caption: General synthetic workflow for σ₂ receptor ligands.

Quantitative Data: Binding Affinities

The following table presents the in vitro binding affinities of two potent σ₂ receptor ligands derived from the 9-azabicyclo[3.3.1]nonane scaffold.[12]

Compoundσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₁/σ₂)
WC-26 14362.58557
WC-59 17110.822087

Synthesis of Monoamine Reuptake Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane have also been investigated as monoamine reuptake inhibitors, which are important therapeutic agents for the treatment of depression and other neurological disorders.[4]

Synthetic Strategy

The synthesis of these compounds generally involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol, followed by further functionalization.

G 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one->endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Reduction (e.g., NaBH4) endo-9-Azabicyclo[3.3.1]nonan-3-ol endo-9-Azabicyclo[3.3.1]nonan-3-ol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol->endo-9-Azabicyclo[3.3.1]nonan-3-ol Debenzylation (e.g., H2, Pd/C) Functionalized monoamine reuptake inhibitor Functionalized monoamine reuptake inhibitor endo-9-Azabicyclo[3.3.1]nonan-3-ol->Functionalized monoamine reuptake inhibitor Further functionalization

Caption: Synthetic pathway to monoamine reuptake inhibitors.

Experimental Protocol Snippet

Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: [13]

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes.

  • Warm the reaction mixture to ambient temperature and continue stirring for 12 hours.

  • Quench the reaction with acetone (10 mL) and evaporate the volatiles in vacuo.

  • The crude product, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, is obtained as a yellow solid (yield: 25.25 g, 100%).

Conclusion

9-Azabicyclo[3.3.1]nonan-3-one is a versatile and valuable starting material for the synthesis of a wide range of neuroactive compounds. The protocols and data presented herein for the synthesis of Granisetron, σ₂ receptor ligands, and monoamine reuptake inhibitors highlight the importance of this scaffold in drug discovery and development. The provided methodologies offer a foundation for researchers to explore the synthesis of novel derivatives with tailored pharmacological profiles.

References

Application of 9-Azabicyclo[3.3.1]nonan-3-one in the Synthesis of Granisetron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic.

Introduction

Granisetron is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] Its chemical structure consists of a substituted indazole moiety linked to a bicyclic amine. The synthesis of Granisetron hinges on the successful preparation of its key intermediates, one of which is derived from 9-Azabicyclo[3.3.1]nonan-3-one. The primary synthetic intermediate obtained from this starting material is the endo-isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. The stereochemistry of this amine is crucial for the pharmacological activity of the final Granisetron molecule.

Synthetic Pathways

The synthesis of Granisetron from 9-Azabicyclo[3.3.1]nonan-3-one derivatives generally follows a convergent synthesis strategy. The core of this strategy involves the formation of an amide bond between 1-methyl-indazole-3-carboxylic acid (or its activated form) and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1]

There are several reported routes to obtain the key amine intermediate from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. Two common methods are reductive amination and reduction of an oxime intermediate.

Synthesis_Pathway A 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one B endo-9-Methyl-9- azabicyclo[3.3.1]nonan-3-amine A->B Reductive Amination E Granisetron B->E Amide Coupling C 1-Methyl-1H-indazole-3-carboxylic acid D 1-Methyl-1H-indazole-3-carbonyl chloride C->D Activation (e.g., SOCl2) D->E Amide Coupling

General synthetic pathway for Granisetron.

Experimental Protocols

Protocol 1: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine via Reductive Amination

This protocol involves the formation of an imine from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one and a suitable amine (e.g., benzylamine), followed by reduction.

Materials:

  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

  • Benzylamine

  • p-Toluenesulfonic acid

  • Toluene

  • Sodium cyanoborohydride

  • Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one in toluene. Add benzylamine and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected.

  • Reduction of Imine: Cool the reaction mixture and remove the toluene under reduced pressure. Dissolve the resulting crude imine in THF. Add sodium cyanoborohydride portion-wise while maintaining the temperature below 25 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-benzyl-endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine can be purified by column chromatography.

  • Debenzylation: Dissolve the purified N-benzyl amine in methanol. Add a catalytic amount of Pd/C and a solution of HCl in methanol. Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete. Filter the catalyst and concentrate the filtrate to obtain the hydrochloride salt of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Protocol 2: Synthesis of Granisetron via Amide Coupling

This protocol describes the coupling of the synthesized amine with activated 1-methyl-1H-indazole-3-carboxylic acid.

Materials:

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous potassium carbonate

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask, suspend 1-methyl-1H-indazole-3-carboxylic acid in DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the acyl chloride. Remove the excess reagent and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acyl chloride in fresh DCM. In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride in DCM and add triethylamine to neutralize the salt and provide a basic medium. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer with anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain crude Granisetron base.

  • Salt Formation: Dissolve the crude Granisetron base in ethanol. Add a solution of HCl in ethanol to adjust the pH to 2-3. The hydrochloride salt of Granisetron will precipitate.

  • Recrystallization: Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., water and ethanol) to obtain pure Granisetron hydrochloride.

Experimental_Workflow cluster_0 Synthesis of Amine Intermediate cluster_1 Synthesis of Granisetron A Imine Formation (Ketone + Benzylamine) B Reduction (Sodium Cyanoborohydride) A->B C Purification B->C D Debenzylation (H2, Pd/C) C->D F Amide Coupling D->F E Activation of Carboxylic Acid (e.g., SOCl2) E->F G Work-up & Purification F->G H Salt Formation (HCl) G->H I Recrystallization H->I J Granisetron HCl I->J Final Product

Experimental workflow for Granisetron synthesis.

Quantitative Data

The following tables summarize quantitative data reported in various synthetic procedures for Granisetron.

Table 1: Yields of Key Synthetic Steps

StepReagents and ConditionsYieldReference
Amide coupling and salt formation1-Methylindazole-3-carbonyl chloride, endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine, Et₃N, HCl92%Semantic Scholar[2]
Overall synthesis from 1-methylindazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine saltOxalyl chloride, triethylamine, ethanol/HCl87.7%Google Patents

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight312.41 g/mol
Melting Point290.2-291.1 °C (Hydrochloride salt)

Logical Relationships in Synthesis

The successful synthesis of Granisetron is contingent on a series of logical dependencies, from the choice of starting materials to the final purification steps.

Logical_Relationships Start Starting Materials Ketone 9-Azabicyclo[3.3.1]nonan-3-one Derivative Purity of starting material affects subsequent reactions Start->Ketone CarboxylicAcid 1-Methyl-1H-indazole-3-carboxylic acid Purity and activation method are critical Start->CarboxylicAcid AmineSynthesis Synthesis of endo-Amine Stereoselectivity is crucial for final drug activity Ketone->AmineSynthesis Coupling Amide Coupling Reaction conditions (base, solvent, temperature) influence yield CarboxylicAcid->Coupling AmineSynthesis->Coupling Purification Purification & Salt Formation Determines final purity and stability of the API Coupling->Purification End Granisetron API Purification->End

Key dependencies in the Granisetron synthesis.

Conclusion

The application of 9-Azabicyclo[3.3.1]nonan-3-one as a precursor is a well-established and efficient strategy for the synthesis of Granisetron. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Careful control of reaction conditions, particularly in the stereoselective synthesis of the key amine intermediate and the amide coupling step, is paramount to achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Note: HPLC Method for Purity Analysis of 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related impurities of 9-Azabicyclo[3.3.1]nonan-3-one. Due to the compound's lack of a strong native chromophore, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to enable sensitive UV detection. The developed method is suitable for quality control and purity assessment in research, development, and manufacturing environments.

Introduction

9-Azabicyclo[3.3.1]nonan-3-one is a key bicyclic intermediate in the synthesis of various pharmaceutical compounds, most notably Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. The purity of this intermediate is critical as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 9-Azabicyclo[3.3.1]nonan-3-one and its potential process-related impurities. The method utilizes pre-column derivatization with DNPH, which reacts with the ketone functional group to form a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection.[1]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • 2,4-Dinitrophenylhydrazine (DNPH)

    • Hydrochloric Acid (HCl, analytical grade)

    • 9-Azabicyclo[3.3.1]nonan-3-one reference standard (purity >99%)

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated HCl. Sonicate for 10 minutes to ensure dissolution. This solution should be prepared fresh daily.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 9-Azabicyclo[3.3.1]nonan-3-one reference standard and dissolve in 10 mL of diluent.

  • Sample Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 9-Azabicyclo[3.3.1]nonan-3-one sample and dissolve in 10 mL of diluent.

Derivatization Protocol
  • Transfer 1.0 mL of the Standard or Sample Stock Solution into a 10 mL volumetric flask.

  • Add 2.0 mL of the DNPH Derivatizing Reagent.

  • Vortex the mixture for 30 seconds.

  • Heat the flask in a water bath at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of the DNPH-derivatized 9-Azabicyclo[3.3.1]nonan-3-one.

ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 365 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

The gradient elution program is detailed below.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
15.01090
20.01090
22.05050
25.05050

Table 2: Gradient Elution Program

Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The following table presents typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from blank and placebo.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 5-150 µg/mL).
Accuracy (% Recovery) 98.0% - 102.0% for the analyte at three concentration levels.
Precision (RSD) System Precision: RSD ≤ 1.0% for six replicate injections. Method Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL).
Robustness No significant changes in results with small variations in flow rate, column temp., etc.

Table 3: Illustrative Method Validation Parameters and Acceptance Criteria

Data Presentation and Calculation

The purity of the 9-Azabicyclo[3.3.1]nonan-3-one sample is calculated based on the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Sample IDRetention Time (min)Peak AreaArea %
Sample A10.5185000099.5%
Impurity 18.255000.3%
Impurity 212.137000.2%

Table 4: Example Data Table for Purity Analysis

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

HPLC_Workflow start Start prep_solutions Prepare Solutions (Standard, Sample, Reagents) start->prep_solutions end End derivatization Derivatization Step (Add DNPH, Heat, Dilute) prep_solutions->derivatization filtration Filter Sample (0.45 µm Syringe Filter) derivatization->filtration injection Inject Sample into HPLC filtration->injection hplc_setup HPLC System Setup (Install Column, Equilibrate) hplc_setup->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->analysis report Generate Report analysis->report report->end

Caption: Workflow for HPLC Purity Analysis of 9-Azabicyclo[3.3.1]nonan-3-one.

Conclusion

The described RP-HPLC method, incorporating a pre-column derivatization step with DNPH, is demonstrated to be a suitable and effective technique for the purity analysis of 9-Azabicyclo[3.3.1]nonan-3-one. The method is specific, sensitive, and provides clear separation of the main compound from its potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Synthesis and Characterization of Sigma-2 Receptor Ligands Derived from 9-Azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and cellular signaling pathways associated with a prominent class of sigma-2 (σ2) receptor ligands based on the 9-azabicyclo[3.3.1]nonane scaffold. The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in proliferating cancer cells and its involvement in various neurological disorders.[1][2] The 9-azabicyclo[3.3.1]nonane framework serves as a versatile scaffold for developing potent and selective σ2 receptor ligands.

Data Presentation: Ligand Binding Affinities

The following tables summarize the in vitro binding affinities of a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity. The selectivity ratio (σ1 Ki / σ2 Ki) indicates the preference of the ligand for the σ2 receptor over the σ1 receptor.

Table 1: Binding Affinities of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs [3][4][5]

CompoundN-Substituent (R)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
WC-26 4-Fluorobenzyl14382.58557
WC-59 2-(2-Fluoroethoxy)ethyl17110.822087
11a Methyl>100015.3>65
11b Ethyl>10008.7>115
11c Propyl8974.3209
11d Butyl4562.9157
11e Pentyl3212.1153
11f Hexyl2581.8143
11g Benzyl1254.031
11h 4-Methoxybenzyl2893.583
11i 4-Nitrobenzyl4536.174
11j 4-Aminobenzyl6785.2130

Experimental Protocols

I. Synthesis of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs

This protocol outlines a general synthetic route for the preparation of the title compounds, exemplified by the synthesis of analogs like WC-26 and WC-59.[3]

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Debenzylation cluster_2 Step 3: N-Alkylation 2-methoxy-5-methylphenyl isocyanate 2-methoxy-5-methylphenyl isocyanate Phenylcarbamate intermediate (6) Phenylcarbamate intermediate (6) 2-methoxy-5-methylphenyl isocyanate->Phenylcarbamate intermediate (6) Pyridine 9-benzyl-9-azabicyclo[3.3.1]nonan-3α-ol 9-benzyl-9-azabicyclo[3.3.1]nonan-3α-ol 9-benzyl-9-azabicyclo[3.3.1]nonan-3α-ol->Phenylcarbamate intermediate (6) Secondary amine (10) Secondary amine (10) Phenylcarbamate intermediate (6)->Secondary amine (10) 10% Pd/C, HCOOH Final Ligand (e.g., WC-26, WC-59) Final Ligand (e.g., WC-26, WC-59) Secondary amine (10)->Final Ligand (e.g., WC-26, WC-59) K2CO3, DMF Alkyl halide (R-X) Alkyl halide (R-X) Alkyl halide (R-X)->Final Ligand (e.g., WC-26, WC-59)

Caption: General synthetic scheme for 9-azabicyclo[3.3.1]nonane analogs.

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3α-ol

  • 2-Methoxy-5-methylphenyl isocyanate

  • Pyridine

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Appropriate alkyl halide (e.g., 4-fluorobenzyl bromide for WC-26)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3α-yl-(2-methoxy-5-methylphenyl)carbamate (Intermediate 6)

    • To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3α-ol in anhydrous pyridine, add 2-methoxy-5-methylphenyl isocyanate dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the phenylcarbamate intermediate.

  • Step 2: Synthesis of 9-Azabicyclo[3.3.1]nonan-3α-yl-(2-methoxy-5-methylphenyl)carbamate (Intermediate 10)

    • Dissolve the phenylcarbamate intermediate from Step 1 in methanol.

    • Add 10% Pd/C and formic acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture, filter through Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the debenzylated secondary amine.

  • Step 3: Synthesis of N-Substituted-9-azabicyclo[3.3.1]nonan-3α-yl-(2-methoxy-5-methylphenyl)carbamate (Final Ligands)

    • To a solution of the secondary amine from Step 2 in DMF, add potassium carbonate and the desired alkyl halide.

    • Stir the mixture at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

II. In Vitro Sigma-2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of test compounds for the σ2 receptor.[6][7]

Materials:

  • Rat liver membrane homogenates (source of σ2 receptors)

  • [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) (radioligand)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Test compounds (9-azabicyclo[3.3.1]nonane analogs)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from rat liver tissue by homogenization and differential centrifugation.

  • Assay Setup:

    • In test tubes, combine the rat liver membrane preparation, a fixed concentration of [³H]DTG (typically near its Kd for the σ2 receptor), and (+)-pentazocine (at a concentration sufficient to saturate σ1 receptors, e.g., 100 nM).

    • Add varying concentrations of the test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a non-labeled σ2 ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the assay tubes at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Signaling Pathways

Sigma-2 Receptor (TMEM97) Signaling

The σ2 receptor (TMEM97) is primarily located in the endoplasmic reticulum and plasma membrane.[1] Its activation by ligands initiates several downstream signaling events, including the mobilization of intracellular calcium and interaction with other signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][8]

Diagram: Sigma-2 Receptor-Mediated Calcium Mobilization

Sigma2_Calcium_Signaling ligand σ2 Ligand (e.g., WC-26) sigma2 σ2 Receptor (TMEM97) ligand->sigma2 Binds to er Endoplasmic Reticulum sigma2->er Stimulates ca_release Ca²⁺ Release er->ca_release Releases from downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) ca_release->downstream Triggers Sigma2_EGFR_Crosstalk cluster_0 Cell Membrane cluster_1 Intracellular Signaling egf EGF egfr EGFR egf->egfr Binds ras Ras egfr->ras pi3k PI3K egfr->pi3k sigma2 σ2 Receptor (TMEM97) sigma2->egfr Interacts with raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

References

Application Notes and Protocols: 9-Azabicyclo[3.3.1]nonan-3-one in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the 9-Azabicyclo[3.3.1]nonan-3-one scaffold in the development of novel antimicrobial agents. It covers the synthesis of derivatives, methods for evaluating their antimicrobial efficacy and cytotoxicity, and summarizes key structure-activity relationship findings.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 9-Azabicyclo[3.3.1]nonan-3-one core, a rigid bicyclic amine, has been identified as a promising scaffold for the development of new antimicrobial agents. Its unique three-dimensional structure allows for the strategic placement of various functional groups, leading to compounds with potent activity against a broad spectrum of bacteria and fungi. This document outlines the synthetic strategies and evaluation protocols for developing these compounds.

Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

The general synthetic pathway to promising antimicrobial agents based on the 9-Azabicyclo[3.3.1]nonan-3-one scaffold begins with the synthesis of the core structure, followed by derivatization at the ketone position.

Synthesis of the 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Core

The foundational 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one structure is typically synthesized via a one-pot condensation reaction involving a substituted benzaldehyde, cyclohexanone, and ammonium acetate.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzaldehyde Substituted Benzaldehyde OnePot One-Pot Condensation (e.g., in Ethanol) Benzaldehyde->OnePot Cyclohexanone Cyclohexanone Cyclohexanone->OnePot AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->OnePot Core 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one OnePot->Core

Caption: Synthetic workflow for the 9-azabicyclo[3.3.1]nonan-9-one core.
Derivatization of the Core Structure

The ketone at the C-9 position of the bicyclic core is a versatile handle for further chemical modifications, such as the formation of thiosemicarbazones, hydrazones, and thiazoles.

  • Thiosemicarbazones: Synthesized by reacting the 9-azabicyclo[3.3.1]nonan-9-one core with a substituted thiosemicarbazide.[2]

  • Hydrazones: Formed through the condensation of the core ketone with various hydrazides.

  • Thiazoles: Typically synthesized by the cyclization of the corresponding thiosemicarbazone with a phenacyl bromide.[3]

Antimicrobial Activity

Derivatives of 9-Azabicyclo[3.3.1]nonan-3-one have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanisms of Action

The precise mechanism of action for this class of compounds is still under investigation. However, based on the nature of the derivatives, several general mechanisms are proposed.

MechanismOfAction cluster_compound 9-Azabicyclo[3.3.1]nonan-3-one Derivatives cluster_targets Proposed Microbial Targets Thiosemicarbazone Thiosemicarbazone Derivatives MetalChelation Chelation of Essential Metal Ions Thiosemicarbazone->MetalChelation Chelates metals required by microbial enzymes Hydrazone Hydrazone Derivatives EnzymeInhibition Enzyme Inhibition (e.g., DNA Gyrase) Hydrazone->EnzymeInhibition Potential for hydrogen bonding in active sites MembraneDisruption Cell Membrane Disruption Hydrazone->MembraneDisruption Thiazole Thiazole Derivatives Thiazole->EnzymeInhibition Biosynthesis Inhibition of Cell Wall or Folate Synthesis Thiazole->Biosynthesis Interference with biosynthetic pathways

Caption: Proposed antimicrobial mechanisms of action.
Summary of Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 9-Azabicyclo[3.3.1]nonan-3-one derivatives against various microbial strains.

Table 1: Antibacterial Activity of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives (MIC in µg/mL)

Compound TypeDerivativeBacillus subtilisStaphylococcus aureusEscherichia coliSalmonella typhiReference
Thiosemicarbazone2,4-bis(4-chlorophenyl) derivative6.25--12.5[2]
Thiosemicarbazone2,4-bis(4-fluorophenyl) derivative6.25---[2]
Hydrazone2,4-bis(4-chlorophenyl) N-isonicotinoylhydrazone----[4]
Thiazole2,4-diphenyl derivative12.5256.25-[3]

Table 2: Antifungal Activity of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives (MIC in µg/mL)

Compound TypeDerivativeCandida albicansAspergillus nigerAspergillus flavusCryptococcus neoformansReference
Thiosemicarbazone2,4-bis(4-fluorophenyl) derivative6.25--12.5[2]
Thiosemicarbazone2,4-bis(4-methoxyphenyl) derivative6.25---[2]
Thiazole2,4-bis(4-chlorophenyl) derivative-12.56.25-[3]

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. A typical volume per well is 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the test compounds on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used for the compound) and a blank (medium only).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on 9-Azabicyclo[3.3.1]nonan-3-one derivatives have revealed several key insights:

  • Aryl Substituents: The presence of electron-withdrawing groups (e.g., chloro, fluoro) on the aryl rings at the C-2 and C-4 positions often enhances antimicrobial activity.[5]

  • Derivatization at C-9: The nature of the substituent at the C-9 position is critical for activity. Thiosemicarbazone and thiazole moieties have been shown to be particularly effective.

  • Stereochemistry: The stereochemistry of the bicyclic core, which typically adopts a twin-chair conformation, influences the spatial orientation of the substituents and their interaction with biological targets.[5]

Conclusion

The 9-Azabicyclo[3.3.1]nonan-3-one scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The synthetic accessibility of the core and the ease of derivatization allow for the creation of diverse chemical libraries. The protocols outlined in this document provide a framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these compounds, facilitating their further development in the fight against infectious diseases.

References

Application Notes and Protocols for the Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is a stable, unhindered nitroxyl radical that has emerged as a highly effective organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds.[1][2] Its catalytic activity is notably higher than that of the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), particularly for the oxidation of sterically hindered and electronically deactivated alcohols.[3][4] The enhanced reactivity of ABNO is attributed to its sterically less-hindered nature.[4][5]

ABNO-based catalyst systems, often in conjunction with a copper co-catalyst, facilitate the aerobic oxidation of a wide range of primary and secondary alcohols, including allylic, benzylic, and aliphatic substrates, with high efficiency under mild conditions.[3] These reactions typically proceed at room temperature using ambient air as the terminal oxidant, making them attractive for large-scale preparations due to reduced costs and minimal waste generation.[3][6] Beyond alcohol oxidation, ABNO has found applications in the synthesis of N-heteroarenes through oxidative dehydrogenation and in the oxidative coupling of alcohols and amines to form amides.[4][7] A practical, safe, and scalable multi-step synthesis of ABNO has been developed, which avoids chromatography and hazardous reagents like those used in the Wolff-Kishner reduction.[8]

The ketone precursor to ABNO, 9-azabicyclo[3.3.1]nonan-3-one, is a key intermediate in its synthesis. The following protocols detail a robust and scalable, three-step synthesis starting from the formation of a protected ketone intermediate, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Overall Synthetic Workflow

The preparation of ABNO is a multi-step process that begins with the construction of the bicyclic amine framework, followed by deprotection and subsequent oxidation to the final nitroxyl radical product.

G cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Reduction and Deprotection cluster_2 Step 3: Oxidation to ABNO A Acetone dicarboxylic acid + Benzylamine + Glutaraldehyde B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B H2SO4, NaOAc 5-25 °C C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one D 9-Azabicyclo[3.3.1]nonane C->D 1. NaBH4 2. HCl 3. Pd(OH)2/C, H2 E 9-Azabicyclo[3.3.1]nonane F ABNO (9-Azabicyclo[3.3.1]nonane-N-oxyl) E->F (NH2)2CO•H2O2 Na2WO4•2H2O 0-5 °C

Caption: Overall workflow for the synthesis of ABNO.

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[9][10]

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This step involves a Mannich-type reaction to construct the bicyclic ketone.

Materials and Equipment:

  • 500 mL six-necked jacketed, round-bottomed flask

  • Mechanical stirrer

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • Benzylamine (>99.0%)

  • Sulfuric acid (98%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sodium acetate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (Na2CO3)

Procedure:

  • Equip the 500 mL flask with a mechanical stirrer, temperature probe, and addition funnel. Cool the reactor jacket to 0–10 °C.

  • Charge the flask with water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature at 4–8 °C.

  • Add glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution (47.8 mL) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for another 20 hours. Slow gas evolution (CO2) will be observed.[9]

  • Adjust the pH of the solution to 2 by adding 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.

  • Transfer the aqueous layer to a 2 L round-bottomed flask, add heptane (500 mL) and silica gel (20 g).

  • Adjust the pH to 8 by adding 20% aqueous Na2CO3 (80 mL).

  • Separate the layers and extract the aqueous layer with MTBE (2 x 80 mL).

  • Combine all organic layers and wash with water (50 mL).

  • Concentrate the organic layer in vacuo to yield the crude product.

ParameterValueReference
Benzylamine12.9 mL (0.123 mol)[9]
Glutaraldehyde (50%)25.8 mL (0.137 mol)[9]
Acetone dicarboxylic acid20 g (0.137 mol)[9]
Reaction Temperature<5 °C to 25 °C[9]
Reaction Time40 hours[9]
Typical Yield Not explicitly stated for this step
Step 2: Preparation of 9-Azabicyclo[3.3.1]nonane

This two-part step involves the reduction of the ketone, elimination to an alkene, and subsequent hydrogenation and debenzylation.

A. Reduction and Elimination

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (from Step 1)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl)

  • Heptane

Procedure:

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution and add NaBH4 portion-wise.

  • After the reaction is complete, quench with water and concentrate in vacuo.

  • Add concentrated HCl and heat the mixture to reflux.

  • Cool the mixture, adjust the pH with NaOH, and extract with heptane.

  • Concentrate the organic layer to obtain 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene.

B. Hydrogenation and Debenzylation

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene

  • Isopropanol

  • Palladium hydroxide on carbon (Pd(OH)2/C, 20 wt%)

  • Hydrogen gas (H2)

  • Solka Floc (filter aid)

Procedure:

  • In a 300 mL hydrogenation reactor, dissolve the product from the previous step (approx. 22.1 g, 95.32 mmol) in isopropanol (100 mL).[10]

  • Add 20 wt% Pd(OH)2 on carbon (4.0 g).

  • Purge the reactor with nitrogen, then pressurize with hydrogen to 50 psi.

  • Stir the mixture at 50 °C for 48 hours.[10]

  • Filter the catalyst through Solka Floc and wash the filter cake with isopropanol.

  • The resulting solution contains the desired 9-Azabicyclo[3.3.1]nonane and is used directly in the next step.

ParameterValueReference
Hydrogen Pressure50 psi[10]
Reaction Temperature50 °C[10]
Reaction Time48 hours[10]
Catalyst20 wt% Pd(OH)2/C[10]
Typical Yield 93% (over 3 steps from ketone) [9]
Step 3: Oxidation to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

This is the final step where the secondary amine is oxidized to the nitroxyl radical.

G cluster_0 Final Oxidation Step A 9-Azabicyclo[3.3.1]nonane (in Isopropanol/H2O) D Reaction Mixture (0-5 °C) A->D B Na2WO4•2H2O (Catalyst) B->D C Urea-Hydrogen Peroxide (Oxidant) C->D Add over 2h E Work-up (Quench, Extraction) D->E Stir 18h F Crystallization (-10 to -5 °C) E->F G ABNO (Red Solid) F->G

Caption: Workflow for the oxidation of 9-Azabicyclo[3.3.1]nonane to ABNO.

Materials and Equipment:

  • 500 mL four-necked jacketed round-bottomed flask

  • Mechanical stirrer

  • PTFE-coated temperature probe

  • Nitrogen line

  • Solution of 9-Azabicyclo[3.3.1]nonane (from Step 2)

  • Sodium tungstate dihydrate (Na2WO4•2H2O)

  • Urea-hydrogen peroxide complex ((NH2)2CO•H2O2)

  • Sodium sulfite (Na2SO3)

  • Sodium chloride (NaCl)

  • n-Heptane

Procedure:

  • Equip the 500 mL flask with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charge the flask with the solution of 9-Azabicyclo[3.3.1]nonane (containing approx. 11.6 g, 92.6 mmol), water (100 mL), and sodium tungstate dihydrate (3.05 g, 9.26 mmol).[10]

  • Cool the mixture to 0-5 °C.

  • Add urea-hydrogen peroxide (13.1 g, 139 mmol) portion-wise over 2 hours, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 18 hours.

  • Quench the reaction by adding a solution of sodium sulfite (5.8 g) in water (60 mL).

  • Add sodium chloride (30 g) and n-heptane (110 mL).

  • Separate the organic layer and wash it with a 10% NaCl solution.

  • Azeotropically distill the solution with n-heptane under reduced pressure to a final volume of 110 mL.[10]

  • Cool the batch to between -10 °C and -5 °C and stir for 18 hours to induce crystallization. A red solid will form.[10]

  • Filter the mixture and dry the cake under vacuum below 30 °C.

ParameterValueReference
9-Azabicyclo[3.3.1]nonane~11.6 g (92.6 mmol)[10]
OxidantUrea-Hydrogen Peroxide[10]
CatalystNa2WO4•2H2O[10]
Reaction Temperature0–5 °C[10]
Reaction Time18 hours[10]
Final Product ABNO (Red Solid) [10]
Yield 8.79 g (68%) [10]
Purity (by GC) 99% [10]
Characterization Data for ABNO
PropertyValueReference
AppearanceRed solid[10]
Molecular Weight140.20 g/mol [11]
Melting Point65-70 °C[11]
Storage Temperature2-8 °C[11]
Purity (by GC)99%[10]
¹H NMR (600 MHz, CD₃CN) Due to its paramagnetic nature, the ¹H NMR spectrum of ABNO shows very broad signals. High concentrations are used to achieve narrower line widths through intermolecular spin exchange.[10]

References

Application Notes and Protocols for the Asymmetric Cleavage of 9-Azabicyclo[3.3.1]nonan-3-one in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidines are privileged scaffolds found in a vast array of pharmaceuticals and natural products. Their synthesis with high enantiomeric purity is a critical challenge in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a versatile chiral piperidine building block, cis-2,6-disubstituted piperidine, through the asymmetric cleavage of the meso compound, 9-azabicyclo[3.3.1]nonan-3-one. This method, pioneered by Momose and colleagues, utilizes a chiral lithium amide (Koga's base) for an efficient asymmetric deprotonation, followed by ozonolysis to yield the desired chiral piperidine derivative with high enantiomeric excess.[1][2]

Methodology Overview

The overall synthetic strategy involves a three-step sequence starting from N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one:

  • Asymmetric Deprotonation and Silylation: The meso ketone is treated with a chiral lithium amide, specifically Koga's base, at low temperature. This enantioselective deprotonation, followed by in-situ trapping with trimethylsilyl chloride (TMSCl), affords a chiral silyl enol ether.

  • Ozonolytic Cleavage: The carbon-carbon double bond of the silyl enol ether is cleaved via ozonolysis.

  • Reductive Work-up: The resulting ozonide is reductively worked up to yield the target chiral piperidine derivative.

This approach provides a powerful and efficient route to highly functionalized, enantiomerically enriched piperidines that can serve as key intermediates in the synthesis of complex alkaloids and other biologically active molecules.

Data Presentation

The following table summarizes the quantitative data for the key steps in the asymmetric cleavage of N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one.

StepProductYield (%)Enantiomeric Excess (ee) (%)Reference
1. Asymmetric Deprotonation and Silylation of N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one3-(Trimethylsilyloxy)-9-(methoxycarbonyl)-9-azabicyclo[3.3.1]non-2-ene9493[1]
2. Ozonolysis and Reductive Work-up (NaBH₄) followed by esterification (CH₂N₂)Methyl (2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylate6093[1]
3. Subsequent reduction of the ester and carboxylic acid functionalities to the diol(2R,6S)-cis-2,6-bis(hydroxymethyl)piperidineHigh>93[1]

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Starting Material Precursor)

This protocol is adapted from Organic Syntheses.

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate

  • Sulfuric acid (18%)

  • Sodium carbonate

  • Heptane

  • Silica gel

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a cooled (0-10 °C) aqueous solution of benzylamine, add 18% sulfuric acid while maintaining the temperature below 8 °C.

  • Add glutaraldehyde followed by 1,3-acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a solution of sodium acetate over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Acidify the mixture to pH 2 with 18% sulfuric acid and extract with MTBE to remove impurities.

  • To the aqueous layer, add heptane and silica gel, then basify to pH 8 with 20% aqueous sodium carbonate.

  • Separate the heptane layer and extract the aqueous layer with additional heptane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Protocol 2: N-Debenzylation and N-Methoxycarbonylation

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Methanol

  • Methyl chloroformate

  • Sodium bicarbonate

  • Dichloromethane

  • Water

Procedure:

  • N-Debenzylation: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol, add 10% Pd/C, and hydrogenate under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 9-azabicyclo[3.3.1]nonan-3-one.

  • N-Methoxycarbonylation: Dissolve the crude 9-azabicyclo[3.3.1]nonan-3-one in dichloromethane and cool to 0 °C. Add a saturated aqueous solution of sodium bicarbonate. To this biphasic mixture, add methyl chloroformate dropwise. Stir vigorously at room temperature until the reaction is complete. Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate to give N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one, which can be purified by column chromatography.

Protocol 3: Asymmetric Cleavage of N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is based on the work of Momose et al.[1]

Materials:

  • (S)-(-)-N-(1-phenylethyl)benzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), freshly distilled

  • N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Ozone (O₃)

  • Dichloromethane (CH₂Cl₂), freshly distilled

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diazomethane (or trimethylsilyldiazomethane)

  • Diethyl ether

Procedure:

  • Preparation of Koga's Base: In a flame-dried, argon-purged flask, dissolve (S)-(-)-N-(1-phenylethyl)benzylamine in dry THF and cool to -78 °C. Add a solution of n-BuLi in hexanes dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the chiral lithium amide (Koga's base).

  • Asymmetric Deprotonation and Silylation: Cool the solution of Koga's base to -100 °C (liquid nitrogen/pentane bath). Add a pre-cooled solution of N-methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one and excess TMSCl in dry THF dropwise. Stir the mixture at -100 °C for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and allow it to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral silyl enol ether. This intermediate is typically used in the next step without further purification.

  • Ozonolysis: Dissolve the crude silyl enol ether in dry dichloromethane and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with argon or nitrogen to remove excess ozone.

  • Reductive Work-up: To the cold solution, add methanol followed by sodium borohydride in portions. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Esterification: Acidify the reaction mixture with HCl and extract with dichloromethane. Dry the organic extracts and treat with an ethereal solution of diazomethane until a yellow color persists to convert the carboxylic acid to its methyl ester. Carefully quench excess diazomethane with acetic acid. Concentrate the solution to obtain the crude methyl (2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylate. Purify by flash column chromatography.

Protocol 4: Synthesis of (2R,6S)-cis-2,6-bis(hydroxymethyl)piperidine

Materials:

  • Methyl (2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), dry

Procedure:

  • In a flame-dried, argon-purged flask, suspend LiAlH₄ in dry THF and cool to 0 °C.

  • Add a solution of methyl (2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylate in dry THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (2R,6S)-cis-2,6-bis(hydroxymethyl)piperidine, which can be further purified by crystallization or chromatography.

Visualizations

Experimental Workflow

G cluster_0 Starting Material Synthesis cluster_1 Asymmetric Cleavage cluster_2 Final Transformation start Benzylamine + Glutaraldehyde + 1,3-Acetonedicarboxylic Acid ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one start->ketone Robinson-Schöpf Annulation debenzylation N-Debenzylation (H₂, Pd/C) ketone->debenzylation protection N-Methoxycarbonylation (ClCO₂Me) debenzylation->protection meso_ketone N-Methoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one protection->meso_ketone deprotonation Asymmetric Deprotonation (Koga's Base, -100 °C) meso_ketone->deprotonation silylation Trapping with TMSCl deprotonation->silylation enol_ether Chiral Silyl Enol Ether silylation->enol_ether ozonolysis Ozonolysis (O₃, -78 °C) enol_ether->ozonolysis reduction Reductive Work-up (NaBH₄) ozonolysis->reduction esterification Esterification (CH₂N₂) reduction->esterification product1 Methyl (2R,6S)-6-(hydroxymethyl) piperidine-2-carboxylate esterification->product1 final_reduction Reduction (LiAlH₄) product1->final_reduction final_product (2R,6S)-cis-2,6-bis(hydroxymethyl)piperidine final_reduction->final_product

Caption: Workflow for the synthesis of chiral piperidines.

Logical Relationship of Key Transformations

G cluster_input Inputs cluster_process Key Steps cluster_output Outputs meso Meso Ketone (9-Azabicyclo[3.3.1]nonan-3-one) step1 Enantioselective Deprotonation meso->step1 chiral_base Chiral Lithium Amide (Koga's Base) chiral_base->step1 tmscl TMSCl step2 Enolate Trapping tmscl->step2 ozone Ozone (O₃) step3 Ozonolytic Cleavage ozone->step3 reductant Reducing Agent (e.g., NaBH₄) step4 Reduction reductant->step4 chiral_enolate Chiral Lithium Enolate (Intermediate) step1->chiral_enolate silyl_enol_ether Chiral Silyl Enol Ether step2->silyl_enol_ether dialdehyde Dialdehyde Intermediate step3->dialdehyde chiral_piperidine Chiral cis-2,6-Disubstituted Piperidine step4->chiral_piperidine chiral_enolate->step2 silyl_enol_ether->step3 dialdehyde->step4

Caption: Key transformations in the asymmetric cleavage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one, with a focus on the widely used Robinson-Schöpf condensation.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or none of the expected 9-Azabicyclo[3.3.1]nonan-3-one. What are the likely causes and how can I rectify this?

  • Answer: Low or no yield in the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one, particularly via the Robinson-Schöpf reaction, can stem from several critical factors:

    • Incorrect pH: The Robinson-Schöpf condensation is highly sensitive to pH, with optimal yields typically achieved in a narrow acidic range.[1] Deviations from this optimal pH can significantly hinder the reaction. It is crucial to carefully monitor and control the pH throughout the reaction.

    • Reagent Quality and Stability: The stability of the reactants, especially acetonedicarboxylic acid and glutaraldehyde, is paramount. Acetonedicarboxylic acid can readily decarboxylate, and glutaraldehyde solutions can polymerize or undergo other side reactions.[2] Ensure that you are using high-quality, fresh reagents.

    • Reaction Temperature: Temperature control is critical. The initial stages of the Robinson-Schöpf synthesis often require low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.[2] Subsequent steps may require aging at specific temperatures. Adhere strictly to the temperature profile outlined in the protocol.

    • Inefficient Mixing: In a one-pot, multi-component reaction like this, efficient mixing is essential to ensure all reactants are in close proximity to react. Use appropriate stirring methods, especially for larger-scale reactions.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. Key side reactions and mitigation strategies include:

    • Decarboxylation of Acetonedicarboxylic Acid: As mentioned, acetonedicarboxylic acid is prone to decarboxylation, leading to the formation of acetone, which can then participate in undesired side reactions. Using fresh acetonedicarboxylic acid and maintaining appropriate reaction conditions can minimize this.[2]

    • Polymerization of Glutaraldehyde: Glutaraldehyde can polymerize, reducing the concentration of the active reactant. Using a freshly prepared or high-quality commercial solution is recommended.

    • Formation of Stereoisomers: Depending on the reaction conditions and subsequent reduction steps, a mixture of endo and exo isomers can be formed. Purification techniques like column chromatography or recrystallization may be necessary to isolate the desired isomer.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the crude product. What are the recommended purification methods for 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives?

  • Answer: Purification of 9-Azabicyclo[3.3.1]nonan-3-one derivatives often requires chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a widely used method for purifying these compounds.[3][4] A common eluent system is a mixture of dichloromethane and methanol.[3][4] The specific ratio can be optimized based on the polarity of the target compound and the impurities present.

    • Recrystallization: For solid products, recrystallization can be an effective method to achieve high purity. The choice of solvent will depend on the solubility of the compound.

    • Acid-Base Extraction: An initial workup involving acid-base extraction can be very effective in removing non-basic impurities. The bicyclic amine can be protonated and extracted into an aqueous acidic layer, washed, and then liberated by basification and extracted back into an organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 9-Azabicyclo[3.3.1]nonan-3-one?

A1: The two most prominent synthetic routes are:

  • Robinson-Schöpf Condensation: This is an elegant and atom-economical one-pot, biomimetic synthesis involving a double Mannich reaction between a dialdehyde (like glutaraldehyde), a primary amine (e.g., methylamine or benzylamine), and acetonedicarboxylic acid.[1]

  • Multi-step Synthesis featuring a Dieckmann Condensation: This linear approach involves the construction of a substituted piperidine diester followed by an intramolecular Dieckmann condensation to form the bicyclic core.[1] While longer, it can offer more control for synthesizing analogs.[1]

Q2: How can I improve the yield of the Robinson-Schöpf synthesis?

A2: To improve the yield, focus on these key parameters:

  • Strict pH Control: Maintain the reaction mixture within the optimal acidic pH range as specified in the literature.[1]

  • High-Quality Reagents: Use fresh and pure glutaraldehyde and acetonedicarboxylic acid to avoid side reactions from degradation products.[2]

  • Optimized Temperature Profile: Carefully follow the recommended temperature for each stage of the reaction, including initial cooling and subsequent aging periods.[2]

  • Efficient Stirring: Ensure thorough mixing of the reactants throughout the reaction.

Q3: What is a typical yield for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one?

A3: A reported yield for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one via a modified Robinson-Schöpf reaction is around 54% after purification by column chromatography.[3][4]

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, standard laboratory safety practices should be followed. Additionally:

  • Handling of Reagents: Some reagents may be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogenation: If performing a debenzylation step using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Palladium on carbon).[3]

Data Presentation

Table 1: Summary of a Reported Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

ParameterValueReference
Reactants Glutaraldehyde (25% aq.), Benzylamine hydrochloride, 3-Oxopentanedioic acid, Sodium acetate[3]
Reaction Temperature 0°C initially, then heated to 50°C[3]
Reaction Time 4 hours at 50°C, then 24 hours at ambient temperature[3]
Purification Method Silica gel column chromatography (Dichloromethane:Methanol, 49:1 v/v)[3][4]
Reported Yield 54%[3][4]
Product Appearance Pale orange solid[3][4]

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one via Robinson-Schöpf Condensation

This protocol is adapted from a patented procedure.[3]

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • 4N Sodium hydroxide

  • Dichloromethane

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of glutaraldehyde and benzylamine hydrochloride in water is cooled to 0°C.

  • 3-Oxopentanedioic acid is added, followed by an aqueous solution of sodium acetate, which results in the formation of a thick orange precipitate.

  • The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours.

  • It is then cooled to ambient temperature and allowed to stand for 24 hours.

  • The reaction mixture is acidified to pH 2 with 5N aqueous hydrochloric acid.

  • The resulting aqueous mixture is washed with diethyl ether.

  • The aqueous layer is then basified to pH 12 with 4N aqueous sodium hydroxide.

  • The product is extracted with dichloromethane.

  • The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the crude product as a red oil.

  • The crude product is purified by silica gel chromatography using a dichloromethane:methanol (49:1, v/v) eluent to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[3][4]

Visualizations

Robinson_Schopf_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup & Extraction cluster_purification Purification Glutaraldehyde Glutaraldehyde Solution Cooling Cool Reactants to 0°C Glutaraldehyde->Cooling Benzylamine_HCl Benzylamine Hydrochloride Benzylamine_HCl->Cooling Acetonedicarboxylic_Acid 3-Oxopentanedioic Acid Addition Add Reagents & Form Precipitate Acetonedicarboxylic_Acid->Addition Sodium_Acetate Sodium Acetate Solution Sodium_Acetate->Addition Cooling->Addition Heating Heat to 50°C for 4h Addition->Heating Aging Age at Ambient Temp for 24h Heating->Aging Acidification Acidify to pH 2 (HCl) Aging->Acidification Wash1 Wash with Diethyl Ether Acidification->Wash1 Basification Basify to pH 12 (NaOH) Wash1->Basification Extraction Extract with Dichloromethane Basification->Extraction Drying Dry (MgSO4) & Concentrate Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Final_Product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Chromatography->Final_Product

Caption: Workflow for the Robinson-Schöpf Synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Incorrect_pH Incorrect pH Low_Yield->Incorrect_pH Poor_Reagents Poor Reagent Quality Low_Yield->Poor_Reagents Wrong_Temp Incorrect Temperature Low_Yield->Wrong_Temp Bad_Mixing Inefficient Mixing Low_Yield->Bad_Mixing Control_pH Strict pH Monitoring & Control Incorrect_pH->Control_pH Fresh_Reagents Use Fresh, High-Purity Reagents Poor_Reagents->Fresh_Reagents Control_Temp Adhere to Temperature Profile Wrong_Temp->Control_Temp Good_Mixing Ensure Efficient Stirring Bad_Mixing->Good_Mixing

Caption: Troubleshooting Low Yield Issues.

References

Purification of crude 9-Azabicyclo[3.3.1]nonan-3-one by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 9-Azabicyclo[3.3.1]nonan-3-one

This guide provides detailed troubleshooting advice and protocols for the purification of crude 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not moving from the origin (stuck on the baseline) of the silica gel column. What should I do?

A: This is a common issue for polar, basic compounds like 9-Azabicyclo[3.3.1]nonan-3-one, which can adsorb very strongly to the acidic silica gel stationary phase.[1]

  • Increase Solvent Polarity: The mobile phase is likely not polar enough.[1] A standard solvent system for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH).[2][3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the proportion. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]

  • Add a Basic Modifier: To reduce the strong interaction with acidic silanol groups and prevent peak tailing, add a small amount of a basic modifier to your eluent.[1] Common choices include:

    • Triethylamine (TEA) at 0.1-1% of the total solvent volume.

    • A stock solution of 10% ammonium hydroxide in methanol, using 1-10% of this stock in your dichloromethane mobile phase.[1]

  • Change the Stationary Phase: If the compound remains immobile, consider a different stationary phase.[1]

    • Alumina (Neutral or Basic): Alumina is a polar alternative to silica gel and is available in acidic, neutral, and basic forms.[5] Neutral or basic alumina is often a better choice for basic compounds.[1]

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[1] Here, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile) is used.[1]

Q2: My compound is coming off the column, but the peaks are broad and tailing significantly. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the basic nitrogen in your compound and the acidic silanol groups on the silica surface.[1]

  • Use a Basic Additive: As mentioned in Q1, adding a small amount of triethylamine or ammonia to the mobile phase can suppress these unwanted interactions and lead to more symmetrical peaks.[1]

  • Match Sample Solvent to Mobile Phase: Dissolve your crude sample in the weakest (least polar) solvent possible for loading onto the column.[1] Ideally, use the initial mobile phase solvent. Using too strong a solvent to load the sample can cause the initial band to spread, leading to poor peak shape.[1] If solubility is an issue, use a minimum amount of a stronger solvent like dichloromethane.[6]

Q3: I'm seeing new spots on my TLC analysis of the collected fractions, suggesting the compound is decomposing on the column. What can I do?

A: While 9-Azabicyclo[3.3.1]nonan-3-one derivatives are generally stable, decomposition can occur on acidic silica gel.[1][7][8]

  • Confirm Instability: Run a 2D TLC to confirm if the compound is unstable on silica. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is degrading.[9]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by preparing a slurry of the silica in your mobile phase containing 1-2% triethylamine and then packing the column with this slurry.

  • Switch to Alumina: As an alternative to silica, neutral or basic alumina can prevent the degradation of acid-sensitive compounds.[1]

  • Minimize Contact Time: Use flash column chromatography with applied pressure to speed up the separation, reducing the time your compound spends in contact with the stationary phase.[10]

Q4: My crude sample is not soluble in the non-polar solvent system I need to use for good separation. How should I load it onto the column?

A: This is a frequent challenge, especially on a larger scale.[9] The recommended method is "dry loading".[11]

  • Dry Loading Protocol:

    • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol).[11]

    • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[1][11]

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of silica gel coated with your sample.[11]

    • Carefully layer this powder on top of the packed column.[11] This ensures that the compound is introduced to the column in a concentrated band without using a strong solvent that would compromise the separation.

Data Presentation: Solvent Systems & Rf Values

The optimal solvent system depends on the specific N-substituent of the 9-Azabicyclo[3.3.1]nonan-3-one core. The goal is to achieve an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation.[1]

CompoundStationary PhaseEluent System (v/v)Approx. RfReference(s)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSilica GelDichloromethane:Methanol (49:1)Not stated[2][3]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSilica GelEthyl Acetate:Hexanes (1:4)0.4[12]
9-(1-Phenylethyl)-9-azabicyclo[3.3.1]nonan-3-oneSilica GelMethanol:Dichloromethane (1.5:98.5)Not stated[13]
General Polar Basic CompoundsSilica GelDichloromethane:Methanol:Ammonia (aq.) (89.9:10:0.1)Variable[3]
N-substituted derivativesSilica GelHexane:Ether (1:1)Not stated[14]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of crude 9-Azabicyclo[3.3.1]nonan-3-one using silica gel.

1. Preparation of the Mobile Phase (Eluent):

  • Based on TLC analysis, prepare a suitable solvent system. For N-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a starting point could be Dichloromethane:Methanol (98:2).[2][3]

  • To prevent peak tailing, add 0.5% triethylamine to the prepared eluent.

  • Prepare a sufficient volume to run the entire column.

2. Column Packing (Wet Slurry Method):

  • Select a glass column of appropriate size (typically use 20-50 times the weight of crude sample in silica gel).[5]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your least polar eluent (e.g., pure dichloromethane or hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[15]

  • Add more eluent and allow it to drain until the solvent level is just above the top of the silica gel bed. Add another thin layer of sand on top to protect the silica surface.[11]

3. Sample Loading:

  • Liquid Loading: Dissolve the crude product (e.g., a red oil[2]) in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed, ensuring not to disturb the surface.

  • Dry Loading: Follow the "Dry Loading Protocol" described in the troubleshooting section if the sample is not soluble in the eluent.[11]

4. Elution and Fraction Collection:

  • Once the sample is loaded, carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials. For flash chromatography, apply gentle pressure using a pump or inert gas.

  • Maintain a constant level of solvent at the top of the column to prevent it from running dry, which can cause cracking of the silica bed and poor separation.[11]

  • If separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 1% MeOH in DCM to 5% MeOH in DCM).[5]

5. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Combine the fractions containing the pure product.

6. Isolation of Pure Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The purified product, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is often obtained as a pale orange or yellow solid.[2][3][12]

  • Determine the yield and characterize the compound using appropriate analytical techniques (NMR, MS, etc.).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., DCM/MeOH + TEA) pack_column Pack Column (Silica Gel Slurry) load_sample Load Crude Sample (Liquid or Dry Load) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow cluster_solutions start Problem Observed p1 Compound at Baseline? p2 Peak Tailing? p3 Decomposition? s1a Increase Eluent Polarity (More MeOH) p1->s1a Yes s2 Add Basic Modifier (TEA / NH4OH) p2->s2 Yes s3a Use Deactivated Silica p3->s3a Yes s1b Add Basic Modifier (TEA / NH4OH) s1a->s1b Still Stuck s1c Change Stationary Phase (Alumina / C18) s1b->s1c Still Stuck s3b Switch to Alumina s3a->s3b If persists s3c Use Flash Chromatography s3b->s3c Also consider

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Side Reactions in the Mannich Synthesis of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Mannich synthesis of bicyclic ketones. The information is tailored for professionals in research and development who utilize this powerful reaction for the construction of complex molecular architectures.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of Mannich reactions used to synthesize bicyclic ketones?

A1: The synthesis of bicyclic ketones via the Mannich reaction primarily involves two key strategies:

  • Intramolecular Mannich Reaction: In this approach, the enolizable ketone, the amine, and the aldehyde are all part of the same molecule. The reaction leads to the formation of a new ring, creating a bicyclic system.

  • Double Mannich Reaction: This powerful variant, famously used in the Robinson synthesis of tropinone, involves two successive Mannich reactions.[1][2] Typically, a dialdehyde, a primary amine, and a ketone with two enolizable α-positions react in a one-pot synthesis to form a bridged bicyclic ketone.[1][2]

Q2: What are the most common side reactions observed in the Mannich synthesis of bicyclic ketones?

A2: Several side reactions can occur, leading to reduced yields and purification challenges. These include:

  • Polymerization: Formaldehyde and other reactive aldehydes can self-polymerize, especially under basic conditions. Pyrrole-containing substrates are also prone to polymerization in the presence of strong acids.

  • Over-alkylation: If a primary amine is used, the resulting secondary amine in the Mannich base can react further with the aldehyde and ketone, leading to the formation of tertiary amines and more complex byproducts.[3]

  • Aldol Condensation: The enolizable ketone can undergo self-condensation or cross-condensation with the aldehyde reactant, leading to the formation of α,β-unsaturated ketones or other aldol adducts.

  • Formation of Isomeric Products: In cases where unsymmetrical ketones are used, the Mannich reaction can occur at different α-positions, leading to a mixture of constitutional isomers.[3] Stereochemical isomers (diastereomers and enantiomers) can also be formed.

  • Retro-Mannich Reaction: The Mannich base can undergo a retro-Mannich reaction, especially under heating or basic conditions, leading back to the starting materials or to elimination products.

Q3: My intramolecular Mannich reaction is failing to produce the desired bicyclic ketone. What are the likely causes?

A3: Failure to form the bicyclic product in an intramolecular Mannich reaction can stem from several factors:

  • Unfavorable Ring Strain: The desired bicyclic system might be sterically strained, disfavoring its formation.

  • Incorrect Substrate Conformation: The reactive functional groups (enol, iminium ion) may not be able to adopt the necessary proximity and orientation for the intramolecular cyclization.

  • Competing Intermolecular Reactions: At high concentrations, intermolecular Mannich reactions between two substrate molecules can compete with the desired intramolecular cyclization.

  • Stability of Intermediates: The intermediate iminium ion or enol may be unstable under the reaction conditions, leading to decomposition or alternative reaction pathways before cyclization can occur.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Bicyclic Ketone
Potential Cause Troubleshooting Steps
Suboptimal pH The pH of the reaction medium is critical. For the Robinson synthesis of tropinone, yields are significantly higher at a physiological pH (around 7).[4] Strong acidic or basic conditions can promote side reactions. Perform small-scale experiments to screen a range of pH values.
Incorrect Reactant Stoichiometry The ratio of the ketone, amine, and aldehyde can significantly impact the yield. An excess of one reactant may favor side reactions. Optimize the stoichiometry of your reactants.
Low Reactivity of the Ketone Ketones with low acidity at the α-carbon will form the enol or enolate in low concentrations, slowing down the reaction. Using a more activated ketone, such as an acetonedicarboxylic acid ester, can significantly improve yields.[2][4]
Side Reactions Dominating As outlined in the FAQs, polymerization, over-alkylation, and aldol reactions can consume starting materials. Adjusting reaction conditions (temperature, concentration, pH) can help minimize these. Consider using a pre-formed iminium salt (e.g., Eschenmoser's salt) to avoid side reactions involving the free aldehyde and amine.[3]
Product Instability The bicyclic ketone product may be unstable under the reaction or workup conditions. Ensure a mild workup procedure and consider immediate purification and characterization.
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
Potential Cause Troubleshooting Steps
Lack of Regioselectivity With unsymmetrical ketones, the Mannich reaction can occur on either side of the carbonyl group. To control regioselectivity, consider using a ketone with only one enolizable position or employ directing groups. The more substituted α-amine methylation products often predominate.[3]
Formation of Stereoisomers The creation of new chiral centers can lead to a mixture of diastereomers. Chiral catalysts or auxiliaries can be used to control the stereochemical outcome.[5]
Presence of Aldol Products Aldol condensation byproducts can be minimized by using a non-enolizable aldehyde (like formaldehyde) and carefully controlling the reaction temperature.
Over-alkylation Products When using primary amines, over-alkylation is a common issue. Using a secondary amine will prevent this specific side reaction.[3] If a primary amine is required, using a large excess of the amine can sometimes favor the formation of the primary Mannich base.

Data on Reaction Conditions and Yields

The following table summarizes the impact of different reaction conditions on the yield of tropinone in the Robinson synthesis, a classic example of a double Mannich reaction for bicyclic ketone formation.

Ketone Source Amine Aldehyde Source Reaction Conditions Yield of Tropinone Key Side Products/Issues Reference
AcetoneMethylamineSuccinaldehydeAqueous solutionLowLow acidity of acetone leads to poor enolate formation.[4]
Acetonedicarboxylic acidMethylamineSuccinaldehydeOne-pot, aqueous solution17% (initial report)Decarboxylation of the intermediate is required.[1][6]
Acetonedicarboxylic acidMethylamineSuccinaldehydeOptimized conditions, pH control>90%Minimizing side reactions through pH control is crucial.[1]
Calcium acetonedicarboxylateMethylamineSuccinaldehydeAcidic conditionsup to 40%The calcium salt acts as a buffer.[4]
Acetonedicarboxylic acidMethylamineSuccinaldehydepH 770-85%Optimal pH for the reaction.[4]

Experimental Protocols

Protocol 1: Robinson's Synthesis of Tropinone (Adapted from original literature)

This protocol is based on the classic one-pot synthesis of tropinone.

Materials:

  • Succinaldehyde

  • Methylamine

  • Acetonedicarboxylic acid

  • Calcium carbonate (precipitated)

  • Hydrochloric acid

  • Sodium hydroxide

  • Water

Procedure:

  • Prepare succinaldehyde from succindialdoxime using nitrous fumes generated from nitric acid and arsenious oxide.[7]

  • Neutralize the resulting solution containing succinaldehyde with an excess of precipitated calcium carbonate.[7]

  • To this mixture, add acetonedicarboxylic acid and an aqueous solution of methylamine.[7]

  • Allow the reaction mixture to stand at room temperature for a period of time (e.g., half an hour to fifty hours).[7]

  • Acidify the solution with hydrochloric acid and concentrate it under vacuum.[7]

  • Make the residue alkaline with sodium hydroxide and distill the tropinone with steam.[7]

  • The tropinone in the distillate can be derivatized (e.g., with piperonal) for identification and quantification.[7]

Note: This is an adaptation of a historical procedure. Modern laboratory practices would require appropriate safety precautions, solvent extraction, and chromatographic purification methods. The initial reported yield was 17%, which was later improved to over 90% through optimization of reaction conditions, particularly pH control.[1]

Protocol 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Double Mannich Reaction)

This protocol describes a modern procedure for the synthesis of an azabicyclic ketone.

Materials:

  • Benzylamine

  • Sulfuric acid (98%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sodium acetate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (20% aqueous solution)

Procedure:

  • In a jacketed reactor cooled to 0–10 °C, add water and benzylamine.

  • Slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.

  • Add glutaraldehyde (50% solution) followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE to remove organic impurities.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% sodium carbonate solution to precipitate the product.

  • Filter the mixture, wash the solid with water and heptane, and dry to obtain the crude product.

Visualizing Reaction Pathways

Main Reaction: Intramolecular Mannich Reaction

Intramolecular_Mannich cluster_start Starting Material cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_cyclization Cyclization cluster_product Final Product A Keto-Amine-Aldehyde Substrate B Iminium Ion Intermediate A->B Intramolecular Condensation C Enol Intermediate A->C Tautomerization D Cyclized Intermediate B->D Nucleophilic Attack C->D Nucleophilic Attack E Bicyclic Ketone D->E Deprotonation

Caption: Workflow of an intramolecular Mannich reaction for bicyclic ketone synthesis.

Side Reaction: Over-alkylation with a Primary Amine

Over_Alkylation Start Ketone + Formaldehyde + Primary Amine (R-NH2) MannichBase1 Primary Mannich Base (Secondary Amine) Start->MannichBase1 First Mannich Reaction MannichBase2 Secondary Mannich Base (Tertiary Amine) Start->MannichBase2 Second Mannich Reaction Iminium2 New Iminium Ion MannichBase1->Iminium2 Reaction with Formaldehyde Iminium2->MannichBase2 Second Mannich Reaction

Caption: Pathway showing the over-alkylation side reaction with a primary amine.

Side Reaction: Competing Aldol Condensation

Aldol_Side_Reaction cluster_mannich Desired Mannich Pathway cluster_aldol Aldol Side Reaction Reactants Ketone (Enolizable) Aldehyde Mannich_Product Bicyclic Ketone Reactants->Mannich_Product Mannich Reaction Aldol_Adduct Aldol Addition Product Reactants->Aldol_Adduct Aldol Addition Aldol_Condensation α,β-Unsaturated Ketone Aldol_Adduct->Aldol_Condensation Dehydration

Caption: Competing Mannich and Aldol reaction pathways.

References

Technical Support Center: Ruthenium-Catalyzed Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ruthenium-catalyzed hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental process, offering systematic approaches to diagnose and resolve them.

Q1: My hydrogenation reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue in catalytic hydrogenation.[1] A systematic check of the following parameters is recommended:

  • Catalyst Activity: The primary suspect is often the catalyst.

    • Deactivation: Ruthenium catalysts can deactivate through oxidation, sintering, or the formation of inactive surface species like hydroxides.[2] The catalyst may also be poisoned by impurities in the substrate or solvent.[3]

    • Handling: Many hydrogenation catalysts, particularly when recovered, are pyrophoric and can ignite upon exposure to air.[3][4] Ensure the catalyst has been handled under an inert atmosphere at all times. The filter cake from a previous reaction should never be allowed to dry out.[3]

    • Verification: Test the catalyst on a reliable, simple substrate (e.g., acetophenone) under standard conditions to confirm its activity.

  • Reaction Conditions:

    • Hydrogen Pressure: Ensure the system is properly sealed and maintaining the target hydrogen pressure. Leaks can prevent the reaction from proceeding.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.[1] Verify that the reaction temperature is within the optimal range for your specific catalyst system.

    • Mixing: Inefficient stirring can lead to poor mass transfer of hydrogen gas into the liquid phase, slowing down the reaction.[5] Ensure the stirring rate is adequate for the reaction volume and viscosity.

  • Reagents and Solvents:

    • Substrate Purity: Impurities in the 9-azabicyclo[3.3.1]nonan-3-one starting material can act as catalyst poisons.[3] Purify the substrate by recrystallization or chromatography if its purity is in doubt.

    • Solvent Quality: Use high-purity, dry solvents. Water or other protic impurities can interfere with the catalyst, although some systems are designed to work in aqueous media.[2][6]

Q2: The reaction is very slow. How can I increase the reaction rate?

A: Slow reaction kinetics can be addressed by modifying several parameters:[1]

  • Increase Temperature and Pressure: Within the limits of your equipment and the stability of the catalyst and substrate, increasing the hydrogen pressure and reaction temperature can significantly accelerate the reaction rate.[1][7]

  • Optimize Catalyst Loading: While simply adding more catalyst can increase the rate, it's often not the most efficient solution. First, ensure the existing catalyst is active. A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be tested.

  • Solvent Effects: The choice of solvent can have a substantial impact. Alcoholic solvents like isopropanol or ethanol often enhance the reaction rate compared to aprotic solvents in certain Ru-catalyzed hydrogenations.[7][8]

  • Additives: The addition of a base is often essential for generating the active ruthenium-hydride species and can dramatically increase the reaction rate.[9][10] For transfer hydrogenation, strong, unhindered bases like KOH or NaOH often give the highest yields.[9]

Q3: I am getting a mixture of endo and exo alcohol products. How can I improve the diastereoselectivity for the desired endo isomer?

A: Achieving high diastereoselectivity is critical. The formation of the thermodynamically more stable endo-alcohol is often favored, but this is highly dependent on the catalytic system.

  • Catalyst and Ligand Choice: This is the most critical factor. Specific ruthenium complexes are designed for high stereoselectivity. For instance, using a catalyst composed of RuCl2[(S)-binap][(R)-iphan] has been shown to produce the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with very high selectivity (endo:exo = 99.3:0.7).[8]

  • Base Additive: The choice and amount of base can influence selectivity. Potassium t-butoxide (KOtBu) is commonly used in these reactions.[8][10]

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and thus the stereochemical outcome. Isopropanol (IPA) is a frequently used solvent that has shown good results.[8]

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity, although it will also decrease the reaction rate.

Q4: What is the role of a base in the reaction, and how do I choose the right one?

A: In many ruthenium-catalyzed hydrogenation and transfer hydrogenation reactions, a base is an essential activator.[9] Its primary role is to facilitate the formation of the active metal-hydride species by promoting the deprotonation of the hydrogen source (e.g., isopropanol in transfer hydrogenation) to form a metal-alkoxide intermediate, which then undergoes β-hydride elimination.[9]

  • Choosing a Base: The optimal base depends on the specific catalytic system.

    • For hydrogenations using H2 gas, moderately strong bases like potassium t-butoxide are often effective.[8]

    • For transfer hydrogenations, strong yet non-bulky inorganic bases like KOH and NaOH have been shown to give high yields.[9]

    • The base's strength and steric bulk are critical; overly strong or bulky bases (like KOtBu in some transfer systems) can sometimes hinder catalyst activity, while weak bases (like NEt3) may not be sufficient to generate the active hydride species.[9]

Data Presentation: Optimization Parameters

The following tables summarize quantitative data for the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB) to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (HOBB), highlighting the impact of different catalysts and conditions on yield and diastereoselectivity.

Table 1: Effect of Ruthenium Catalyst on Hydrogenation of OBB Conditions: Substrate/Catalyst (S/C) = 1000, 20 mM Potassium t-butoxide, Isopropanol (IPA) solvent, 10 atm H₂, 25°C, 16h.

EntryCatalystYield (%)endo:exo Ratio
1RuCl₂(PPh₃)₃89.298.4 : 1.6
2RuCl₂(S-BINAP)99.599.2 : 0.8
3RuCl₂(p-cymene)₂2.192.0 : 8.0
4RuCl₂(Ph₂PCH₂CH₂NH₂)₂99.798.4 : 1.6

Data sourced from patent literature.[8]

Table 2: Effect of Solvent on Hydrogenation using RuCl₂(PPh₃)₃ Catalyst Conditions: Substrate/Catalyst (S/C) = 1000, 20 mM Potassium t-butoxide, 10 atm H₂, 25°C, 16h.

EntrySolventYield (%)endo:exo Ratio
1IPA89.298.4 : 1.6
2EtOH90.198.6 : 1.4
3THF84.498.6 : 1.4
4Toluene66.598.7 : 1.3

Data sourced from patent literature.[8]

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB)

This protocol is a representative example based on optimized conditions reported in the literature.[8]

  • Reactor Preparation: A high-pressure hydrogenation reactor is thoroughly dried and rendered inert by purging with nitrogen or argon gas.

  • Reagent Preparation:

    • In a separate flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan]) and potassium t-butoxide in the chosen solvent (e.g., isopropanol).

    • Dissolve the substrate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, in the same solvent.

  • Reaction Setup:

    • Transfer the substrate solution to the hydrogenation reactor.

    • Transfer the catalyst/base solution to the reactor using a cannula or syringe.

    • Seal the reactor.

  • Hydrogenation:

    • Purge the reactor headspace with hydrogen gas (3-5 cycles) to remove any residual inert gas.

    • Pressurize the reactor to the desired pressure (e.g., 10-50 atm).[8]

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25°C).[8]

  • Monitoring and Workup:

    • Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by TLC, GC, or LC-MS.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with an inert gas.

  • Purification and Analysis:

    • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[3][4] Quench the filter cake with water.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the desired 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

    • Characterize the product and determine the endo:exo ratio using NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Substrate, Catalyst, and Base Solutions setup Combine Reagents in Reactor prep_reagents->setup prep_reactor Prepare & Inert Hydrogenation Reactor prep_reactor->setup purge Purge with H₂ setup->purge pressurize Pressurize & Heat purge->pressurize monitor Stir & Monitor Reaction (TLC, GC, LC-MS) pressurize->monitor vent Vent Pressure & Purge with Inert Gas monitor->vent filter Filter to Remove Catalyst (Caution: Pyrophoric) vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography) concentrate->purify analyze Characterize Product (NMR for Diastereoselectivity) purify->analyze

Caption: General experimental workflow for ruthenium-catalyzed hydrogenation.

Troubleshooting Logic for Low Reaction Conversion

G start Low or No Conversion Observed check_catalyst 1. Investigate Catalyst start->check_catalyst check_conditions 2. Verify Conditions start->check_conditions check_reagents 3. Assess Reagents start->check_reagents catalyst_activity Is catalyst active? (Test on standard substrate) check_catalyst->catalyst_activity catalyst_handling Was it handled under inert atmosphere? check_catalyst->catalyst_handling catalyst_poison Possible poisoning? check_catalyst->catalyst_poison cond_pressure Is H₂ pressure stable? (Check for leaks) check_conditions->cond_pressure cond_temp Is temperature correct? check_conditions->cond_temp cond_mixing Is stirring adequate? check_conditions->cond_mixing reagent_substrate Is substrate pure? (Check by NMR/LCMS) check_reagents->reagent_substrate reagent_solvent Is solvent dry & pure? check_reagents->reagent_solvent reagent_base Is base active/correct? check_reagents->reagent_base solution_catalyst Use fresh catalyst Improve handling catalyst_activity->solution_catalyst catalyst_handling->solution_catalyst solution_reagents Purify substrate Use fresh solvent/base catalyst_poison->solution_reagents solution_conditions Fix leaks Adjust T/P/stirring cond_pressure->solution_conditions cond_temp->solution_conditions cond_mixing->solution_conditions reagent_substrate->solution_reagents reagent_solvent->solution_reagents reagent_base->solution_reagents

Caption: A logical workflow for troubleshooting low reaction conversion.

References

Technical Support Center: N-Debenzylation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and methodologies for the N-debenzylation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various debenzylation methods.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the N-debenzylation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Frequently Asked Questions (FAQs)

Q1: My N-debenzylation reaction is slow or appears to have stalled. What are the likely causes?

A1: Slow or stalled reactions are a common challenge in the N-debenzylation of amines. The primary reasons include:

  • Catalyst Poisoning: The product, 9-azabicyclo[3.3.1]nonan-3-ol, is a secondary amine that can adsorb strongly to the surface of the palladium catalyst, blocking active sites and inhibiting further reaction.[1][2]

  • Steric Hindrance: The bicyclic structure of the substrate can sterically hinder its approach to the catalyst surface, slowing down the reaction rate.

  • Poor Quality Catalyst: The palladium catalyst (e.g., Pd/C) may be old or have been improperly handled, leading to reduced activity.

  • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be of poor quality or used in insufficient amounts. For catalytic hydrogenation, ensure a continuous supply of hydrogen gas.

Q2: How can I prevent catalyst poisoning by the product amine?

A2: To mitigate catalyst poisoning, consider the following strategies:

  • Acidic Additives: The addition of a mild acid, such as acetic acid or hydrochloric acid, can protonate the product amine.[1][3] This forms an ammonium salt which has a lower affinity for the palladium surface, thus preventing catalyst deactivation.[1]

  • Increased Catalyst Loading: While not always the most efficient solution, increasing the amount of catalyst can compensate for the poisoning effect.

  • Use of a Different Catalyst: In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective and less prone to poisoning than Pd/C.

Q3: What are the main side reactions to be aware of during N-debenzylation?

A3: Potential side reactions can include:

  • Over-reduction: In substrates with other reducible functional groups (e.g., aromatic rings, nitro groups), these may also be reduced under the reaction conditions. Careful selection of the debenzylation method is crucial to ensure chemoselectivity.[4]

  • Ring Opening: While less common for this stable bicyclic system, aggressive reaction conditions could potentially lead to the cleavage of the azabicyclo[3.3.1]nonane core.

  • Incomplete Reaction: This is the most common issue, resulting in a mixture of starting material and product that can be challenging to separate.

Q4: Which N-debenzylation method is most suitable for my research?

A4: The choice of method depends on several factors, including the scale of your reaction, the presence of other functional groups in your molecule, and the available equipment.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and effective method, often providing high yields. However, it requires a hydrogen gas source and may necessitate the use of pressure equipment for reasonable reaction times.[1][5]

  • Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C): This method is experimentally simpler as it does not require a pressurized hydrogen setup.[6][7] It is often faster than hydrogenation at atmospheric pressure.[7]

  • Sodium in Liquid Ammonia (Birch Reduction): This is a powerful reducing system that can be useful when other methods fail, especially if the substrate is sensitive to catalytic hydrogenation. However, it requires handling of hazardous materials (sodium metal and liquid ammonia) and cryogenic conditions.[8][9]

Data Presentation: Comparison of N-Debenzylation Methods

The following table summarizes the key parameters for different N-debenzylation methods applicable to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol and related N-benzylamines.

ParameterCatalytic Hydrogenation (H₂/Pd/C)Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C)Sodium in Liquid Ammonia
Typical Yield High to quantitative (>90%)[8]Generally high (76-95%)[7]Good to high, but can be variable[8]
Reaction Time Hours to days[8]Typically rapid (10-30 minutes)[7]Rapid (often within hours)[8]
Temperature Room temperature to ~60°C[3]Refluxing methanol[7]-78°C to -33°C[8]
Pressure Atmospheric to elevated (e.g., 3 bar)AtmosphericAtmospheric
Key Reagents H₂ gas, Pd/C or Pd(OH)₂/CAmmonium formate, Pd/CSodium metal, liquid ammonia
Common Solvents Ethanol, Methanol, Ethyl AcetateMethanol[7]Liquid ammonia, THF/ether co-solvent
Advantages Clean reaction, high yields, catalyst is recyclable.No specialized pressure equipment needed, rapid reactions.Effective for substrates intolerant to hydrogenation.
Disadvantages Requires H₂ gas source, potential for catalyst poisoning, can be slow at atmospheric pressure.Can require higher catalyst loading, ammonium formate quality is crucial.Requires handling of hazardous materials, cryogenic conditions.

Experimental Protocols

Method 1: Catalytic Hydrogenation with H₂/Pd/C

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • 10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Ethanol (or Methanol)

  • 5N Aqueous Hydrochloric Acid (optional, to prevent catalyst poisoning)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1 equivalent) in ethanol (10-20 mL per gram of substrate).

  • If using an acidic additive, add 5N aqueous hydrochloric acid (0.2 equivalents).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) or 20% Pd(OH)₂/C (10-20% by weight) to the solution under a stream of inert gas.

  • Seal the flask and purge with inert gas, then with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for atmospheric pressure) at room temperature or elevated temperature (e.g., 40-50°C). For faster reactions, a pressure of 3 bar can be applied in an appropriate apparatus.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 48 hours.[10]

  • Once the reaction is complete, purge the flask with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • If an acid was used, the product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a convenient alternative to pressurized hydrogenation.[7]

Materials:

  • 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry Methanol

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • To a round-bottom flask, add 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1 equivalent) and an equal weight of 10% Pd/C suspended in dry methanol (10-20 mL per gram of substrate).[7]

  • Flush the flask with an inert gas.

  • Add anhydrous ammonium formate (5 equivalents) in a single portion under the inert atmosphere.[7]

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol and chloroform.[7]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired product.[7]

Method 3: Sodium in Liquid Ammonia (Birch Reduction)

Caution: This reaction involves highly flammable and corrosive reagents. It must be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of personal protective equipment.

Materials:

  • 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Sodium metal

  • Liquid ammonia

  • Dry THF or ether (as a co-solvent)

  • Dry ice/acetone or isopropanol bath

  • Ammonium chloride (for quenching)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a dry ice/acetone bath (-78°C).

  • Condense ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, add a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in a minimal amount of dry THF or ether dropwise.

  • Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.[8]

  • Maintain the blue color by adding more sodium if necessary and stir the reaction for 1-2 hours.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

Troubleshooting_Workflow Start Reaction Stalled or Slow? CheckCatalyst Check Catalyst Activity Start->CheckCatalyst Is catalyst old? CatalystPoisoning Suspect Catalyst Poisoning? Start->CatalystPoisoning Is product an amine? CheckHSource Check Hydrogen Source Start->CheckHSource Is H-source sufficient? ConsiderOtherMethod Consider Alternative Method (e.g., Na/NH3) Start->ConsiderOtherMethod If all else fails CheckCatalyst->CatalystPoisoning No UseFreshCatalyst Use Fresh Catalyst CheckCatalyst->UseFreshCatalyst Yes IncreaseLoading Increase Catalyst Loading CatalystPoisoning->IncreaseLoading Yes AddAcid Add Mild Acid (e.g., AcOH) CatalystPoisoning->AddAcid Yes ReactionComplete Reaction Complete IncreaseLoading->ReactionComplete AddAcid->ReactionComplete UseFreshCatalyst->ReactionComplete NewH2 Replenish H2 Supply CheckHSource->NewH2 For H2/Pd/C NewAmmoniumFormate Use Fresh Ammonium Formate CheckHSource->NewAmmoniumFormate For CTH NewH2->ReactionComplete NewAmmoniumFormate->ReactionComplete

Caption: Troubleshooting workflow for slow or stalled N-debenzylation reactions.

Debenzylation_Method_Selection Start Select N-Debenzylation Method CheckFunctionalGroups Are other reducible groups present? Start->CheckFunctionalGroups CheckEquipment Is hydrogenation apparatus available? CheckFunctionalGroups->CheckEquipment No Method_Na_NH3 Sodium in Liquid Ammonia CheckFunctionalGroups->Method_Na_NH3 Yes CheckSafety Are hazardous material protocols in place? CheckEquipment->CheckSafety No Method_H2_PdC Catalytic Hydrogenation CheckEquipment->Method_H2_PdC Yes Method_CTH Catalytic Transfer Hydrogenation CheckSafety->Method_CTH No CheckSafety->Method_Na_NH3 Yes

Caption: Decision tree for selecting an appropriate N-debenzylation method.

References

How to avoid by-product formation in granatanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of granatanone (also known as pseudopelletierine). The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on avoiding by-product formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing granatanone?

The most prevalent and efficient method for granatanone synthesis is the Robinson-Schöpf reaction.[1] This one-pot reaction involves the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid.[2][3] It is considered a biomimetic synthesis as it mimics the natural biosynthetic pathways of tropane alkaloids.[2][4] The reaction proceeds via a double Mannich reaction followed by decarboxylation to form the characteristic bicyclic structure of granatanone.[2][5]

Q2: What are the critical parameters to control during the Robinson-Schöpf synthesis to minimize by-product formation?

The Robinson-Schöpf synthesis is highly sensitive to reaction conditions. The most critical parameters to control are:

  • pH: The reaction is highly dependent on pH. An optimal pH range of 4-5 is recommended for the condensation step.[6][7] Some procedures start at a lower pH (around 2.5) which then rises during the reaction.[2] Deviations from the optimal pH can lead to the self-condensation and polymerization of glutaraldehyde, resulting in the formation of a dark, resinous material and significantly reducing the yield of the desired product.

  • Temperature: The reaction should be conducted at a controlled temperature, typically around 50°C.[6][7] Exceeding the optimal temperature can accelerate side reactions, including the decomposition of acetonedicarboxylic acid and polymerization of glutaraldehyde.

  • Purity of Reagents: The purity of the starting materials, particularly glutaraldehyde and acetonedicarboxylic acid, is crucial. Impurities in glutaraldehyde can initiate unwanted polymerization, while acetonedicarboxylic acid is thermally unstable and can decompose, reducing its availability for the main reaction.

Q3: What are the common by-products in granatanone synthesis and how can they be identified?

The primary by-products encountered in the Robinson-Schöpf synthesis of granatanone are:

  • Polymeric materials: These are typically dark, resinous substances resulting from the self-condensation of glutaraldehyde, especially under non-optimal pH and temperature conditions. They are often insoluble and can be removed during work-up and purification.

  • Incomplete Mannich reaction products: The synthesis proceeds in a stepwise manner. If the second intramolecular Mannich reaction fails to complete, intermediates will remain in the reaction mixture.

  • Over-alkylation products: The secondary amine intermediate formed during the reaction can potentially react further with another molecule of glutaraldehyde and acetonedicarboxylic acid, leading to more complex, higher molecular weight structures.

These by-products can be identified and characterized using a combination of analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and any isolated by-products.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product and by-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Granatanone Incorrect pH: The pH of the reaction mixture was outside the optimal range of 4-5.[6][7]Carefully prepare and use a buffer solution (e.g., a phosphate buffer) to maintain the pH within the optimal range throughout the reaction.[2]
Sub-optimal Temperature: The reaction temperature was too high, leading to decomposition of reagents, or too low, resulting in an incomplete reaction.Maintain the reaction temperature at a constant 50°C using a controlled temperature bath.[6][7]
Impure Reagents: Impurities in glutaraldehyde or acetonedicarboxylic acid led to side reactions.Use high-purity, freshly prepared, or properly stored reagents.
Incomplete Decarboxylation: The final decarboxylation step was not completed.After the initial reaction period, add hydrochloric acid and heat the solution on a steam bath for about an hour to ensure complete decarboxylation.[2]
Formation of a Dark, Resinous Precipitate Glutaraldehyde Polymerization: The pH was too high (alkaline) or the temperature was excessive, causing glutaraldehyde to self-condense.Strictly control the pH and temperature as recommended. Ensure a slightly acidic environment is maintained during the condensation.
Product is Impure After Initial Work-up Inefficient Extraction: The extraction procedure did not efficiently separate the granatanone from the aqueous layer and by-products.Make the reaction mixture strongly basic (pH ~12) with sodium hydroxide before extraction to ensure the granatanone is in its free base form.[2] Use a suitable organic solvent like methylene chloride for extraction and perform multiple extractions to maximize recovery.[2]
Co-precipitation of Impurities: Impurities crystallized along with the desired product.Employ a multi-step purification process. Column chromatography over alumina is effective for initial purification, followed by sublimation and recrystallization from a suitable solvent like pentane to obtain high-purity granatanone.[2]

Experimental Protocols

Detailed Protocol for Robinson-Schöpf Synthesis of Granatanone

This protocol is adapted from established procedures and aims to provide a reliable method for the synthesis of granatanone with a good yield.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Ethoxy-3,4-dihydro-2H-pyran128.1764 g0.50
Concentrated Hydrochloric Acid36.4622 mL-
Methylamine Hydrochloride67.5250 g0.74
Acetonedicarboxylic Acid146.0983 g0.57
Disodium Hydrogen Phosphate Dodecahydrate358.1488 g0.25
Sodium Hydroxide40.007.3 g0.18
Methylene Chloride-As needed-
Anhydrous Sodium Sulfate-As needed-
Alumina (for chromatography)-400 g-
Pentane-As needed-

Procedure:

  • Preparation of Glutaraldehyde Solution: In a 3-liter round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 22 mL of concentrated hydrochloric acid and 165 mL of deoxygenated water. To this acidic solution, add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to ensure complete hydrolysis to glutaraldehyde.[2]

  • Robinson-Schöpf Condensation: To the freshly prepared glutaraldehyde solution, add the following reagents in the specified order:

    • 350 mL of water.[2]

    • A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.[2]

    • A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.[2]

    • A solution of 88 g (0.25 mole) of disodium hydrogen phosphate dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 mL of water (prepared by gentle heating).[2]

  • Reaction Monitoring and Decarboxylation: The initial pH of the solution will be approximately 2.5. Stir the mixture under a nitrogen atmosphere for 24 hours at room temperature. During this time, the pH will gradually rise to about 4.5, and carbon dioxide will evolve. After 24 hours, add 33 mL of concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.[2]

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH ~12) by the careful addition of a solution of 75 g of sodium hydroxide in 100 mL of water. Promptly extract the basic mixture with eight 250-mL portions of methylene chloride.[2]

  • Purification:

    • Combine the methylene chloride extracts and dry them over anhydrous sodium sulfate.[2]

    • Concentrate the dried solution to a volume of about 500 mL using a rotary evaporator.[2]

    • Prepare a chromatography column with 400 g of alumina and elute the concentrated extract with methylene chloride.[2]

    • Concentrate the eluate under reduced pressure to obtain the crude crystalline product.[2]

  • Final Purification:

    • Sublime the crude product at 40°C and 0.3 mm Hg to yield a nearly colorless solid.[2]

    • For further purification, recrystallize the sublimed solid from boiling pentane.[2]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Glutaraldehyde Solution condensation Robinson-Schöpf Condensation (pH 2.5 -> 4.5, 24h, N2) reagent1->condensation reagent2 Methylamine HCl Solution reagent2->condensation reagent3 Acetonedicarboxylic Acid Solution reagent3->condensation reagent4 Phosphate Buffer reagent4->condensation decarboxylation Decarboxylation (HCl, heat) condensation->decarboxylation basification Basification (NaOH) decarboxylation->basification extraction Extraction (CH2Cl2) basification->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography sublimation Sublimation chromatography->sublimation recrystallization Recrystallization sublimation->recrystallization product Pure Granatanone recrystallization->product

Caption: Experimental workflow for the synthesis and purification of granatanone.

reaction_pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism glutaraldehyde Glutaraldehyde imine_formation Iminium Ion Formation glutaraldehyde->imine_formation methylamine Methylamine methylamine->imine_formation acetonedicarboxylic_acid Acetonedicarboxylic Acid intermolecular_mannich Intermolecular Mannich Reaction acetonedicarboxylic_acid->intermolecular_mannich imine_formation->intermolecular_mannich intramolecular_mannich Intramolecular Mannich Reaction intermolecular_mannich->intramolecular_mannich bicyclic_intermediate Bicyclic Intermediate intramolecular_mannich->bicyclic_intermediate decarboxylation Decarboxylation bicyclic_intermediate->decarboxylation product Granatanone decarboxylation->product

Caption: Simplified reaction pathway for the Robinson-Schöpf synthesis of granatanone.

References

Scaling up the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one

This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one. It includes troubleshooting advice, frequently asked questions, comparative data on synthesis routes, and a detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 9-Azabicyclo[3.3.1]nonan-3-one?

A1: The Robinson-Schöpf reaction, or a modification thereof, is the most widely employed method for industrial-scale synthesis. This one-pot, multi-component reaction uses readily available starting materials like glutaraldehyde, a primary amine (e.g., benzylamine), and acetonedicarboxylic acid.[1][2] Its primary advantage is the direct construction of the bicyclic core in a single, efficient step.

Q2: Why is temperature control so critical during the initial stages of the Robinson-Schöpf reaction?

A2: Strict temperature control, typically between 0–10°C, is crucial to manage the exothermic nature of the initial condensation and Mannich-type reactions. Poor temperature control can lead to the formation of unwanted side products and polymers, significantly reducing the overall yield and complicating the purification process.

Q3: What is the purpose of the N-benzyl protecting group, and when is it removed?

A3: The N-benzyl group is often used to protect the nitrogen atom during the synthesis and subsequent reduction steps. It is typically removed in a final step via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to yield the final 9-Azabicyclo[3.3.1]nonan-3-ol or related derivatives.[2][3]

Q4: Are there alternative reducing agents to sodium borohydride for the ketone reduction?

A4: Yes, while sodium borohydride is common, catalytic hydrogenation using ruthenium complexes has been explored as a more cost-effective and environmentally friendly alternative for large-scale production.[4] This method avoids the generation of boron-containing waste streams and simplifies the workup process.[4]

Q5: How can the final product be purified on an industrial scale?

A5: Industrial purification strategies often move away from column chromatography due to cost and solvent usage. Common methods include:

  • Distillation: If the product is a thermally stable liquid or low-melting solid.[3]

  • Crystallization: By forming a salt (e.g., hydrochloride) to induce crystallization from a suitable solvent system.

  • Liquid-Liquid Extraction: A series of extractions at different pH values can effectively separate the basic product from neutral or acidic impurities.[2]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Product 1. Inefficient pH control during the reaction. 2. Poor temperature regulation. 3. Degradation of glutaraldehyde starting material.1. Implement a buffered system or use a pH-stat to maintain the optimal pH (typically slightly acidic to neutral).[1] 2. Use a jacketed reactor with a recirculating chiller to maintain the temperature below 10°C during additions. 3. Use fresh, high-quality glutaraldehyde solution for each batch.
Formation of a Thick Precipitate or Polymer 1. Reaction temperature was too high. 2. Incorrect order of reagent addition. 3. pH is too high or too low, catalyzing side reactions.1. Ensure the reactor's cooling system is functioning optimally before starting. 2. Follow the established protocol strictly, typically adding the acid and aldehyde before the pH buffer. 3. Monitor pH throughout the reaction and adjust as necessary.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature during the aging phase. 3. Inactive catalyst (if applicable).1. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, GC) and continue until starting materials are consumed. 2. After the initial cold phase, allow the reaction to warm to room temperature and stir for an extended period (e.g., 20-40 hours). 3. For hydrogenation steps, ensure the catalyst is not poisoned and use an appropriate loading.
Difficulties in Product Extraction 1. Emulsion formation during workup. 2. Incorrect pH during aqueous extraction. 3. Product has some water solubility.1. Add brine (saturated NaCl solution) to break up emulsions. Consider filtering the biphasic mixture through a pad of celite. 2. Ensure the aqueous layer is sufficiently basic (pH > 11) to deprotonate the amine and drive it into the organic layer. 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, MTBE) to ensure complete recovery.[5]
Low Purity After Workup 1. Presence of diastereomers or side-reaction products. 2. Incomplete removal of benzylamine.1. Optimize the reaction conditions to favor the desired stereoisomer. Purification may require crystallization or salt formation. 2. Wash the organic extracts with a dilute acid solution to remove any unreacted benzylamine.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: Robinson-Schöpf Route 2: Dieckmann Condensation
Starting Materials Glutaraldehyde, Benzylamine, Acetonedicarboxylic AcidSubstituted Pimelic Acid Diester
Number of Steps 1 (One-Pot)2-3
Typical Scale-Up Yield 50-65%[2]40-55%
Key Reaction Conditions Aqueous, pH 4-7, 0-25°CAnhydrous, Strong Base (e.g., NaH), High Temperature
Process Safety Uses common reagents, CO2 evolution must be managed.Requires handling of pyrophoric bases and flammable solvents.
Purification Method Extraction & Crystallization/DistillationChromatography & Crystallization

Experimental Protocol: Scale-Up Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from established literature procedures for a 100g scale.[2]

1. Reagent Preparation & Setup:

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnels.

  • Prepare a solution of benzylamine (118 g, 1.1 mol) in water (500 mL).

  • Prepare a solution of 1,3-acetonedicarboxylic acid (219 g, 1.5 mol) in water (1 L).

  • Prepare a sodium acetate buffer solution (82 g, 1.0 mol) in water (800 mL).

  • Cool the reactor jacket to 0-5°C using a recirculating chiller.

2. Reaction Execution:

  • To the cooled reactor, add the benzylamine solution.

  • Slowly add a 50% aqueous solution of glutaraldehyde (300 g, 1.5 mol) over 2-3 hours, ensuring the internal temperature does not exceed 8°C.

  • Stir for an additional 1 hour at 5°C.

  • Add the 1,3-acetonedicarboxylic acid solution over 1 hour, maintaining the temperature below 10°C.

  • Slowly add the sodium acetate buffer solution over 1.5 hours. During this time, CO2 evolution will be observed. Ensure adequate venting.

  • Once all additions are complete, maintain the reaction at 5°C for 20 hours, then allow it to slowly warm to 25°C and stir for an additional 20 hours.

3. Workup and Isolation:

  • Cool the reaction mixture to 10°C and acidify to pH 2 with 5N HCl.

  • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 500 mL) to remove non-basic organic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 12 with 4N NaOH, ensuring the temperature is kept below 20°C.

  • Extract the basic aqueous layer with dichloromethane (4 x 500 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.[2]

4. Purification:

  • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent like heptane/ethyl acetate to yield the title compound. A typical purified yield is 50-60%.

Visualizations

G General Workflow for Synthesis and Purification cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification A 1. Reagent Charging (Glutaraldehyde, Benzylamine) B 2. Controlled Reaction (0-25°C, pH 4-7) A->B C 3. In-Process Control (HPLC/GC Monitoring) B->C D 4. Acidification & Wash (pH 2) C->D Reaction Complete E 5. Basification & Extraction (pH 12) D->E F 6. Solvent Removal E->F G 7. Vacuum Distillation or Crystallization F->G Crude Product H 8. Final Product QC (NMR, Purity) G->H

Caption: A typical workflow for the industrial synthesis of 9-Azabicyclo[3.3.1]nonan-3-one.

G Troubleshooting Decision Tree A Low Final Yield? B Check Crude Yield A->B Yes H Check for Emulsions / Product Loss A->H No, Purity Issue C Problem in Synthesis Step B->C Low D Problem in Workup/Purification B->D Acceptable E Review Temp & pH Logs C->E F Check Starting Material Quality C->F G Review Extraction pH D->G D->H I Optimize Cooling Protocol E->I J Verify Reagent Purity F->J K Ensure pH > 11 for Extraction G->K L Use Brine / Centrifugation H->L

Caption: A decision tree to troubleshoot common issues during synthesis scale-up.

References

Troubleshooting low conversion rates in 9-azabicyclo[3.3.1]nonane cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the cyclization of 9-azabicyclo[3.3.1]nonane and its derivatives.

Troubleshooting Low Conversion Rates: A Guide

Low yields in the synthesis of the 9-azabicyclo[3.3.1]nonane core, often referred to as the granatane skeleton, can be a significant challenge. This guide addresses common issues and provides systematic approaches to optimize your reaction.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • The isolated yield of the desired bicyclic product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Temperature is a critical parameter. For Robinson-Schöpf type reactions, temperatures between 25-50°C are typical.[1][2] For some double Mannich reactions, elevated temperatures (80-120°C) may be necessary for complete conversion.[3] However, excessively high temperatures can lead to decomposition. It is crucial to perform a temperature screen to find the optimal balance.
Incorrect pH of the Reaction Medium The Robinson-Schöpf reaction is highly pH-dependent and typically proceeds best under buffered conditions, often around pH 7.[4]
Poor Quality of Reagents The purity of starting materials, especially aldehydes like glutaraldehyde, is crucial. Impurities can lead to side reactions or catalyst poisoning. Ensure all reagents are of high purity and solvents are anhydrous where necessary.
Inefficient Catalyst or Promoter In double Mannich reactions, the choice and amount of acid catalyst or promoter (e.g., methyltrichlorosilane) can significantly impact the yield.[5] A screening of different Lewis acids and their concentrations is recommended.
Steric Hindrance Bulky substituents on the precursor molecules can sterically hinder the intramolecular cyclization step. If possible, consider redesigning the synthetic route with less sterically demanding protecting groups or precursors.
Issue 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • Purification is difficult, leading to product loss.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Intermolecular Side Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. Running the reaction at higher dilution can favor the formation of the desired bicyclic product.
Formation of Monocyclic Intermediates Incomplete cyclization can result in the formation of stable monocyclic piperidine derivatives. To drive the reaction to completion, consider increasing the reaction time, adjusting the temperature, or using a more effective catalyst.
Over-alkylation or Acylation In reactions involving N-alkylation or acylation steps, the formation of undesired byproducts can occur. Careful control of stoichiometry and slow addition of the alkylating or acylating agent can minimize these side reactions.
Decomposition of Starting Materials or Product Sensitive functional groups in the starting materials or the product may decompose under the reaction conditions. Consider using milder reaction conditions or appropriate protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 9-azabicyclo[3.3.1]nonane core?

A1: The two most prevalent methods are the Robinson-Schöpf reaction and the double Mannich reaction. The Robinson-Schöpf reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (such as methylamine), and acetonedicarboxylic acid.[4] The double Mannich reaction provides a versatile route to construct the azabicyclic framework by reacting a ketone, formaldehyde, and a primary amine.[6]

Q2: My Robinson-Schöpf reaction is giving a low yield. What are the key parameters to optimize?

A2: For the Robinson-Schöpf reaction, the pH of the reaction medium is critical. The reaction is often performed in a buffered aqueous solution to maintain a pH around 7.[4] Temperature is another key factor; while the reaction can proceed at room temperature, gentle heating to around 50°C may improve the rate and yield.[1][2] The purity of the glutaraldehyde is also paramount, as impurities can significantly impact the outcome.

Q3: I am observing the formation of a significant amount of aza-monocyclic byproducts in my double Mannich reaction. How can I promote the second cyclization?

A3: The formation of monocyclic intermediates suggests that the second intramolecular Mannich reaction is slow or disfavored. To promote the second cyclization, you can try increasing the reaction temperature or screening different acid catalysts to find one that more effectively facilitates the ring closure.[3][5] Running the reaction at a higher concentration can also favor the intramolecular process over potential intermolecular side reactions in some cases.

Q4: How can I purify the 9-azabicyclo[3.3.1]nonane product from the reaction mixture?

A4: Purification strategies depend on the specific derivative. Common methods include extraction, crystallization, and column chromatography. For basic derivatives, an acid-base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the nitrogen, followed by basification of the aqueous layer and extraction of the purified product.[1] Column chromatography on silica gel is also a widely used method for purification.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one via a Robinson-Schöpf-type Reaction

This protocol is adapted from a procedure described in the literature.[1][2][7]

Materials:

  • Benzylamine

  • Glutaraldehyde (25% aqueous solution)

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cool a solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) to 0°C.[1][2]

  • Add 3-oxopentanedioic acid (2.4 mol) to the cooled solution.[1][2]

  • Slowly add a solution of sodium acetate (79.7 g in 797 mL of water). A thick orange precipitate should form.[1][2]

  • Heat the reaction mixture to 50°C and stir at this temperature for 4 hours.[1][2]

  • Cool the mixture to ambient temperature and let it stand for 24 hours.[1][2]

  • Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid.[1][2]

  • Wash the resulting aqueous mixture with diethyl ether (2 x 500 mL).[1][2]

  • Basify the aqueous layer to pH > 10 with a suitable base (e.g., NaOH).

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid. A yield of approximately 54% has been reported for this step.[1][2]

Visualizations

Logical Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Verified investigate_side_reactions Step 3: Investigate Side Reactions optimize_conditions->investigate_side_reactions Conditions Optimized refine_workup Step 4: Refine Work-up and Purification investigate_side_reactions->refine_workup Side Reactions Minimized success Improved Yield refine_workup->success Purification Optimized

Caption: A step-by-step workflow for troubleshooting low yields in 9-azabicyclo[3.3.1]nonane cyclization.

Simplified Reaction Mechanism: Robinson-Schöpf Reaction

RobinsonSchopf cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Glutaraldehyde Glutaraldehyde IminiumIon Iminium Ion Formation Glutaraldehyde->IminiumIon Amine Primary Amine Amine->IminiumIon AcetonedicarboxylicAcid Acetonedicarboxylic Acid Mannich1 First Intermolecular Mannich Reaction AcetonedicarboxylicAcid->Mannich1 IminiumIon->Mannich1 Piperidine Piperidine Intermediate Mannich1->Piperidine Mannich2 Second Intramolecular Mannich Reaction Piperidine->Mannich2 Bicycle 9-Azabicyclo[3.3.1]nonane Core Mannich2->Bicycle

Caption: A simplified representation of the key stages in the Robinson-Schöpf reaction for the synthesis of the 9-azabicyclo[3.3.1]nonane core.

References

Stabilizing 9-Azabicyclo[3.3.1]nonan-3-one for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Azabicyclo[3.3.1]nonan-3-one

Welcome to the technical support center for 9-Azabicyclo[3.3.1]nonan-3-one (Granatanone). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 9-Azabicyclo[3.3.1]nonan-3-one.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing) Oxidation or exposure to light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air.
Decreased Purity Over Time Inappropriate storage temperature or exposure to moisture and incompatible substances.Store at recommended conditions (see FAQ below). Avoid contact with strong oxidizing agents and strong bases.[1]
Inconsistent Analytical Results Degradation of the compound, improper sample preparation, or issues with the analytical method.Re-evaluate storage conditions. Ensure the analytical method is validated for stability indicating. Use a fresh, high-purity standard for comparison.
Poor Solubility Potential degradation leading to less soluble impurities or use of an inappropriate solvent.Confirm the purity of the compound. If degradation is suspected, purify a small sample. Test solubility in a range of appropriate solvents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 9-Azabicyclo[3.3.1]nonan-3-one?

A1: For long-term stability, 9-Azabicyclo[3.3.1]nonan-3-one should be stored in a tightly closed container, in a cool, dry, and well-ventilated area.[1][2] To minimize degradation, storage at 2-8°C is recommended. For optimal stability, especially for analytical standards, storing under an inert atmosphere (argon or nitrogen) in an amber vial to protect from light is best practice.

Q2: What are the known incompatibilities of 9-Azabicyclo[3.3.1]nonan-3-one?

A2: 9-Azabicyclo[3.3.1]nonan-3-one is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to degradation of the compound.

Q3: What are the potential degradation pathways for 9-Azabicyclo[3.3.1]nonan-3-one?

A3: As a bicyclic amine and ketone, 9-Azabicyclo[3.3.1]nonan-3-one is susceptible to oxidation and reactions catalyzed by acids or bases. The tertiary amine is prone to oxidation, potentially forming an N-oxide. The ketone functionality may be susceptible to reactions under strongly acidic or basic conditions.

Q4: How can I assess the purity and degradation of my 9-Azabicyclo[3.3.1]nonan-3-one sample?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective method for assessing purity and detecting degradation products.[3] Gas Chromatography (GC) can also be used.[3] It is important to use a validated stability-indicating analytical method.

Q5: Are there any specific handling precautions I should take?

A5: Yes, it is recommended to handle 9-Azabicyclo[3.3.1]nonan-3-one in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid generating dust and minimize contact with skin and eyes.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

1. Objective: To investigate the stability of 9-Azabicyclo[3.3.1]nonan-3-one under various stress conditions.

2. Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-one

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

3. Methodology:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven for 48 hours.

  • Photostability: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with a suitable solvent (e.g., methanol/water). Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Protocol 2: Long-Term Stability Testing (ICH Guideline Q1A(R2) Approach)

This protocol outlines a systematic approach to evaluate the stability of 9-Azabicyclo[3.3.1]nonan-3-one under recommended storage conditions.

1. Objective: To establish a re-test period for 9-Azabicyclo[3.3.1]nonan-3-one by assessing its stability under defined long-term storage conditions.

2. Materials:

  • At least three different batches of 9-Azabicyclo[3.3.1]nonan-3-one

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Stability chambers set to the conditions specified in the table below.

  • Validated stability-indicating analytical method (e.g., HPLC).

3. Storage Conditions and Testing Frequency:

Study Type Storage Condition Minimum Duration Testing Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

4. Methodology:

  • Place a sufficient quantity of each of the three batches of 9-Azabicyclo[3.3.1]nonan-3-one in the specified storage containers.

  • Store the samples in the stability chambers under the conditions outlined in the table above.

  • At each specified time point, remove samples from the chambers and allow them to equilibrate to room temperature.

  • Analyze the samples using a validated stability-indicating method for purity, appearance, and the presence of any degradation products.

  • Record and analyze the data to determine if any significant changes have occurred over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

Visualizations

degradation_pathway A 9-Azabicyclo[3.3.1]nonan-3-one B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products A->C Hydrolysis (Acid/Base) experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_conclusion Conclusion A Obtain 3 Batches of 9-Azabicyclo[3.3.1]nonan-3-one B Package in Inert Amber Vials A->B C Long-Term (25°C/60%RH) D Intermediate (30°C/65%RH) E Accelerated (40°C/75%RH) F Sample at Predetermined Time Points C->F D->F E->F G Analyze via Stability- Indicating HPLC Method F->G H Assess Purity and Degradation Products G->H I Data Evaluation and Establishment of Re-test Period H->I

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Assignments for 9-Azabicyclo[3.3.1]nonan-9-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 9-azabicyclo[3.3.1]nonan-9-one derivatives, also known as granatanones. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted analogues, supported by detailed experimental protocols, to facilitate structural elucidation and characterization in the fields of medicinal chemistry and drug discovery.

The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active molecules and natural products. The carbonyl group at the C3 position (granatanone) or, less commonly, at the C9 position (9-azabicyclo[3.3.1]nonan-9-one), offers a reactive handle for further chemical modifications, making these compounds valuable intermediates in synthetic chemistry. Accurate assignment of their ¹H and ¹³C NMR spectra is crucial for confirming their structure and stereochemistry. This guide presents a compilation of NMR data for several derivatives, highlighting the influence of substituents on the chemical shifts of the bicyclic framework.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of 9-azabicyclo[3.3.1]nonan-3-one derivatives. The data illustrates the impact of the N-substituent and substitutions at the C2 and C4 positions on the spectral properties of the bicyclic system.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for 9-Azabicyclo[3.3.1]nonan-3-one Derivatives in CDCl₃

CompoundH-1, H-5H-2ax, H-4axH-2eq, H-4eqH-6ax, H-8axH-6eq, H-8eqH-7axH-7eqN-Substituent ProtonsOther Protons
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1][2]3.30-3.36 (m)2.75 (dd, J=16.4, 6.4)2.27 (d, J=16.5)1.93-2.01 (m)1.46-1.62 (m)1.93-2.01 (m)1.46-1.62 (m)3.93 (br s, 2H, CH₂)7.21-7.38 (m, 5H, Ar-H)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one [3]~2.9 (br s)~2.6 (m)~2.2 (m)~1.9 (m)~1.6 (m)~1.9 (m)~1.6 (m)2.41 (s, 3H, CH₃)-
2,4-Bis((E)-4-fluorobenzylidene)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one [3]4.13 (br s)--2.90 (d, J=12.0)2.65 (d, J=12.0)1.80-1.95 (m)1.80-1.95 (m)2.55 (s, 3H, CH₃)7.80 (s, 2H, =CH), 7.45 (dd, 4H, Ar-H), 7.08 (t, 4H, Ar-H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for 9-Azabicyclo[3.3.1]nonan-3-one Derivatives in CDCl₃

CompoundC-1, C-5C-2, C-4C-3C-6, C-8C-7N-Substituent CarbonsOther Carbons
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1][2]53.743.0211.629.516.757.2 (CH₂), 139.4 (ipso-C), 128.5, 128.4, 127.3 (Ar-C)-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one -------
2,4-Bis((E)-4-fluorobenzylidene)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one [3]57.2135.2203.832.117.841.8 (CH₃)137.9 (=CH), 163.2 (d, J=250, C-F), 132.3 (d, J=8.2, C-Ar), 131.8 (d, J=3.1, C-Ar), 115.8 (d, J=21.6, C-Ar)

Note: Complete ¹³C NMR data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one was not available in the searched resources.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and NMR analysis of a 9-azabicyclo[3.3.1]nonan-9-one derivative.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[1][2]

A detailed and robust procedure for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been well-documented.[1][2] The synthesis involves a multi-step, one-pot reaction.

Procedure:

  • To a cooled (0–10 °C) solution of water and benzylamine, 18% sulfuric acid is added over 1 hour.

  • Glutaraldehyde (50%) and acetone dicarboxylic acid are subsequently added while maintaining the temperature below 5 °C.

  • A 9% sodium acetate solution is then added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • The pH is adjusted to 2 with 18% sulfuric acid, and the aqueous solution is extracted with MTBE to remove organic impurities.

  • The aqueous layer is then basified to pH 8 with 20% Na₂CO₃ in the presence of heptane and silica gel.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the title compound.

NMR Spectroscopic Analysis

General Procedure: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For quantitative ¹H NMR, a known amount of an internal standard, such as dimethyl fumarate, can be used.[1] 2D NMR experiments, including COSY, HSQC, and HMBC, are often employed to aid in the unambiguous assignment of all proton and carbon signals.[1]

Structural Elucidation Workflow

The process of assigning the NMR spectra of novel 9-azabicyclo[3.3.1]nonan-9-one derivatives follows a logical progression of experiments and data analysis.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Assignment synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_1d 1D NMR (¹H, ¹³C, DEPT) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assignment Spectral Assignment nmr_2d->assignment structure Structure Confirmation assignment->structure

Caption: Workflow for the synthesis, purification, and NMR-based structural elucidation of 9-azabicyclo[3.3.1]nonan-9-one derivatives.

References

Mass Spectrometry Analysis of 9-Azabicyclo[3.3.1]nonan-3-one and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 9-Azabicyclo[3.3.1]nonan-3-one (also known as norpseudopelletierine or granatanone) and its derivatives. Due to the limited availability of public domain mass spectral data for the parent compound, this guide leverages data from its derivatives and structurally similar tropane alkaloids to provide insights into its fragmentation patterns and analytical considerations.

Quantitative Mass Spectral Data Comparison

The following table summarizes the available electron ionization mass spectrometry (EI-MS) data for derivatives of 9-Azabicyclo[3.3.1]nonan-3-one. The lack of a public domain mass spectrum for the parent compound, 9-Azabicyclo[3.3.1]nonan-3-one, necessitates a comparative approach based on its N-substituted and other derivatives.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative IntensitiesData Source/Reference
9-Methyl-9-azabicyclo[3.3.1]nonane 139 (M⁺)139 (68%), 124 (12%), 97 (100%), 96 (80%), 82 (35%), 70 (30%), 58 (45%), 44 (50%)NIST Chemistry WebBook[1]
9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one 155 (M⁺)Data indicates a spectrum is available in the NIST main library (NIST Number 260322), but specific fragment ions are not detailed here.[2]PubChem CID 115270
9-Formyl-9-azabicyclo[3.3.1]nonan-3-one 167 (M⁺)A GC-MS spectrum is available, but detailed fragment ion data is not publicly listed.SpectraBase CID CpiaD3uOr5c[3]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 229 (M⁺)Spectral data is referenced but not detailed.PubChem CID 419531[4]

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives, synthesized from established methods for tropane alkaloids and bicyclic amines.

1. Sample Preparation:

  • Extraction: For samples in a complex matrix (e.g., biological fluids, plant material), a liquid-liquid extraction is typically employed. The sample is basified (e.g., with a borate buffer) and extracted with an organic solvent such as dichloromethane or a mixture of chloroform and isopropanol.

  • Derivatization (Optional but Recommended): To improve thermal stability and chromatographic peak shape, derivatization is often performed. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active hydrogen on the nitrogen and any hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Injector: Splitless mode is often used for trace analysis. The injector temperature should be optimized, typically around 250 °C, to ensure volatilization without thermal degradation. For thermally labile compounds, a lower temperature may be necessary.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Proposed Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed electron ionization fragmentation pathway for 9-Azabicyclo[3.3.1]nonan-3-one and a general workflow for its GC-MS analysis.

Fragmentation_Pathway M 9-Azabicyclo[3.3.1]nonan-3-one (M+) m/z 139 F1 [M - C2H4O]+• m/z 95 M->F1 - CH2=C=O F2 [M - C3H5O]• m/z 82 M->F2 - •CH2C(O)CH2• F4 [M - C2H5N]+• m/z 96 M->F4 - C3H5• F3 [M - C4H7N]+• m/z 70 F1->F3 - C2H5•

Proposed EI fragmentation of 9-Azabicyclo[3.3.1]nonan-3-one.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum LibrarySearch Library Search & Identification Spectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

General workflow for GC-MS analysis.

References

A Comparative Guide to Purity Validation of 9-Azabicyclo[3.3.1]nonan-3-one using qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key pharmaceutical intermediates like 9-Azabicyclo[3.3.1]nonan-3-one is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this bicyclic amine.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte itself.[1] Its accuracy relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and the intended application. Below is a comparative summary of qNMR, HPLC, and GC-MS for the analysis of 9-Azabicyclo[3.3.1]nonan-3-one.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of protons.Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Quantification Absolute quantification using a certified internal standard.Relative quantification based on area percentage, or external/internal standards.Relative quantification based on area percentage, or external/internal standards.
Selectivity High, based on unique chemical shifts of protons.Moderate to high, dependent on column and mobile phase selection.High, based on chromatographic retention time and mass fragmentation patterns.
Sample Throughput Moderate.High.Moderate.
Key Advantages - Primary analytical method.[1] - High accuracy and precision. - Non-destructive. - Can quantify non-chromophoric impurities.- High sensitivity for UV-active compounds. - Well-established and widely available. - Robust and reproducible.- Excellent for volatile impurities. - Provides structural information for impurity identification.
Key Limitations - Lower sensitivity compared to chromatographic methods. - Signal overlap can be challenging. - Requires careful selection of internal standard.- Requires a chromophore for UV detection. - Response factors can vary between analyte and impurities.- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required.

Experimental Data: A Case Study on a Related Intermediate

In the synthesis of related bicyclic amines, both qNMR and HPLC are often employed to assess purity at different stages. For instance, in the preparation of a precursor, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, the crude product was analyzed by both methods.[2]

Analytical MethodPurity of Crude 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Quantitative ¹H NMR (qNMR)93.0 wt%[2]
High-Performance Liquid Chromatography (HPLC)95.5% (by area)[2]

These results highlight that while both techniques provide valuable purity information, the values may differ. The wt% from qNMR provides an absolute purity value against a certified standard, accounting for non-UV active impurities and residual solvents, whereas HPLC area percentage assumes equal response factors for all components and may not detect all impurities. For a purified sample of a related compound, the purity was determined to be >99% by HPLC analysis.[2]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol is adapted from established methods for similar compounds and general qNMR guidelines.

1. Materials and Reagents:

  • 9-Azabicyclo[3.3.1]nonan-3-one (analyte)

  • Dimethyl fumarate (internal standard, certified purity ≥99%)[2]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 9-Azabicyclo[3.3.1]nonan-3-one into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of dimethyl fumarate into the same vial.

  • Dissolve the mixture in ~0.7 mL of CDCl₃.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 s for quantitative accuracy).[3]

  • Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of 9-Azabicyclo[3.3.1]nonan-3-one and the singlet from dimethyl fumarate.

  • Calculate the purity (Purityₓ) using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • x = analyte (9-Azabicyclo[3.3.1]nonan-3-one)

    • st = internal standard (dimethyl fumarate)

High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is often used to monitor the progress of reactions in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.[2]

1. Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient suitable for separating the analyte from volatile starting materials and by-products (e.g., start at 100 °C, ramp to 280 °C).

  • Injector Temperature: 250 °C

  • MS Detector: Electron ionization (EI) with a mass range of 40-400 amu.

2. Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizing the Workflow and Method Comparison

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 9-Azabicyclo[3.3.1]nonan-3-one weigh_is Accurately weigh Internal Standard (Dimethyl Fumarate) weigh_analyte->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity (wt%) integrate->calculate end End calculate->end start Start start->weigh_analyte

Caption: Experimental workflow for qNMR purity analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes qnmr qNMR accuracy High Accuracy (Absolute Quantification) qnmr->accuracy structure Structural Info qnmr->structure (Limited) non_destructive Non-destructive qnmr->non_destructive hplc HPLC sensitivity High Sensitivity hplc->sensitivity gcms GC-MS volatility Volatility Analysis gcms->volatility gcms->structure

Caption: Logical relationships of analytical techniques.

Conclusion

For the definitive purity assessment of 9-Azabicyclo[3.3.1]nonan-3-one, qNMR stands out as a superior method for obtaining an accurate, absolute purity value (wt%). It serves as an excellent primary method that can be complemented by orthogonal techniques. HPLC is a robust and high-throughput method ideal for routine quality control and for detecting UV-active impurities. GC-MS is particularly valuable for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents. A comprehensive purity profile of 9-Azabicyclo[3.3.1]nonan-3-one is best achieved by employing a combination of these methods, leveraging the strengths of each to ensure the quality and reliability of this important chemical intermediate.

References

A Comparative Guide to the Efficacy of Different Reducing Agents for 9-Azabicyclo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 9-azabicyclo ketones is a critical transformation in the synthesis of a wide array of biologically active compounds, including alkaloids and therapeutic agents. The stereochemical outcome of this reduction, yielding either the endo or exo alcohol, is paramount and is highly dependent on the choice of reducing agent. This guide provides an objective comparison of the efficacy of various reducing agents for this transformation, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic goals.

At a Glance: Comparative Efficacy of Reducing Agents

The stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-ones has been approached with a variety of reagents, each offering distinct advantages in terms of yield and stereocontrol. The choice between these reagents often dictates the stereochemical outcome, favoring either the thermodynamically more stable endo alcohol or the sterically approached exo alcohol. Below is a summary of the performance of several key reducing agents based on available experimental data.

Reducing AgentSubstrateSolventYield (%)endo:exo RatioKey Advantages
Sodium Borohydride (NaBH₄)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneMethanol100>99:1 (endo)High yield, excellent endo-selectivity, mild conditions
Sodium in 1-Pentanol9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one1-Pentanol96<1:99 (exo)High yield, excellent exo-selectivity
Ruthenium Catalyst (RuCl₂(Ph₂PCH₂CH₂NH₂)₂) & H₂9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneIsopropanol99.697.9:2.1 (endo)Catalytic, high yield and high endo-selectivity
K-Selectride®N-Acyl-tropinone (analogous bicyclic ketone)THF->99:1 (endo)High stereoselectivity for the sterically hindered alcohol

Experimental Insights and Methodologies

The selection of a reducing agent for 9-azabicyclo ketones is a critical decision that influences the stereochemical outcome of the reaction. The bicyclic framework of these ketones presents two faces for hydride attack, leading to the formation of either the endo or exo alcohol. The facial selectivity is governed by a combination of steric and electronic factors, and the nature of the hydride donor plays a pivotal role in navigating this landscape.

Sodium Borohydride: The Reliable Choice for Endo Selectivity

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of 9-azabicyclo ketones to the corresponding endo alcohol. The high endo-selectivity is a consistent outcome across multiple studies.

Experimental Protocol: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Sodium Borohydride [1]

  • A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) is cooled to 0°C under a nitrogen atmosphere.

  • Sodium borohydride (6.22 g, 0.16 mol) is added portionwise over 30 minutes, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to warm to ambient temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of acetone (10 mL).

  • The volatiles are removed under reduced pressure.

  • The resulting solid is dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL).

  • The combined organic phases are dried over MgSO₄ and concentrated in vacuo to afford the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Dissolving Metal Reduction: A Pathway to the Exo Isomer

In a notable departure from the stereochemical outcome observed with hydride reagents, the use of a dissolving metal reduction, specifically sodium in 1-pentanol, has been shown to produce the exo alcohol with high selectivity.[1] This method provides a valuable synthetic route to the less common exo isomer.

Experimental Protocol: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Sodium in 1-Pentanol [1]

  • To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) heated at reflux, sodium metal (1.6 g, 69.8 mmol) is added portionwise.

  • The reaction mixture is heated at 136°C for 2 hours and then cooled to ambient temperature.

  • 5N aqueous HCl (50 mL) is added, and the aqueous layer is separated.

  • The organic phase is extracted with additional 5N aqueous HCl (5 x 50 mL).

  • The combined aqueous extracts are basified to pH > 12 with 40% aqueous NaOH.

  • The aqueous mixture is extracted with dichloromethane (5 x 40 mL).

  • The combined organic phases are washed with brine (60 mL), dried (Na₂SO₄), and concentrated in vacuo to afford the crude exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Catalytic Hydrogenation: An Efficient and Green Alternative

Catalytic hydrogenation offers a green and efficient alternative for the reduction of 9-azabicyclo ketones, also favoring the formation of the endo alcohol with high selectivity. Various ruthenium-based catalysts have been shown to be particularly effective.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and a catalytic amount of a suitable ruthenium complex (e.g., RuCl₂(Ph₂PCH₂CH₂NH₂)₂) in isopropanol is prepared in a pressure reactor.

  • The reactor is pressurized with hydrogen gas.

  • The reaction is stirred at a specified temperature and pressure for a designated time.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Sterically Hindered Hydride Reagents: Maximizing Stereoselectivity

For challenging substrates or when exceptional levels of stereoselectivity are required, sterically hindered hydride reagents such as K-Selectride® (potassium tri-sec-butylborohydride) can be employed. While specific quantitative data for 9-azabicyclo ketones is not extensively reported in comparative studies, computational and experimental work on analogous bicyclic systems like tropinones suggests that these bulky reagents approach the ketone from the less hindered face, leading to very high selectivity for the corresponding endo alcohol.[2]

Logical Workflow for Reducing Agent Selection

The choice of reducing agent is a critical step in the synthesis of substituted 9-azabicyclo[3.3.1]nonan-3-ols. The desired stereochemical outcome is the primary determinant in this selection process. The following diagram illustrates a logical workflow for selecting an appropriate reducing agent.

G start Start: Desired Stereoisomer? endo Endo Alcohol start->endo Endo exo Exo Alcohol start->exo Exo nabh4 NaBH4 in Alcohol endo->nabh4 Mild & Reliable catalytic Catalytic Hydrogenation (e.g., Ru-based) endo->catalytic Green & Efficient selectride Bulky Hydride (e.g., K-Selectride) endo->selectride High Selectivity dissolving_metal Dissolving Metal (Na in n-Pentanol) exo->dissolving_metal high_yield_endo High Yield & Excellent Endo Selectivity nabh4->high_yield_endo catalytic->high_yield_endo selectride->high_yield_endo high_yield_exo High Yield & Excellent Exo Selectivity dissolving_metal->high_yield_exo

Caption: Workflow for selecting a reducing agent based on the desired stereoisomer.

Signaling Pathway of Hydride Reduction

The reduction of a 9-azabicyclo ketone by a hydride reagent proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical course of this addition is dictated by the trajectory of the incoming hydride, which is influenced by the steric environment of the bicyclic system.

G ketone 9-Azabicyclo Ketone transition_state Tetrahedral Transition State ketone->transition_state Hydride Attack hydride Hydride Reagent (e.g., NaBH4) hydride->transition_state alkoxide Alkoxide Intermediate transition_state->alkoxide workup Aqueous Workup alkoxide->workup endo_alcohol Endo Alcohol workup->endo_alcohol Predominant Pathway (less hindered attack) exo_alcohol Exo Alcohol workup->exo_alcohol Minor Pathway (more hindered attack)

Caption: General pathway for the hydride reduction of a 9-azabicyclo ketone.

References

Conformational Analysis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conformational landscape of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is a subject of significant interest in stereochemistry and drug design, owing to the therapeutic potential of this heterocyclic scaffold. These molecules predominantly adopt a twin-chair conformation, though chair-boat and twin-boat forms are also considered. The orientation of the aryl substituents and the nature of substitutions on the bicyclic framework play a crucial role in determining the most stable conformation. This guide provides a comparative analysis of the conformational preferences of these compounds, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational studies.

Conformational Equilibria

The bicyclo[3.3.1]nonane system can exist in several conformations, with the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms being the most significant. For 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the twin-chair conformation is generally the most stable. However, the boat-chair conformation can be populated, and its stability is influenced by steric and electronic factors.

cluster_stability Relative Stability CC Twin-Chair (CC) BC Boat-Chair (BC) CC->BC Conformational Inversion BB Twin-Boat (BB) (Generally high energy) BC->BB Conformational Inversion Generally CC > BC >> BB Generally CC > BC >> BB

Caption: Conformational equilibria in 3-azabicyclo[3.3.1]nonane systems.

Spectroscopic and Crystallographic Data Comparison

The conformation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be elucidated through detailed analysis of their spectral data, particularly ¹H and ¹³C NMR, and confirmed by single-crystal X-ray diffraction. The following tables summarize key data for a selection of these compounds, highlighting the differences between various aryl substitutions.

¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) of the bridgehead protons (H-1 and H-5) and the benzylic protons (H-2 and H-4) are particularly informative for conformational assignment.

Compound (Aryl Group)δ (H-1, H-5) (ppm)δ (H-2a, H-4a) (ppm)J (H-2a, H-4a) (Hz)Reference
2,4-Diphenyl2.47 (br s)4.39 (d)2.40[1]
2,4-Bis(4-chlorophenyl)2.44 (br s)4.39 (d)2.20[1]
2,4-Bis(4-fluorophenyl)2.44 (br s)4.40 (d)2.20[1]
2,4-Bis(4-methylphenyl)2.44 (br s)4.37 (d)2.20[1]
2,4-Bis(4-methoxyphenyl)2.41 (br s)4.34 (d)2.56[1]
¹³C NMR Spectral Data

The chemical shifts of the carbonyl carbon (C-9) and the benzylic carbons (C-2 and C-4) are sensitive to the conformational environment.

Compound (Aryl Group)δ (C-9) (ppm)δ (C-2, C-4) (ppm)δ (C-1, C-5) (ppm)Reference
2,4-Diphenyl215.865.248.7[2]
3-Methyl-2,4-diphenyl~73-74~40-44Not specified[3]

Note: Detailed ¹³C NMR data for all substituted compounds were not consistently available in the searched literature.

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation. Studies have confirmed that many of these compounds adopt a flattened twin-chair or a chair-boat conformation. For instance, the analysis of spiro derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one has shown that some compounds adopt a twin-chair conformation, while others prefer a chair-boat geometry for the cyclohexane and piperidine rings, respectively[4][5]. The pyramidal character of the amino nitrogen has also been confirmed by X-ray crystal structures of N-nitroso derivatives[6].

Experimental Protocols

General Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

These compounds are typically synthesized via a Mannich-type reaction.

  • Reaction Setup: A mixture of an appropriate aromatic aldehyde (2 equivalents), an aliphatic ketone (e.g., cyclohexanone, 1 equivalent), and a nitrogen source such as ammonium acetate (1 equivalent) is prepared.

  • Solvent: The reaction is commonly carried out in a protic solvent like ethanol.

  • Reaction Conditions: The mixture is heated under reflux for a specified period.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to afford the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one[3][7].

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: The chemical shifts, multiplicities, and coupling constants are determined from the spectra. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer, and diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. The final refined structure provides precise bond lengths, bond angles, and torsional angles, which define the conformation of the molecule in the solid state.

Conformational Analysis Workflow

The determination of the preferred conformation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones involves a combination of synthesis, spectroscopic analysis, and computational modeling.

cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_conclusion Conclusion Synthesis Synthesis of 2,4-diaryl-3- azabicyclo[3.3.1]nonan-9-ones NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Computational Computational Modeling (DFT, Ab initio) Synthesis->Computational Conformation Determination of Preferred Conformation(s) (e.g., Twin-Chair, Boat-Chair) NMR->Conformation Xray->Conformation Computational->Conformation

Caption: Workflow for the conformational analysis of bicyclic systems.

Comparison with Alternative Bicyclic Systems

The conformational behavior of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be compared to other bicyclo[3.3.1]nonane derivatives. For instance, the parent bicyclo[3.3.1]nonane exists in a flattened chair-chair conformation. The introduction of heteroatoms and bulky substituents significantly alters the conformational landscape. In some heteroanalogs, such as those containing sulfur or selenium, the boat-chair conformer can become more populated due to lone pair-lone pair repulsions, a phenomenon sometimes referred to as the "hockey sticks" effect[8][9]. In contrast, the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the steric bulk of the aryl groups at the 2 and 4 positions generally favors the twin-chair conformation where these groups can occupy equatorial positions, minimizing steric strain.

Conclusion

The conformational analysis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones reveals a preference for a twin-chair conformation, which can be influenced by the electronic nature of the aryl substituents. This understanding, derived from a combination of spectroscopic, crystallographic, and computational methods, is crucial for the rational design of new therapeutic agents based on this versatile scaffold. The provided data and protocols offer a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

A Comparative Guide to the X-ray Crystallography of 3-Azabicyclo[3.3.1]nonan-9-one Oxime Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data of 3-azabicyclo[3.3.1]nonan-9-one oxime esters and related compounds. It also offers a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, an alternative and complementary analytical technique for structural elucidation. Experimental protocols and data visualizations are included to support researchers in the field of medicinal chemistry and drug development.

Structural Elucidation: X-ray Crystallography Data

X-ray crystallography provides precise data on bond lengths, bond angles, and the overall three-dimensional structure of a molecule in its crystalline state. The 3-azabicyclo[3.3.1]nonane framework typically adopts a stable twin-chair conformation. The following table summarizes key crystallographic data for a representative 3-azabicyclo[3.3.1]nonan-9-one oxime ester and related derivatives, allowing for a comparative structural analysis.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Conformational Features
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-nicotinoyl oxime [1]MonoclinicP 21/n10.520819.602511.3596113.35Twin-chair conformation with equatorial orientation of phenyl groups.[1]
2,4-Bis(4-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one [2]MonoclinicP21/c14.03197.314320.5820106.84Twin-chair conformation with equatorial orientation of the 4-ethoxyphenyl groups.[2]
2,4-Bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one [3]OrthorhombicPca216.995012.18020.77090Twin-chair conformation with equatorial orientations of both substituents.[3]
2,4-Bis(2-methyl-phenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyl-oxime [4]MonoclinicP21/c----Twin-chair conformation with equatorial orientation of the ortho-tolyl groups.[4]

Alternative Analytical Technique: A Comparison with NMR Spectroscopy

While X-ray crystallography provides a static snapshot of a molecule's structure in a crystal lattice, NMR spectroscopy offers insights into the dynamic nature of molecules in solution, which can be more representative of physiological conditions.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, and angles in the solid state.Information about molecular structure, conformation, dynamics, and intermolecular interactions in solution.
Advantages - High atomic resolution.[5] - Not limited by molecular size or atomic weight.[5] - Relatively established and often faster for suitable crystals.- Provides data on molecular dynamics and flexibility.[6] - Non-destructive and can be performed under near-physiological conditions.[5] - Does not require crystallization, which can be a significant bottleneck.[6]
Disadvantages - Requires a well-ordered single crystal, which can be difficult to obtain.[5] - Provides a static picture of the molecule, which may not represent its conformation in solution.[5] - Difficult to study large, flexible molecules or membrane proteins.[5]- Generally provides lower resolution structures compared to X-ray crystallography. - Can be challenging for very large molecules due to signal overlap. - Interpretation of complex spectra can be time-consuming.

For 3-azabicyclo[3.3.1]nonan-9-one oxime esters, NMR studies, particularly Nuclear Overhauser Effect (NOE) experiments, have been instrumental in confirming the twin-chair conformation with the equatorial orientation of bulky substituents in solution, complementing the findings from solid-state X-ray diffraction.[1]

Experimental Protocols

Synthesis of 3-Azabicyclo[3.3.1]nonan-9-one Oxime Esters[1]

A general procedure for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime esters involves the reaction of the corresponding oxime with an activated carboxylic acid.

  • Starting Material Synthesis: The precursor, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime, is synthesized from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

  • Esterification: A solution of the 3-azabicyclo[3.3.1]nonan-9-one oxime and a selected carboxylic acid is prepared in a mixture of POCl₃ and pyridine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for a specified duration.

  • Workup and Purification: The product is isolated through standard aqueous workup and purified by column chromatography or recrystallization to yield the desired oxime ester.

Single-Crystal X-ray Diffraction Analysis[1]

The following outlines a typical procedure for the structural determination of these compounds using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F².

  • Data Deposition: The final crystallographic data, including atomic coordinates and other parameters, are often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC). The CCDC number for 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-nicotinoyl oxime is 1024972.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (Oxime & Carboxylic Acid) reaction Esterification Reaction (POCl3/Pyridine) start->reaction workup Workup & Purification reaction->workup product Pure Oxime Ester workup->product crystal_growth Single Crystal Growth product->crystal_growth Sample for Analysis data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to X-ray structure determination.

logical_relationship cluster_analysis Structural Analysis synthesis Synthesis of Oxime Ester purification Purification synthesis->purification xray X-ray Crystallography (Solid State) purification->xray Single Crystal nmr NMR Spectroscopy (Solution State) purification->nmr Pure Sample elucidation Structure Elucidation (Twin-Chair Conformation) xray->elucidation nmr->elucidation

Caption: Logical flow for the structural analysis of 3-azabicyclo[3.3.1]nonan-9-one oxime esters.

References

Stereoisomerism Defines Biological Activity in 9-Azabicyclo[3.3.1]nonane Derivatives: An In-Depth Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. In the realm of 9-azabicyclo[3.3.1]nonane derivatives, a class of compounds with significant therapeutic potential, the stereochemical orientation of substituents as endo or exo isomers can dramatically influence their interaction with biological targets. This guide provides a comparative analysis of the biological activities of these isomers, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane scaffold provides a unique platform for the design of ligands targeting a variety of receptors, including serotonin (5-HT₃), sigma (σ), nicotinic acetylcholine (nAChR), and muscarinic acetylcholine (mAChR) receptors. The spatial arrangement of substituents on this scaffold dictates the molecule's ability to fit into the binding pocket of a receptor, thereby determining its affinity, potency, and efficacy.

Comparative Biological Activity: Endo vs. Exo Isomers

The orientation of a substituent at the C3 position of the 9-azabicyclo[3.3.1]nonane ring system is a critical determinant of biological activity. While direct comparative studies evaluating both endo and exo isomers of the same derivative are not abundant in the literature, existing data for closely related analogs consistently highlight the stereochemical preference of different receptor types.

Serotonin 5-HT₃ Receptor Antagonism

Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively studied as antagonists of the 5-HT₃ receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome. The antiemetic drug granisetron, an endo isomer, is a potent and selective 5-HT₃ antagonist.

Compound/IsomerReceptorBinding Affinity (Ki) [nM]Reference
Granisetron (endo)Human 5-HT₃A0.9 ± 0.1[1]
4-Hydroxy Granisetron derivative (endo)Human 5-HT₃A0.106 ± 0.008[1]
7-Hydroxy Granisetron derivative (endo)Human 5-HT₃A0.8 ± 0.2[1]

This table presents binding affinities of endo-isomers of granisetron and its derivatives for the human 5-HT₃A receptor.

While comprehensive data directly comparing endo and exo isomers of granisetron are limited in the public domain, the clinical success and high affinity of granisetron underscore the importance of the endo configuration for potent 5-HT₃ receptor antagonism.

Sigma (σ) Receptor Modulation

The 9-azabicyclo[3.3.1]nonane scaffold is also a privileged structure for the development of sigma receptor ligands, which are implicated in a variety of central nervous system disorders and cancer. Studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, which are endo isomers, have revealed high-affinity ligands for the σ₂ receptor.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)σ₁/σ₂ Selectivity RatioReference
WC-26 (endo)1437 ± 1562.58 ± 0.21557[2][3]
WC-59 (endo)1711 ± 2010.82 ± 0.092087[2][3]

This table showcases the binding affinities and selectivity of two endo-isomers for sigma-1 and sigma-2 receptors.

The high affinity and selectivity of these endo isomers for the σ₂ receptor suggest a stereochemical preference for this orientation in sigma receptor binding.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for 5-HT₃ Receptor

This protocol is adapted for determining the binding affinity of test compounds for the 5-HT₃ receptor using a competitive binding assay with a radiolabeled antagonist such as [³H]granisetron.

Materials:

  • HEK293 cells stably expressing the human 5-HT₃A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl)

  • [³H]granisetron (radioligand)

  • Non-labeled test compounds (endo and exo isomers)

  • Unlabeled granisetron (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT₃A cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled granisetron (10 µM, for non-specific binding).

      • 50 µL of various concentrations of the test compound (endo or exo isomer).

      • 50 µL of [³H]granisetron (at a final concentration close to its Kd, e.g., 1 nM).

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT₃ Receptor Antagonism

This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT₃ receptor agonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT₃A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 5-HT₃ receptor agonist (e.g., serotonin)

  • Test compounds (endo and exo isomers)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Preparation:

    • Plate the HEK293-h5-HT₃A cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • Wash the cells with assay buffer.

    • Add various concentrations of the test compound (endo or exo isomer) to the wells and incubate for a predetermined time.

    • Measure the baseline fluorescence.

    • Add a concentration of the 5-HT₃ agonist that elicits a submaximal response (e.g., EC₈₀).

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Plot the fluorescence intensity against the concentration of the test compound.

    • Calculate the IC₅₀ value for the inhibition of the agonist-induced calcium flux.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the receptors targeted by 9-azabicyclo[3.3.1]nonane derivatives.

digraph "5-HT3_Receptor_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Serotonin [label="Serotonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="5-HT3 Receptor\n(Ligand-Gated Ion Channel)", fillcolor="#FBBC05", fontcolor="#202124"]; Na_Ca_Influx [label="Na+ / Ca2+ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Nausea, Vomiting)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antagonist [label="9-Azabicyclo[3.3.1]nonane\nDerivative (Antagonist)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Serotonin -> Receptor [label="Binds"]; Receptor -> Na_Ca_Influx [label="Opens"]; Na_Ca_Influx -> Depolarization; Depolarization -> Cellular_Response; Antagonist -> Receptor [label="Blocks", arrowhead=tee, color="#EA4335"]; }

Caption: Serotonin 5-HT₃ Receptor Signaling Pathway.

digraph "Sigma-2_Receptor_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Ligand [label="9-Azabicyclo[3.3.1]nonane\nDerivative (Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma2R [label="Sigma-2 Receptor\n(TMEM97)", fillcolor="#FBBC05", fontcolor="#202124"]; PGRMC1 [label="PGRMC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Homeostasis [label="Calcium Homeostasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> Sigma2R [label="Binds"]; Sigma2R -> PGRMC1 [label="Interacts with"]; PGRMC1 -> Ca_Homeostasis [label="Modulates"]; PGRMC1 -> Cell_Proliferation [label="Modulates"]; PGRMC1 -> Apoptosis [label="Modulates"]; }

Caption: Sigma-2 Receptor Signaling Pathway.

digraph "Muscarinic_M2_Receptor_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes ACh [label="Acetylcholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2R [label="Muscarinic M2\nReceptor (GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., ↓ Heart Rate)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antagonist [label="9-Azabicyclo[3.3.1]nonane\nDerivative (Antagonist)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges ACh -> M2R [label="Binds"]; M2R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [style=dashed]; cAMP -> Cellular_Response; Antagonist -> M2R [label="Blocks", arrowhead=tee, color="#EA4335"]; }

Caption: Muscarinic M2 Receptor Signaling Pathway.

digraph "Nicotinic_a7_Receptor_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes ACh [label="Acetylcholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a7R [label="Nicotinic α7 Receptor\n(Ligand-Gated Ion Channel)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, JAK2/STAT3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Neuroprotection, Anti-inflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Modulator [label="9-Azabicyclo[3.3.1]nonane\nDerivative (Modulator)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges ACh -> a7R [label="Binds"]; a7R -> Ca_Influx [label="Opens"]; Ca_Influx -> Downstream; Downstream -> Cellular_Response; Modulator -> a7R [label="Modulates"]; }

Caption: Nicotinic α7 Receptor Signaling Pathway.

Conclusion

The stereochemical orientation of substituents in 9-azabicyclo[3.3.1]nonane derivatives is a critical factor that profoundly influences their biological activity. The available data, though not always presenting a direct endo versus exo comparison for identical compounds, strongly suggests that different receptor systems exhibit distinct stereochemical preferences. For potent 5-HT₃ receptor antagonism, the endo configuration appears to be favored, as exemplified by the clinically successful drug granisetron. Similarly, high-affinity ligands for the σ₂ receptor have been identified among endo isomers.

Further research involving the synthesis and parallel biological evaluation of both endo and exo isomers of the same 9-azabicyclo[3.3.1]nonane derivatives is crucial to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to the Anti-inflammatory Activity of 9-Methyl-8-azabicyclo[3.3.1]nonan-3-one Based Curcumin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of novel curcumin analogs based on the 9-methyl-9-azabicyclo[3.2.1]nonan-3-one (pseudopelletierine) scaffold, a close structural isomer of 9-methyl-8-azabicyclo[3.3.1]nonan-3-one. The data presented is based on in vitro studies and offers a comparative analysis against curcumin and the non-steroidal anti-inflammatory drug (NSAID), naproxen.

Introduction

Curcumin, a natural compound from Curcuma longa, is well-regarded for its anti-inflammatory properties. However, its therapeutic application is hampered by poor bioavailability and instability.[1][2][3] To overcome these limitations, synthetic analogs have been developed. This guide focuses on a series of monocarbonyl analogs of curcumin incorporating a pseudopelletierine scaffold, designed to enhance stability and bioavailability.[1] These analogs have been evaluated for their ability to modulate the production of key pro-inflammatory and anti-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[1]

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of four novel curcumin analogs (designated as 3 , 6 , 11 , and 12 ) were compared with curcumin and naproxen. The study focused on their ability to modulate the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α), and the anti-inflammatory cytokine Interleukin-10 (IL-10) in LPS-stimulated human PBMCs.[1]

Quantitative Data Summary

The following tables summarize the percentage of cytokine levels in LPS-stimulated PBMCs after treatment with the test compounds at various concentrations, relative to the LPS-stimulated control (vehicle).[1]

Table 1: Effect of Curcumin Analogs, Curcumin, and Naproxen on Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs

CompoundConcentration (µg/mL)IL-1β (% of LPS control)IFN-γ (% of LPS control)TNF-α (% of LPS control)
Analog 3 23.44~100%~100%~100%
46.88~100%~100%~100%
93.75~100%~100%~100%
187.5~100%~100%~100%
Analog 6 23.44~100%~100%~100%
46.88~100%~100%~100%
93.75~100%~100%~100%
187.5~100%~100%~100%
Analog 11 23.44~100%~60%~100%
46.88~100%~60%~100%
93.75~100%~55%~100%
187.5~100%~50%~100%
Analog 12 23.44~100%~60%~100%
46.88~100%~55%~100%
93.75~100%~50%~100%
187.5~100%~50%~100%
Curcumin 23.44~50%~40%~40%
46.88~45%~35%~35%
93.75~40%~30%~30%
187.5~35%~25%~25%
Naproxen 23.44~60%~100%~100%
46.88~55%~100%~100%
93.75~50%~100%~100%
187.5~45%~100%~100%

*Statistically significant reduction (p < 0.05)

Table 2: Effect of Curcumin Analogs, Curcumin, and Naproxen on Anti-inflammatory Cytokine Production in LPS-Stimulated PBMCs

CompoundConcentration (µg/mL)IL-10 (% of LPS control)
Analog 3 23.44~100%
46.88~100%
93.75~100%
187.5~100%
Analog 6 23.44~100%
46.88~100%
93.75~100%
187.5~100%
Analog 11 23.44~100%
46.88~100%
93.75~100%
187.5~100%
Analog 12 23.44~120%
46.88~125%
93.75~130%
187.5~135%
Curcumin 23.44~60%
46.88~55%
93.75~50%
187.5~45%
Naproxen 23.44~130%
46.88~135%
93.75~140%
187.5~145%

*Statistically significant change (p < 0.05)

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the curcumin analogs, curcumin, and naproxen was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: PBMCs were isolated from buffy coats from healthy donors by density gradient centrifugation.

  • Treatment: Cells were seeded in 96-well plates and treated with the test compounds at concentrations ranging from 1.46 to 187.5 µg/mL for 24 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Cytokine Production in LPS-Stimulated PBMCs

The anti-inflammatory activity was determined by measuring the levels of IL-1β, IFN-γ, TNF-α, and IL-10 in the supernatants of LPS-stimulated PBMCs.

  • Cell Culture and Treatment: PBMCs were cultured in 96-well plates and pre-treated with various concentrations of the test compounds (23.44, 46.88, 93.75, and 187.5 µg/mL) or vehicle (DMSO) for 2 hours.

  • LPS Stimulation: Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) from E. coli for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatants were collected.

  • ELISA: The concentrations of the cytokines in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Anti-inflammatory Assay pb_isolate Isolate PBMCs from Buffy Coats cell_culture Culture PBMCs in 96-well plates pb_isolate->cell_culture pretreatment Pre-treat with Curcumin Analogs, Curcumin, or Naproxen (2h) cell_culture->pretreatment lps_stimulation Stimulate with LPS (24h) pretreatment->lps_stimulation supernatant_collection Collect Cell Supernatants lps_stimulation->supernatant_collection elisa Quantify Cytokines (IL-1β, IFN-γ, TNF-α, IL-10) using ELISA supernatant_collection->elisa data_analysis Analyze and Compare Cytokine Levels elisa->data_analysis

Caption: Workflow for evaluating the anti-inflammatory effects of curcumin analogs.

LPS-Induced Pro-inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb_activation NF-κB Activation myd88->nfkb_activation gene_transcription Gene Transcription nfkb_activation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) gene_transcription->cytokines analogs Curcumin Analogs analogs->nfkb_activation Inhibition (Hypothesized)

Caption: Simplified LPS/TLR4 signaling pathway leading to cytokine production.

Conclusion

The monocarbonyl curcumin analogs based on the 9-methyl-9-azabicyclo[3.2.1]nonan-3-one scaffold exhibit varied anti-inflammatory properties. Analogs 11 and 12 demonstrated a significant and selective reduction in IFN-γ levels, without affecting IL-1β or TNF-α production.[1] Notably, analog 12 also significantly increased the production of the anti-inflammatory cytokine IL-10, an effect comparable to that of naproxen.[1] In contrast, analogs 3 and 6 did not show significant anti-inflammatory activity in this assay.[1]

Curcumin itself demonstrated broad-spectrum anti-inflammatory activity by significantly reducing all measured pro-inflammatory cytokines, but it also decreased the levels of the beneficial anti-inflammatory cytokine IL-10.[1] Naproxen selectively inhibited IL-1β while robustly increasing IL-10 production.[1]

These findings suggest that the pseudopelletierine-based curcumin analogs, particularly compound 12 , represent a promising new class of anti-inflammatory agents with a distinct mechanism of action compared to curcumin. Their ability to selectively modulate cytokine responses, particularly by suppressing a key pro-inflammatory cytokine while simultaneously boosting an anti-inflammatory one, warrants further investigation for the development of novel therapeutics for inflammatory diseases.

References

A Comparative Guide to 9-Azabicyclo[3.3.1]nonane and Tropane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a molecular scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's pharmacological profile. Among the privileged bicyclic amine structures, the 9-azabicyclo[3.3.1]nonane (also known as granatane) and the tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as foundational frameworks for a multitude of biologically active compounds. This guide provides an objective, data-driven comparison of these two critical scaffolds, highlighting their structural nuances, impact on biological activity, and pharmacokinetic properties to inform rational drug design.

Structural and Conformational Differences

The fundamental distinction between the 9-azabicyclo[3.3.1]nonane and tropane scaffolds lies in their bicyclic core, differing by a single carbon atom in one of the bridges.[1] This seemingly minor variation imparts significant differences in conformational flexibility, which in turn dictates the spatial orientation of substituents and their interactions with biological targets.

  • Tropane (8-Azabicyclo[3.2.1]octane): This scaffold is characterized by a six-membered piperidine ring fused with a five-membered pyrrolidine ring. The structure is conformationally restrained, with the piperidine ring adopting a rigid chair conformation. This rigidity precisely positions substituents, making the tropane scaffold a valuable tool for probing structure-activity relationships (SAR).[2] Natural products like atropine and cocaine feature this core structure.[3][4][5]

  • 9-Azabicyclo[3.3.1]nonane (Granatane): This scaffold consists of two fused six-membered piperidine rings.[1] Unlike the rigid tropane, it exhibits greater conformational flexibility and can exist in chair-chair, chair-boat, or twin-boat conformations.[6][7] This flexibility can be advantageous, allowing for induced-fit binding to a wider range of biological targets, but can also present challenges in pre-organizing a ligand for optimal receptor affinity. The pomegranate alkaloid, granatanol, is a well-known natural product containing this scaffold.[8]

G cluster_main Structural Comparison of Bicyclic Scaffolds Tropane Tropane (8-Azabicyclo[3.2.1]octane) Tropane_prop Rigid Chair Conformation [6,5] Ring System Tropane->Tropane_prop Features Granatane 9-Azabicyclo[3.3.1]nonane (Granatane) Granatane_prop Flexible Chair-Chair/ Chair-Boat Conformations [6,6] Ring System Granatane->Granatane_prop Features

Caption: Core structural differences between Tropane and 9-Azabicyclo[3.3.1]nonane.

Comparative Biological Activity

The choice between these scaffolds significantly impacts a molecule's interaction with key drug targets, particularly monoamine transporters and cholinergic receptors.

Monoamine Transporters (DAT, SERT, NET)

The tropane scaffold has been extensively utilized in the development of ligands for the dopamine transporter (DAT), largely inspired by the cocaine binding site. However, direct comparisons reveal the critical role of the bicyclic framework. A study synthesizing 9-azabicyclo[3.3.1]nonane analogues of cocaine found that these compounds were approximately 100-fold less potent at the DAT.[9] This suggests that the precise geometry and rigidity of the tropane's [3.2.1] system are crucial for high-affinity binding to the DAT, and the increased size of the [3.3.1] system in granatane analogues disrupts this optimal interaction.[9]

ScaffoldCompound AnalogueTargetBinding Affinity (Ki, μM)Reference
TropaneCocaineDAT~0.1-0.5 (Literature values)-
9-Azabicyclo[3.3.1]nonane2-(Methoxycarbonyl)-9-methyl-3-phenyl derivativeDAT2 - 14[9]

Cholinergic Receptors

Both scaffolds have been used to develop anticholinergic agents. Atropine, a tropane alkaloid, is a classic muscarinic acetylcholine receptor antagonist.[1] Interestingly, synthetic granatane derivatives have also demonstrated potent anticholinergic activity. For instance, granatane tropate, a derivative of the 9-azabicyclo[3.3.1]nonane scaffold, has shown anticholinergic activity comparable to that of atropine.[10][11] This indicates that for certain targets like muscarinic receptors, the increased flexibility of the granatane scaffold can be accommodated and may even offer opportunities for fine-tuning selectivity across receptor subtypes.

Pharmacokinetic and Physicochemical Properties

The scaffold's structure influences key drug-like properties such as lipophilicity and metabolic stability. Bicyclic amines, in general, are valued for introducing three-dimensionality (a high fraction of sp3-hybridized carbons), which is often correlated with improved clinical success.[12]

  • Lipophilicity: Bridged bicyclic amines tend to be less lipophilic compared to their corresponding monocyclic matched pairs.[12] The more compact and rigid structure of the tropane scaffold can lead to different solvation properties compared to the more flexible granatane system. This can affect properties like membrane permeability and off-target interactions.

  • Metabolic Stability: The N-methyl group common to both scaffolds is a potential site of metabolism (N-demethylation). The accessibility of the nitrogen lone pair and surrounding carbons can be influenced by the scaffold's conformation, potentially leading to different metabolic profiles.

  • Synthetic Accessibility: Historically, the Robinson-Schöpf tropinone synthesis has made the tropane scaffold highly accessible.[13] However, modern synthetic methods have improved the accessibility of 9-azabicyclo[3.3.1]nonane derivatives, including multicomponent reactions and photoredox catalysis, making it a more viable option for library synthesis and drug discovery campaigns.[13][14][15][16]

G cluster_scaffold Scaffold Selection cluster_properties Impact on Drug Properties cluster_outcomes Development Outcomes Scaffold Choice of Bicyclic Amine Scaffold Conformation Conformational Rigidity/Flexibility Scaffold->Conformation SAR Structure-Activity Relationship (SAR) Conformation->SAR PK Pharmacokinetics (ADME) Conformation->PK Potency Target Potency and Affinity SAR->Potency Selectivity Selectivity Profile SAR->Selectivity DrugLikeness Drug-Likeness PK->DrugLikeness Potency->DrugLikeness Selectivity->DrugLikeness

Caption: Logical workflow from scaffold selection to drug development outcomes.

Summary and Conclusion

The choice between the 9-azabicyclo[3.3.1]nonane and tropane scaffolds is a strategic decision dictated by the specific goals of a drug discovery program.

  • The tropane scaffold offers conformational rigidity, making it ideal for applications where a precise and pre-organized orientation of substituents is required for high-affinity binding, as exemplified by its extensive use in DAT inhibitor development.

  • The 9-azabicyclo[3.3.1]nonane scaffold provides greater conformational flexibility. This can be a liability when targeting sites that demand rigid ligands (e.g., the cocaine binding site on DAT) but can be an asset for targets that can accommodate conformational adjustments, potentially offering a path to novel SAR and improved selectivity profiles.

Ultimately, neither scaffold is universally superior. A thorough understanding of their distinct topographies and the structural requirements of the biological target is paramount for leveraging their respective strengths in the design of novel therapeutics.

Appendix: Experimental Protocols

A. General Protocol for Radioligand Binding Assay (Competition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[17][18][19]

1. Materials:

  • Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor.[20]

  • Radioligand: A specific ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compounds: Unlabeled compounds to be tested for binding affinity.

  • Incubation Buffer: Buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[20]

  • Wash Buffer: Ice-cold incubation buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[20]

  • Scintillation Cocktail and a Scintillation Counter (e.g., MicroBeta counter).[20]

2. Procedure:

  • Assay Setup: Assays are typically performed in 96-well plates in a final volume of 250 µL.[20]

  • Component Addition: To each well, add in order:

    • 150 µL of membrane preparation (containing 3-120 µg of protein).[20]

    • 50 µL of test compound at various concentrations (typically a 10-point concentration curve over a five-log unit range).[17] For determining total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a known, unlabeled ligand.

    • 50 µL of radioligand at a fixed concentration (usually at or below its Kd value).[20][21]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[20]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[20]

  • Washing: Quickly wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to separate bound from free radioligand.[20]

  • Drying and Counting: Dry the filters (e.g., 30 minutes at 50°C).[20] Add scintillation cocktail and measure the radioactivity trapped on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

G A Prepare 96-well plate with membranes, test compound, and radioligand B Incubate to reach equilibrium A->B C Terminate by rapid vacuum filtration B->C D Wash filters with ice-cold buffer C->D E Dry filters and add scintillation cocktail D->E F Measure radioactivity E->F G Calculate IC50 and Ki using Cheng-Prusoff F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride. Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Hazard Assessment and Waste Identification

The first and most critical step in the proper disposal of any chemical is to determine if it is a hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

This compound is not found on the RCRA P or U lists of acute hazardous wastes. Therefore, its classification as hazardous waste depends on its characteristics. As an amine hydrochloride, it is an acidic salt and is likely to be corrosive .

Experimental Protocol: Hazardous Waste Determination

  • Corrosivity Test (pH Measurement):

    • Prepare a 1% aqueous solution of the this compound waste.

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Measure the pH of the solution.

    • Result Interpretation: If the pH is less than or equal to 2.0, the waste is considered corrosive and must be managed as hazardous waste.[1][2][3]

  • Assessment of Other Characteristics:

    • Ignitability: The compound is a solid with a high melting point and is not expected to be ignitable.

    • Reactivity: It is not known to be reactive with water or to be unstable.

Disposal Procedures

The disposal pathway for this compound is dictated by its classification as either hazardous or non-hazardous waste.

If the waste is determined to be corrosive, it must be disposed of as hazardous waste.

Operational Plan: Hazardous Waste Disposal

  • Containerization:

    • Place the solid this compound waste in a designated, leak-proof, and chemically compatible container. Suitable containers are typically made of high-density polyethylene (HDPE).

    • Do not use metal containers for acidic waste.

    • Ensure the container is properly sealed to prevent spills.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazard characteristic: "Corrosive."

      • The accumulation start date (the date the first amount of waste was placed in the container).

      • The name and contact information of the generating laboratory or personnel.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Ensure the storage area is secure and away from incompatible materials.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of hazardous waste through regular trash or down the drain.[1]

If the waste is determined not to be corrosive and does not exhibit any other hazardous characteristics, it can be managed as non-hazardous solid chemical waste.

Operational Plan: Non-Hazardous Waste Disposal

  • Containerization and Labeling:

    • Place the solid waste in a sealed, durable container.

    • Label the container clearly with the chemical name: "this compound" and the words "Non-Hazardous Waste."

  • Disposal:

    • Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste. This may involve placing it in a specific collection drum for non-hazardous materials or directly in the municipal landfill dumpster if permitted.[4]

    • Do not place chemical waste in laboratory trash cans that are handled by custodial staff.[4]

Neutralization as a Treatment Option

For small quantities of corrosive waste that do not contain other hazardous components (e.g., heavy metals), neutralization may be an option to render the waste non-hazardous before disposal. This should only be performed by trained personnel.

Experimental Protocol: Neutralization of Corrosive Waste

  • Safety Precautions: Perform the neutralization in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Preparation: Slowly add the solid this compound to a large volume of cold water in a suitable container. Place the container in an ice bath to manage any heat generated.

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the acidic solution.

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH range for drain disposal is typically between 5.5 and 9.5.[5]

  • Disposal of Neutralized Solution: Once the pH is within the acceptable range and the solution is cool, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Quantitative Data for Disposal Decisions

The following table summarizes key quantitative parameters for the disposal of chemical waste.

ParameterGuidelineSource
Hazardous Waste Classification
Corrosivity (Aqueous Solution)pH ≤ 2.0 or pH ≥ 12.5[1][2][3]
Drain Disposal of Non-Hazardous Liquids
pH Range5.5 - 9.5[5]
Maximum QuantityA few hundred grams or milliliters per day
DilutionFlush with at least 20 parts water[5]
Satellite Accumulation Area (SAA) Limits
Hazardous Waste≤ 55 gallons
Acutely Hazardous Waste (P-listed)≤ 1 quart

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride Waste is_hazardous Is the waste hazardous? start->is_hazardous ph_test Perform pH test on a 1% aqueous solution is_hazardous->ph_test Check characteristics ph_result Is pH <= 2.0? ph_test->ph_result hazardous_waste Treat as Hazardous Waste ph_result->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste ph_result->non_hazardous_waste No containerize_hazardous Containerize in a compatible, labeled 'Hazardous Waste' container hazardous_waste->containerize_hazardous neutralize_option Consider neutralization for small quantities (trained personnel only) hazardous_waste->neutralize_option containerize_non_hazardous Containerize in a sealed, labeled 'Non-Hazardous Waste' container non_hazardous_waste->containerize_non_hazardous store_saa Store in Satellite Accumulation Area (SAA) containerize_hazardous->store_saa contact_ehs Contact EHS for pickup store_saa->contact_ehs dispose_non_hazardous Dispose of according to institutional guidelines for non-hazardous solid chemical waste containerize_non_hazardous->dispose_non_hazardous neutralize_procedure Follow neutralization protocol (adjust pH to 5.5-9.5) neutralize_option->neutralize_procedure drain_disposal Drain dispose with copious amounts of water (if permitted) neutralize_procedure->drain_disposal

Caption: Disposal decision workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific waste management policies and your local regulations.

References

Personal protective equipment for handling 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for handling 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride (CAS No. 72761-60-5). The information herein is compiled from safety data sheets for structurally similar compounds and should be regarded as a baseline for safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogues are classified as hazardous materials. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation, redness, and itching.[1][2]
Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[1][2]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize exposure to dust and vapors.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Safe Handling Procedures:

  • Avoid all direct contact with the substance. Do not breathe dust or fumes.[1][2]

  • Wear the appropriate personal protective equipment at all times.

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Minimize dust generation during handling.[1]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency and Disposal Plan

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

In the event of a spill, follow the procedural workflow outlined below.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_containment Containment & Cleanup cluster_decontamination Final Decontamination Evacuate Evacuate Immediate Area Assess Assess Spill Size & Hazard Evacuate->Assess Secure Scene Ventilate Ensure Adequate Ventilation Assess->Ventilate If Safe Absorb Absorb with Inert Material Ventilate->Absorb Control Spread Collect Collect into Waste Container Absorb->Collect Use Appropriate Tools Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Securely Dispose Dispose of Waste Decontaminate->Dispose Follow Protocols Report Report Incident Dispose->Report Document

Chemical Spill Response Workflow

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.[1]

Personal Protective Equipment (PPE) Donning and Doffing

The correct sequence for putting on and taking off PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Faceshield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Faceshield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator (if needed) Doff_Coat->Doff_Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Reactant of Route 2
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.